molecular formula C6H5IN2O3 B1408413 2-Iodo-6-methoxy-3-nitropyridine CAS No. 1600094-08-3

2-Iodo-6-methoxy-3-nitropyridine

Cat. No.: B1408413
CAS No.: 1600094-08-3
M. Wt: 280.02 g/mol
InChI Key: WBTMVYPHMGGMJK-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C6H5IN2O3 and its molecular weight is 280.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTMVYPHMGGMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-6-methoxy-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Iodo-6-methoxy-3-nitropyridine (CAS Number: 1600094-08-3), a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, logical synthesis strategies, predictable reactivity, and its utility in the synthesis of complex molecules, all grounded in established chemical principles and supported by authoritative references.

Core Compound Analysis: Physicochemical Properties

This compound is a substituted pyridine ring, a heterocyclic aromatic organic compound. Its structure is characterized by the presence of an iodine atom at the 2-position, a nitro group at the 3-position, and a methoxy group at the 6-position. This specific arrangement of functional groups dictates its reactivity and utility as a chemical intermediate.

PropertyValueSource
CAS Number 1600094-08-3
Molecular Formula C₆H₅IN₂O₃
Molecular Weight 280.02 g/mol
IUPAC Name This compound
SMILES COC1=NC(=C(C=C1)[O-])I
Appearance Typically a solidInferred from related compounds
Purity Commonly available at ≥95%
Storage Store at 0-8 °C

Strategic Synthesis of this compound

A key reference for a similar transformation is the synthesis of 2-amino-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine, as detailed in US Patent 7,256,295 B2.[1] By analogy, one could start with 2,6-diiodo-3-nitropyridine or 2-chloro-6-iodo-3-nitropyridine and perform a selective methoxylation.

An alternative and likely more practical approach, given the reactivity of halopyridines, is to first introduce the methoxy group and then perform the iodination. A general representation of this synthetic strategy is outlined below:

Synthesis_of_this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Methoxylation cluster_2 Step 3: Halogen Exchange (Finkelstein Reaction) 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloropyridine->2,6-Dichloro-3-nitropyridine HNO₃, H₂SO₄ 2-Chloro-6-methoxy-3-nitropyridine 2-Chloro-6-methoxy-3-nitropyridine 2,6-Dichloro-3-nitropyridine->2-Chloro-6-methoxy-3-nitropyridine NaOMe, MeOH This compound This compound 2-Chloro-6-methoxy-3-nitropyridine->this compound NaI, solvent caption Proposed Synthetic Pathway for this compound

Proposed Synthetic Pathway for this compound
Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

This step follows a well-established procedure for the nitration of dichloropyridines.[1]

  • To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained below 50°C.

  • To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, heat the reaction mixture to 100-105°C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Collect the precipitated product by filtration, wash with water until neutral, and dry to yield 2,6-dichloro-3-nitropyridine.

Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

This step involves a nucleophilic aromatic substitution of one of the chlorine atoms with a methoxide ion. The 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitro group.

  • Prepare a solution of sodium methoxide in methanol.

  • To this solution, add 2,6-dichloro-3-nitropyridine portion-wise at a controlled temperature (e.g., 15°C).

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-chloro-6-methoxy-3-nitropyridine.

Step 3: Synthesis of this compound via Finkelstein Reaction

The final step would involve a halogen exchange reaction, substituting the chlorine atom with iodine.

  • Dissolve 2-chloro-6-methoxy-3-nitropyridine in a suitable solvent such as acetone or acetonitrile.

  • Add an excess of sodium iodide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, filter to remove the sodium chloride byproduct, and concentrate the filtrate.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to nucleophilic attack. The iodine atom at the 2-position is an excellent leaving group in both nucleophilic aromatic substitution and as a coupling partner in transition metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNAr)

The 2-iodo group is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effect of the adjacent 3-nitro group and the inherent electron deficiency of the pyridine ring. This allows for the facile introduction of a wide range of nucleophiles at the 2-position.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ (slow) Product 2-Substituted-6-methoxy-3-nitropyridine Intermediate->Product - I⁻ (fast) Nucleophile Nu⁻ Leaving_Group I⁻ caption General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Typical Nucleophiles and Conditions:

  • Amines (Primary and Secondary): Reaction with various amines can be achieved, often in a polar solvent like ethanol or DMF, sometimes with the addition of a non-nucleophilic base if the amine salt is used.[1]

  • Alkoxides and Phenoxides: Alkoxides (e.g., sodium ethoxide) and phenoxides can displace the iodide to form the corresponding ethers.

  • Thiols: Thiolates can be used to introduce sulfur-containing moieties.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a palladium catalyst and a base.[2][3] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Suzuki_Coupling_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start: Reaction Setup Reactants Combine: - this compound - Arylboronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane, Toluene, DMF/H₂O) Start->Reactants Reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: 2-Aryl-6-methoxy-3-nitropyridine Purification->Product caption Experimental Workflow for Suzuki-Miyaura Coupling

Experimental Workflow for Suzuki-Miyaura Coupling

Protocol for a Typical Suzuki-Miyaura Coupling:

  • In an oven-dried flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., dioxane, toluene, or a mixture of DMF and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 2-aryl-6-methoxy-3-nitropyridine.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine using a palladium catalyst and a suitable phosphine ligand.[4][5] This reaction is often preferred over classical SNAr for less reactive amines or when milder conditions are required.

Key Components of a Buchwald-Hartwig Amination:

ComponentExamplesRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, BINAP, dppfSterically bulky and electron-rich phosphine ligands are crucial for the catalytic cycle.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are typically used.

Protocol for a Typical Buchwald-Hartwig Amination:

  • To a dry flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).

  • Add the solvent (e.g., toluene) and stir for a few minutes.

  • Add this compound and the amine coupling partner.

  • Heat the reaction mixture to the required temperature (typically 80-110°C) and monitor its progress.

  • After completion, cool the mixture, quench with water, and extract the product.

  • Purify the product via column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Substituted nitropyridines are important scaffolds in medicinal chemistry. The nitro group can serve as a precursor to an amino group via reduction, which can then be further functionalized. The ability to introduce diverse substituents at the 2-position through the reactions described above makes this compound a valuable intermediate for the synthesis of compound libraries for screening and lead optimization.

While specific patents citing CAS number 1600094-08-3 are not prevalent, numerous patents describe the synthesis and use of structurally related 2-halo-6-alkoxy-3-nitropyridines in the development of therapeutic agents, including inhibitors of various kinases and other enzymes. The synthetic handles on this molecule allow for the exploration of chemical space around the pyridine core, which is a common feature in many biologically active compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and reactive building block for organic synthesis. Its trifunctionalized nature, with three distinct points for chemical modification, makes it a valuable tool for the construction of complex molecular architectures. The predictable reactivity of the 2-iodo group in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and efficient introduction of a wide array of functional groups. This positions this compound as a key intermediate for researchers and scientists in the field of drug discovery and development.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Buchwald–Hartwig Amination. Wikipedia. Retrieved from [Link]

  • Li, J., & Huang, Y. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 868826. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2020). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • de la Torre, M. C., & Ruano, G. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Li, J., & Huang, Y. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 868826. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2. Retrieved from [Link]

  • Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]

  • Stash, A. I., et al. (2021). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry – A European Journal, 27(31), 8148-8155. [Link]

  • Guo, W., Liu, X., Li, L., & Deng, D. (2009). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1428. [Link]

  • Rivera-Carrillo, S., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1839–1845. [Link]

  • Le, C. M., & Spring, D. R. (2020). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Organic Letters, 22(15), 5869–5873. [Link]

  • Guo, W., Liu, X., Li, L., & Deng, D. (2009). 2-Iodo-3-meth-oxy-6-methyl-pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3269. [Link]

  • Reddy, M. S., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine. U.S.
  • Ishida, J., & Abe, H. (2006). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for the syntheses of biologically active indole derivatives. Heterocycles, 68(11), 2275-2285. [Link]

  • Google Patents. (n.d.). WO2023238065A1 - Nitrogen-containing fused 2,3-dihydroquinazolinone compounds as nav1.8 inhibitors.
  • LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

  • ResearchGate. (n.d.). 2-Iodo-3-methoxy-6-methylpyridine. Retrieved from [Link]

  • CONICET Digital. (2014). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. [Link]

  • Stash, A. I., et al. (2021). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry – A European Journal, 27(31), 8148-8155. [Link]

  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

Sources

An In-depth Technical Guide to 2-Iodo-6-methoxy-3-nitropyridine: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-6-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of substituents—an iodo group, a methoxy group, and a nitro group on a pyridine core—renders it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution, while the iodo group provides a handle for a wide range of palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the chemical properties, structural features, and synthetic applications of this compound, providing valuable insights for its effective utilization in drug discovery and development. Nitropyridines, in general, are recognized as convenient precursors for a variety of biologically active heterocyclic systems, demonstrating activities such as antitumor and antiviral properties[1].

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its key physicochemical properties can be calculated and inferred from available data for closely related compounds. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₆H₅IN₂O₃PubChem[2]
Molecular Weight 280.02 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 1600094-08-3Advanced ChemBlocks[3]
Calculated XLogP3 1.7PubChem[2]
Appearance Expected to be a solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred from related compounds

Molecular Structure and Spectral Data

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 6 positions. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, iodo) groups, along with the inherent electronic properties of the pyridine ring, leads to a complex and interesting electronic distribution within the molecule.

Caption: 2D structure of this compound.

Predicted Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methoxy group protons would be observed further upfield.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the pyridine ring carbons and one for the methoxy carbon. The carbon bearing the iodo group will likely be the most downfield among the ring carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for the C-I stretch, C-O-C stretch of the methoxy group, and strong symmetric and asymmetric stretches for the nitro group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the nitro group, methoxy group, and iodine atom.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of a suitable precursor, 6-methoxy-3-nitropyridine. This approach is based on established methodologies for the iodination of electron-deficient pyridine rings.

G cluster_0 Synthesis Workflow start 6-Methoxy-3-nitropyridine reagents NIS, H₂SO₄ start->reagents Iodination product This compound reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of 6-Methoxy-3-nitropyridine

This protocol is adapted from known procedures for the iodination of related pyridine derivatives.

Materials:

  • 6-Methoxy-3-nitropyridine

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methoxy-3-nitropyridine (1.0 eq) in dichloromethane at 0 °C, slowly add concentrated sulfuric acid.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The iodo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon and heteroatom-based functionalities.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, enabling the synthesis of biaryl and heteroaryl-aryl structures.

Start This compound Product 2-Aryl-6-methoxy-3-nitropyridine Start->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd(PPh₃)₄, Base Catalyst->Product

Sources

A Comprehensive Technical Guide to 2-Iodo-6-methoxy-3-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry, prized for their ability to engage in specific biological interactions and their synthetic versatility. This guide provides an in-depth technical analysis of 2-Iodo-6-methoxy-3-nitropyridine, a highly functionalized heterocyclic building block. We will dissect its molecular characteristics, present a strategic and detailed synthetic protocol, and explore its reactivity profile. The primary focus is on leveraging its distinct functional groups—the labile C-I bond for cross-coupling, the reducible nitro group, and the electronically-influential methoxy group—as strategic assets in the design and synthesis of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged structure in drug design, appearing in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, while its overall polarity often improves the pharmacokinetic properties of a molecule. The true power of the pyridine scaffold, however, is unlocked through precise functionalization. The strategic placement of orthogonal functional groups allows for sequential, controlled chemical modifications, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This compound exemplifies this principle. It is not merely a static molecule but a dynamic synthetic platform, where each substituent serves a distinct and actionable purpose in the synthetic chemist's toolkit.

Molecular Profile of this compound

A thorough understanding of a building block's fundamental properties is critical for its effective use in complex synthetic campaigns.

IUPAC Nomenclature and Structural Identifiers

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is This compound [1][2]. Its identity is further confirmed by various chemical and structural identifiers.

Identifier Value Source
IUPAC Name This compound[1][2]
CAS Number 1600094-08-3[1]
Molecular Formula C₆H₅IN₂O₃[1][2]
Molecular Weight 280.02 g/mol [1][2]
Canonical SMILES COC1=NC(=C(C=C1)[O-])I[1]
InChIKey WBTMVYPHMGGMJK-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical properties of the compound influence its handling, solubility, and reaction kinetics. The data below, sourced from computational models, provides a baseline for experimental design.

Property Value Source
XLogP3 1.7[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bond Count 2[1]
Polar Surface Area 67.9 Ų[1]

Strategic Synthesis and Rationale

The synthesis of this compound is not commonly detailed in the literature. Therefore, a robust and logical synthetic route must be devised from commercially available precursors. The most strategically sound approach involves a halogen exchange reaction on its chloro-analogue, which is readily accessible.

Synthetic Workflow and Rationale

The chosen precursor, 2-chloro-6-methoxy-3-nitropyridine [3][4], is ideal due to its commercial availability and the well-established reactivity of aryl chlorides in halogen exchange (Finkelstein-type) reactions. The electron-withdrawing nitro group at the 3-position further activates the 2-position towards nucleophilic substitution, making the displacement of the chloride with iodide feasible under relatively mild conditions.

G cluster_0 Synthetic Pathway Precursor 2-Chloro-6-methoxy-3-nitropyridine (Commercially Available) Reagents Sodium Iodide (NaI) Solvent: Acetone or DMF Precursor->Reagents Finkelstein Reaction (Halogen Exchange) Product This compound (Target Compound) Reagents->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by standard analytical techniques.

Objective: To synthesize this compound via a Finkelstein halogen exchange reaction.

Materials:

  • 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)

  • Sodium Iodide (NaI, 3.0 eq, dried under vacuum)

  • Acetone (anhydrous, sufficient to make a 0.2 M solution)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-6-methoxy-3-nitropyridine and dried sodium iodide.

  • Solvent Addition: Add anhydrous acetone via syringe to the flask.

  • Reaction Conditions: Stir the resulting suspension at reflux (approx. 56°C). The reaction is driven by the precipitation of sodium chloride (NaCl), which is poorly soluble in acetone, in accordance with Le Châtelier's principle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates conversion. The reaction is generally complete within 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated NaCl. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and a 5% aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Purification and Characterization
  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: The identity and purity of the final product should be confirmed by:

    • ¹H NMR: Expect characteristic shifts for the two pyridine ring protons and the methoxy group protons.

    • ¹³C NMR: Expect six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₆H₅IN₂O₃ (279.9345 m/z) should be observed.[1]

Chemical Reactivity and Synthetic Utility in Drug Development

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This allows for a modular approach to building complex molecules.

G cluster_suzuki C-I Bond Reactivity cluster_nitro Nitro Group Reactivity Core This compound Suzuki Aryl/Heteroaryl Substituted Pyridine Core->Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Sonogashira Alkynyl-Substituted Pyridine Core->Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Buchwald Amino-Substituted Pyridine (C-N coupling) Core->Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) Reduction 2-Iodo-6-methoxy-pyridin-3-amine Core->Reduction Nitro Reduction (Fe/HCl or H₂/Pd-C) Amide N-(2-Iodo-6-methoxy-pyridin-3-yl)amide Reduction->Amide Amide Coupling (R-COCl)

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This is due to the high polarizability and weakness of the C-I bond, which facilitates the crucial oxidative addition step in the catalytic cycle. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, essential for exploring SAR by modifying peripheral aromatic systems. The related 2-chloro-3-nitropyridine has been successfully used in Suzuki reactions, demonstrating the feasibility of this transformation on this scaffold.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-pyridines, which are versatile intermediates for constructing more complex structures or can act as bioisosteres for other functional groups.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing the introduction of various primary or secondary amines at the 2-position.

Reduction of the Nitro Group

The nitro group is a synthetic linchpin. Its reduction to a primary amine unlocks a vast array of subsequent chemical transformations.

  • Standard Reduction Conditions: This transformation is reliably achieved using reagents such as iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl), tin(II) chloride (SnCl₂), or catalytic hydrogenation (H₂ over Pd/C).

  • Synthetic Value of the Amine: The resulting 2-iodo-6-methoxy-pyridin-3-amine is a highly valuable intermediate. The newly formed amino group can be acylated to form amides, sulfonylated to form sulfonamides, or used in reductive amination reactions, dramatically increasing molecular complexity and providing access to diverse chemical space. This strategy is highlighted in patents where the related 2-amino-6-methoxy-3-nitropyridine is reduced to form a diamine, a key precursor for heterocyclic ring formation.[6]

The presence of the iodo group allows for a strategic choice: one can either perform cross-coupling first, followed by nitro reduction, or vice versa, depending on the desired final product and the compatibility of the functional groups. This orthogonal reactivity is the hallmark of a well-designed synthetic building block.

Conclusion

This compound is a premier building block for drug discovery and development. Its carefully arranged functional groups offer a powerful platform for controlled, sequential chemical modifications. The ability to perform selective cross-coupling at the C-I bond and to unmask a reactive amine via nitro group reduction provides chemists with a reliable and versatile strategy for synthesizing complex molecular architectures. By understanding and exploiting the distinct reactivity of each functional group, research and development teams can accelerate the discovery of novel therapeutics and efficiently navigate the challenges of modern medicinal chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). 2-Iodo-3-methoxy-6-methylpyridine. PubMed Central. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Iodo-3-methoxy-6-methylpyridine. Retrieved January 19, 2026, from [Link]

  • PubMed. (2009). 2-Iodo-3-meth-oxy-6-methyl-pyridine. National Library of Medicine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. Retrieved January 19, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved January 19, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-6-METHOXY-3-NITROPYRIDINE. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to 2-Iodo-6-methoxy-3-nitropyridine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Iodo-6-methoxy-3-nitropyridine, a key intermediate in synthetic organic chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical insights, offering a robust resource for professionals in drug discovery and materials science.

Core Molecular Attributes

This compound is a substituted pyridine derivative with the molecular formula C₆H₅IN₂O₃.[1] Its structure, featuring an iodine atom at the 2-position, a nitro group at the 3-position, and a methoxy group at the 6-position, makes it a versatile building block for the introduction of the 6-methoxypyridin-2-yl moiety in more complex molecules.

PropertyValueSource
Molecular Formula C₆H₅IN₂O₃[1]
Molecular Weight 280.02 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 1600094-08-3[1]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its physical properties can be inferred from available data and the nature of its constituent functional groups.

Appearance and Physical State: This compound is expected to be a solid at room temperature, likely crystalline in nature. Commercial suppliers describe related compounds, such as 2-Iodo-3-methoxy-6-methylpyridine, as a brown solid.[3]

Melting Point: A definitive, experimentally validated melting point for this compound is not available in peer-reviewed literature. For comparison, the related compound 2-Chloro-6-methoxy-3-nitropyridine has a reported melting point of 78-80 °C.[4] The presence of the larger iodine atom may influence the crystal lattice and result in a different melting point.

Solubility: Specific solubility data is not available. However, based on its structure, it is anticipated to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Storage: For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from light and incompatible substances. Commercial suppliers often recommend refrigeration (0-8 °C).[3]

Proposed Synthetic Pathways

Sandmeyer-type Reaction from 2-Amino-6-methoxy-3-nitropyridine

This is a plausible and commonly employed method for the introduction of an iodine atom onto an aromatic ring. The synthesis would proceed in two conceptual steps:

  • Diazotization: The amino group of 2-Amino-6-methoxy-3-nitropyridine is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C).

  • Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to yield the desired this compound.

Synthesis_Pathway_1 2-Amino-6-methoxy-3-nitropyridine 2-Amino-6-methoxy-3-nitropyridine Diazonium Salt Diazonium Salt 2-Amino-6-methoxy-3-nitropyridine->Diazonium Salt NaNO₂, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound KI

Caption: Proposed synthesis via Sandmeyer-type reaction.

Halogen Exchange from 2-Chloro-6-methoxy-3-nitropyridine

Another viable approach is a Finkelstein-type halogen exchange reaction. This method involves the substitution of the chlorine atom in 2-Chloro-6-methoxy-3-nitropyridine with iodine. This reaction is typically driven by the use of an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The precipitation of sodium chloride from the acetone solution drives the equilibrium towards the product.

Synthesis_Pathway_2 2-Chloro-6-methoxy-3-nitropyridine 2-Chloro-6-methoxy-3-nitropyridine This compound This compound 2-Chloro-6-methoxy-3-nitropyridine->this compound NaI, Acetone

Caption: Proposed synthesis via Halogen Exchange.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other. A singlet corresponding to the three protons of the methoxy group would be observed in the upfield region (typically around 3.9-4.1 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the iodine atom would be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The carbon of the methoxy group would appear in the upfield region (around 55-60 ppm).

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching). Other significant peaks would include C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 280. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the nitro group, the methoxy group, and the iodine atom.

Applications in Research and Development

This compound is a valuable intermediate for the synthesis of more complex molecules in several areas:

  • Medicinal Chemistry: The pyridine scaffold is a common feature in many biologically active compounds. The reactive iodine and nitro groups on this molecule allow for further functionalization, making it a useful starting material for the development of novel therapeutic agents.

  • Materials Science: Substituted pyridines can be incorporated into organic materials with interesting electronic and photophysical properties. The presence of a heavy atom like iodine can influence these properties, making this compound a potential building block for new materials.

  • Agrochemicals: The pyridine ring is also found in many pesticides and herbicides. This compound could serve as a precursor for the synthesis of new agrochemicals.[5]

Conclusion

This compound is a chemical intermediate with significant potential in various fields of chemical research and development. While a comprehensive set of experimentally determined physical and spectral data is not yet available in the public domain, its properties can be reasonably predicted based on its structure and comparison with related compounds. The synthetic pathways outlined in this guide provide a solid foundation for its preparation in a laboratory setting. As research into novel pharmaceuticals and materials continues, the utility of such versatile building blocks is expected to grow.

References

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A Senior Application Scientist's Technical Guide to 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Iodo-6-methoxy-3-nitropyridine, a key heterocyclic building block. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic value in multi-step synthesis, and provide field-proven protocols for its application.

Core Compound Identification and Properties

This compound is a highly functionalized pyridine derivative. Its strategic importance in medicinal chemistry and organic synthesis stems from the orthogonal reactivity of its three key functional groups: the iodo, methoxy, and nitro moieties. This trifecta of functionalities allows for sequential and selective chemical transformations, making it a valuable scaffold for building molecular complexity.

Molecular Formula and Weight

The fundamental identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

ParameterValueSource(s)
Molecular Formula C₆H₅IN₂O₃[1][2]
Molecular Weight 280.02 g/mol [1][2]
Exact Mass 279.93449 Da[1]
CAS Number 1600094-08-3[2]
Physicochemical Characteristics

Understanding the physical properties of a reagent is paramount for its proper handling, storage, and use in reactions. While extensive physical data is not broadly published, the following table summarizes known characteristics.

PropertyValueNotes
IUPAC Name This compound[1][2]
SMILES COC1=NC(=C(C=C1)[O-])ICanonical representation for cheminformatics.
InChIKey WBTMVYPHMGGMJK-UHFFFAOYSA-NA unique structural identifier.[1]
Appearance Typically a solidBased on analogous compounds.
Purity ≥95%As commonly supplied by vendors.[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred from its nonpolar aromatic structure.

Strategic Value in Synthesis: A Mechanistic Perspective

The utility of this compound lies in the distinct chemical roles of its substituents, which can be addressed selectively.

  • The Iodo Group (C2): This is the primary handle for carbon-carbon and carbon-heteroatom bond formation. Its position on the pyridine ring makes it highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. The electron-withdrawing nature of the adjacent nitro group and the pyridine nitrogen enhances the electrophilicity of this position, facilitating oxidative addition to the palladium(0) catalyst—the rate-determining step in many cross-coupling cycles.

  • The Nitro Group (C3): This powerful electron-withdrawing group serves two purposes. First, it activates the ring for nucleophilic aromatic substitution (though less common at the adjacent positions) and modulates the reactivity of the other positions. Second, and more importantly, it is a versatile precursor to an amino group. Reduction of the nitro group, typically with reagents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation, unmasks a nucleophilic amine. This transformation is fundamental in drug development for introducing diversity and building pharmacophores.

  • The Methoxy Group (C6): This electron-donating group provides stability and influences the electronic properties of the pyridine ring. It is generally robust but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group, providing another point for functionalization, such as ether or ester formation.

The logical relationship between these groups allows for a controlled, multi-step synthetic workflow.

G A 2-Iodo-6-methoxy- 3-nitropyridine B Cross-Coupling (e.g., Suzuki) A->B Pd-Catalyst, Base C Nitro Group Reduction A->C Fe/AcOH or H₂, Pd/C D Methoxy Group Cleavage A->D HBr or BBr₃ E Aryl/Alkyl Substituted 6-methoxy-3-nitropyridine B->E F 3-Amino-2-iodo- 6-methoxypyridine C->F G 2-Iodo-3-nitro- 6-hydroxypyridine D->G

Caption: Synthetic pathways from this compound.

Synthesis of the Core Scaffold

While not widely detailed in the literature, a plausible retrosynthetic analysis suggests that this compound can be synthesized from more common pyridine precursors. A logical route involves the nitration of a 2-iodo-6-methoxypyridine intermediate. The synthesis of a related compound, 2-amino-6-methoxy-3-nitropyridine, proceeds from 2-amino-6-chloro-3-nitropyridine and sodium methoxide, indicating the stability of the nitro- and methoxy-substituted ring to nucleophilic substitution of a halide.[3][4]

The synthesis of a similar structure, 2-iodo-3-methoxy-6-methylpyridine, has been achieved by the direct iodination of 3-methoxy-6-methylpyridine using potassium iodide and iodine, demonstrating a viable method for introducing the iodo group onto an activated pyridine ring.[5][6]

The following workflow illustrates a generalized, logical approach to synthesizing the title compound.

G cluster_0 Synthetic Workflow A 2,6-Dichloropyridine B 2,6-Dichloro- 3-nitropyridine A->B HNO₃/H₂SO₄ (Nitration) C 2-Chloro-6-methoxy- 3-nitropyridine B->C NaOMe/MeOH (SNAr) D 2-Iodo-6-methoxy- 3-nitropyridine C->D NaI/Acid (Halogen Exchange)

Caption: A plausible synthetic workflow for the target compound.

Application in Drug Discovery: A Hypothetical Case Study

To illustrate its utility, let's consider the hypothetical application of this scaffold in the development of a kinase inhibitor. Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site.

Hypothetical Target: A protein kinase with a known binding pocket that can be targeted by a substituted aminopyridine scaffold.

Strategy:

  • Step 1 (Core Construction): Use the iodo group for a Suzuki coupling to install a larger aromatic moiety (e.g., a phenyl or indole group) that will occupy a hydrophobic region of the kinase active site.

  • Step 2 (Pharmacophore Introduction): Reduce the nitro group to an amine.

  • Step 3 (Vectorial Elaboration): Acylate the newly formed amine with a tailored carboxylic acid to introduce a side chain that can form a critical hydrogen bond with the kinase hinge region.

This sequence leverages the specific reactivity of the iodo and nitro groups in a controlled manner.

G cluster_pathway Kinase Inhibition Pathway Kinase Active Kinase Phosphorylated Phosphorylated Substrate Kinase->Phosphorylated Phosphorylation Inactive Inactive Kinase-Inhibitor Complex Kinase->Inactive ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Inhibitor Scaffold: 2-Aryl-3-amido-6-methoxypyridine Derived from This compound Inhibitor->Kinase Competitive Binding

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

Field-Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust, self-validating method for the Suzuki coupling of this compound with a boronic acid.

Objective: To synthesize 2-(4-fluorophenyl)-6-methoxy-3-nitropyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 280 mg, 1.0 mmol).

  • Reagent Addition: Add 4-fluorophenylboronic acid (168 mg, 1.2 mmol) and sodium carbonate (318 mg, 3.0 mmol).

  • Inerting the Atmosphere (Trustworthiness Pillar): Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times. This step is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive. The success of the reaction is contingent on maintaining an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol). Then, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The biphasic solvent system is essential; the organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation: The protocol is self-validating through progress monitoring. A successful reaction is indicated by the consumption of the starting material (visualized on a TLC plate) and the appearance of a new, less polar product spot. Final confirmation is achieved through characterization of the purified product by ¹H NMR and Mass Spectrometry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • National Center for Biotechnology Information. 2-Iodo-3-methoxy-6-methylpyridine. [Link]

  • ResearchGate. 2-Iodo-3-methoxy-6-methylpyridine. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-6-methoxy-3-nitropyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its multifaceted structure, featuring an electron-withdrawing nitro group, an electron-donating methoxy group, and a labile iodo group, presents both unique opportunities for synthetic elaboration and challenges in terms of its physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. It is important to note that while direct literature on this specific molecule is limited, this guide synthesizes data from structurally analogous compounds and fundamental chemical principles to provide a robust predictive framework and practical methodologies for researchers.

Physicochemical Properties and Solubility Profile

The solubility of a compound is fundamentally governed by its polarity and the intermolecular forces it can form with a solvent. The structure of this compound suggests a molecule with moderate polarity. The presence of oxygen and nitrogen atoms allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

Predicted Solubility:

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe pyridine nitrogen and nitro group can act as hydrogen bond acceptors, but the overall molecule is relatively large and hydrophobic. Solubility is expected to be limited in water but should increase in alcohols.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions without the energetic cost of disrupting a hydrogen-bonding network.
Non-Polar Hexane, TolueneLowThe significant polarity from the nitro and methoxy groups, as well as the pyridine ring, will limit solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents have an intermediate polarity and are often effective at dissolving a wide range of organic compounds.
Experimental Protocol for Solubility Determination

A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for quantifying the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • HPLC system with a suitable UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the standard solutions and the filtered sample solution by HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the sample solution from the calibration curve. This concentration represents the equilibrium solubility.

Causality in Experimental Design: The use of a thermostatically controlled environment is critical as solubility is temperature-dependent. The equilibration time is determined by the rate at which the compound dissolves, and 24-48 hours is generally sufficient for most organic compounds. Filtration is a key step to ensure that only the dissolved compound is being measured.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification A Add excess solid to solvent B Cap vials A->B C Incubate at constant temperature B->C D Agitate for 24-48h C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter through 0.45µm filter F->G I Analyze by HPLC/UV-Vis G->I H Prepare standards H->I J Determine concentration I->J

Caption: Workflow for Experimental Solubility Determination.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and formulation development.[2][3][4] The functional groups present in this compound suggest several potential degradation pathways.

Potential Degradation Pathways:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamine intermediates to form the corresponding amino group.[5] This can occur under reducing conditions or in the presence of certain excipients.

  • Nucleophilic Substitution of the Iodo Group: The iodo group at the 2-position is activated towards nucleophilic aromatic substitution. Nucleophiles such as hydroxide ions (in basic conditions) or other nucleophilic species present in a formulation could displace the iodide.

  • Hydrolysis of the Methoxy Group: Under strong acidic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

  • Photodegradation: Aromatic nitro compounds and iodinated aromatic compounds can be sensitive to light.[4] Exposure to UV or visible light may induce degradation through radical or other photochemical pathways.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6]

Objective: To investigate the stability of this compound under various stress conditions and to elucidate its degradation pathways.

Methodology:

A solution of this compound (e.g., in acetonitrile/water) is subjected to the following conditions:

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound or solution heated at 80 °C for 48 hours
Photodegradation Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines)

Analysis:

The stressed samples are analyzed by a stability-indicating HPLC method, which is capable of separating the parent compound from all significant degradation products. The use of a photodiode array (PDA) detector can provide UV spectra of the degradation products, which can aid in their identification. Mass spectrometry (LC-MS) is invaluable for structural elucidation of the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (HCl) F Stability-Indicating HPLC A->F B Basic (NaOH) B->F C Oxidative (H2O2) C->F D Thermal D->F E Photolytic (Light) E->F G Peak Purity Assessment F->G H LC-MS for Identification F->H I This compound Solution I->A I->B I->C I->D I->E

Caption: Workflow for Forced Degradation Studies.

Predicted Stability Profile:

ConditionPredicted StabilityLikely Degradation Products
Acidic Likely stable, potential for minor hydrolysis of the methoxy group under harsh conditions.2-Iodo-6-hydroxy-3-nitropyridine
Basic Susceptible to degradation via nucleophilic substitution of the iodo group.2-Hydroxy-6-methoxy-3-nitropyridine
Oxidative The pyridine ring and methoxy group may show some sensitivity to strong oxidizing agents.N-oxide derivatives, other oxidized species
Thermal Expected to be relatively stable at moderate temperatures.To be determined experimentally
Photolytic Potentially unstable due to the presence of the nitro and iodo substituents.To be determined experimentally

Handling and Storage

Given the potential for instability, particularly with respect to light and basic conditions, the following handling and storage recommendations are prudent:

  • Storage: Store this compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation. For a structurally similar compound, 2-chloro-6-methoxy-3-nitropyridine, storage at <15°C in a cool and dark place is recommended.[7]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

Conclusion

References

  • ResearchGate. 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Available from: [Link]

  • Ali, J., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

  • Google Patents. US4746758A - Processes for preparing iodinated aromatic compounds.
  • Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

  • Pipzine Chemicals. 2-Hydroxy-6-methoxy-3-nitropyridine. Available from: [Link]

  • American Society for Microbiology. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(13).
  • Chem LibreTexts. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • PubMed. 2-Iodo-3-meth-oxy-6-methyl-pyridine. Available from: [Link]

  • Hilaris SRL. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Available from: [Link]

  • PubMed. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Available from: [Link]

  • National Institutes of Health. (2010). 2-Iodo-3-methoxy-6-methylpyridine. Available from: [Link]

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... Available from: [Link]

  • N.A. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

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  • ResearchGate. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Available from: [Link]

  • National Institutes of Health. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available from: [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available from: [Link]

  • Pace Analytical. Drug Stability Testing & Release Testing. Available from: [Link]

  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]

  • ResearchGate. (2017). A variant of pyridine and pyrrolidine pathway of nicotine degradation.... Available from: [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methoxy-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a synthetically versatile iodine atom, makes it a valuable building block for the construction of complex molecular architectures.[1] The iodo-substituent, in particular, serves as a key handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this important synthetic intermediate.

Molecular Structure and Key Features

The structural attributes of this compound dictate its spectroscopic behavior. The pyridine ring is substituted with three distinct groups that exert significant electronic effects, influencing the chemical environment of each atom.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield, while the electron-donating methoxy group will cause an upfield shift for nearby protons. The heavy iodine atom also exerts a deshielding effect.

Based on the reported ¹H NMR data for the analogous 2-chloro-6-methoxy-3-nitropyridine, we can predict the spectrum for the iodo-compound. The replacement of chlorine with iodine is expected to cause a slight downfield shift of the adjacent proton (H4) due to the greater electronegativity and anisotropic effects of iodine.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.4 - 8.6d~8.5
H-5~7.1 - 7.3d~8.5
-OCH₃~4.1 - 4.2s-

Interpretation:

  • H-4: This proton is situated between the electron-withdrawing nitro group and the iodine atom, leading to significant deshielding and a downfield chemical shift. It is expected to appear as a doublet due to coupling with H-5.

  • H-5: This proton is adjacent to the electron-donating methoxy group, which shields it, resulting in a more upfield chemical shift compared to H-4. It will also appear as a doublet due to coupling with H-4.

  • -OCH₃: The protons of the methoxy group are in a different chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~110 - 120
C-3~145 - 155
C-4~140 - 150
C-5~115 - 125
C-6~160 - 170
-OCH₃~55 - 60

Interpretation:

  • C-2: The carbon bearing the iodine atom will be significantly shielded due to the "heavy atom effect" and is expected to appear at a relatively upfield chemical shift for an aromatic carbon.

  • C-3: This carbon is attached to the strongly electron-withdrawing nitro group, causing it to be deshielded and shifted downfield.

  • C-4 and C-5: These carbons will have chemical shifts typical for aromatic carbons, with their exact positions influenced by the combined effects of the substituents.

  • C-6: The carbon attached to the electron-donating methoxy group will be the most deshielded carbon in the aromatic region.

  • -OCH₃: The methoxy carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

  • Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

  • Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-O bond of the methoxy group, and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1380Strong
Ar-O-CH₃ Stretch1250 - 1300 (asymmetric)Strong
1020 - 1080 (symmetric)Strong
C=C and C=N Aromatic Ring Stretch1400 - 1600Medium to Strong
C-H Aromatic Stretch3000 - 3100Medium to Weak
C-I Stretch500 - 600Medium

Interpretation:

  • Nitro Group: The two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are highly characteristic of the nitro group.

  • Methoxy Group: The strong C-O stretching vibrations are indicative of the methoxy substituent.

  • Aromatic Ring: The C=C and C=N stretching vibrations within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations will appear above 3000 cm⁻¹.

  • C-I Bond: The C-I stretching vibration is expected in the far-infrared region.

Experimental Protocol:

  • Prepare a sample for analysis. For solids, this is typically done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Collect a background spectrum of the empty sample holder or ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
280[M]⁺ (Molecular Ion)
265[M - CH₃]⁺
250[M - NO]⁺
234[M - NO₂]⁺
153[M - I]⁺
127[I]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 280, corresponding to the molecular weight of this compound (C₆H₅IN₂O₃). The presence of iodine (¹²⁷I) will result in a monoisotopic peak.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways, as illustrated in the diagram below. Common losses include the methyl radical from the methoxy group, the nitro group, and the iodine atom.

Mass_Spec_Fragmentation M [M]⁺ m/z = 280 M_minus_CH3 [M - CH₃]⁺ m/z = 265 M->M_minus_CH3 - CH₃• M_minus_NO [M - NO]⁺ m/z = 250 M->M_minus_NO - NO• M_minus_NO2 [M - NO₂]⁺ m/z = 234 M->M_minus_NO2 - NO₂• M_minus_I [M - I]⁺ m/z = 153 M->M_minus_I - I• I_ion [I]⁺ m/z = 127 M->I_ion caption Proposed Mass Spectrometry Fragmentation Pathway

Figure 2. Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have presented a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra. This information is invaluable for any researcher or scientist working with this versatile building block, enabling its unambiguous identification and facilitating its use in the synthesis of novel compounds for drug discovery and other applications.

References

  • PubChem. This compound. [Link]

  • Sigma-Aldrich. This compound. [Product page on a chemical supplier website - specific URL may vary]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Navigating the Procurement and Application of 2-Iodo-6-methoxy-3-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals on the commercial sourcing, handling, and application of the highly specialized reagent, 2-Iodo-6-methoxy-3-nitropyridine. With a unique substitution pattern, this compound presents significant opportunities as a versatile building block in medicinal chemistry and novel material synthesis. This document provides a comprehensive overview of its chemical properties, a curated list of commercial suppliers, and essential safety and handling protocols, alongside an exploration of its applications in the synthesis of targeted therapeutic agents.

Compound Profile: this compound

This compound is a substituted pyridine derivative with the chemical formula C₆H₅IN₂O₃ and a molecular weight of approximately 280.02 g/mol . Its structure, featuring an iodo group at the 2-position, a nitro group at the 3-position, and a methoxy group at the 6-position, renders it a valuable intermediate for a variety of chemical transformations.

Key Chemical Data:

IdentifierValueSource
CAS Number 1600094-08-3N/A
Molecular Formula C₆H₅IN₂O₃N/A
Molecular Weight 280.02 g/mol N/A
IUPAC Name This compoundN/A
SMILES COC1=NC(=C(C=C1)[O-])IN/A
InChI Key WBTMVYPHMGGMJK-UHFFFAOYSA-NN/A

Commercial Availability and Procurement

Identifying reliable commercial suppliers is a critical first step in any research endeavor. Our investigation has identified several vendors offering this compound, with varying purity levels and available quantities.

Verified Commercial Suppliers:

SupplierCatalog NumberPurityAvailable QuantitiesContact Information
Advanced ChemBlocks Inc. T99412≥95%Inquire for details
Angene International AG006F8EInquire for detailsInquire for details
Arctom CS-0063885Inquire for detailsInquire for details

Procurement Workflow:

Caption: A streamlined workflow for the procurement of this compound.

Researchers are strongly advised to request a Certificate of Analysis (CoA) from potential suppliers to verify the purity and identity of the compound before purchase. This is a critical step for ensuring the reliability and reproducibility of experimental results.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and reducing agents.

Material Handling Workflow:

Caption: A step-by-step workflow for the safe handling of this compound.

Synthesis and Applications in Drug Discovery

The strategic placement of the iodo and nitro groups on the pyridine ring makes this compound a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The iodo group can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The nitro group can be reduced to an amine, providing a handle for further functionalization.

A notable application of this compound is highlighted in a recent patent application (WO2023238065A1), which describes its use as an intermediate in the synthesis of novel 2,3-dihydroquinazolinone compounds.[1] These compounds are being investigated as inhibitors of the NaV1.8 sodium channel, a promising target for the treatment of pain.[1]

Illustrative Synthetic Transformation:

While a detailed, peer-reviewed synthesis protocol for this compound is not extensively published, its synthesis would likely involve the iodination of a corresponding 6-methoxy-3-nitropyridine precursor. The subsequent utility of this compound is demonstrated in its role as a building block. For instance, the iodo group can be displaced or used in coupling reactions to build more complex molecular scaffolds.

Reaction Pathway Visualization:

reaction_pathway reagent 2-Iodo-6-methoxy- 3-nitropyridine intermediate Key Intermediate reagent->intermediate Cross-Coupling or Nucleophilic Substitution final_product Target Bioactive Molecule (e.g., NaV1.8 Inhibitor) intermediate->final_product Further Functionalization (e.g., Nitro Reduction, Amidation)

Caption: General synthetic utility of this compound in multi-step synthesis.

Conclusion

This compound is a valuable and commercially available building block for researchers engaged in drug discovery and organic synthesis. Its unique substitution pattern allows for diverse chemical modifications, making it a key component in the synthesis of novel therapeutic agents. By understanding the procurement landscape, adhering to strict safety protocols, and recognizing its synthetic potential, researchers can effectively leverage this compound to advance their scientific objectives.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2023). WO2023238065A1 - Composés de 2,3-dihydroquinazolinone condensés contenant de l'azote utilisés en tant qu'inhibiteurs de nav1.8.

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Navigating the Synthesis and Application of 2-Iodo-6-methoxy-3-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Pyridine

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active compounds. Among the myriad of substituted pyridines, 2-Iodo-6-methoxy-3-nitropyridine stands out as a highly functionalized and versatile building block. The presence of an iodo group at the 2-position offers a prime handle for cross-coupling reactions, the methoxy group at the 6-position modulates the electronic character of the ring, and the nitro group at the 3-position acts as a powerful electron-withdrawing group and a precursor for further functionalization. This guide provides a comprehensive overview of the safe handling, synthesis, and chemical behavior of this compound, empowering researchers to harness its full potential in their synthetic endeavors.

Section 1: Safety and Handling: A Prudent Approach

1.1 Hazard Assessment:

Based on available data for similar compounds, this compound should be handled as a compound that is:

  • Irritating to the skin and eyes. [1][2][3]

  • Harmful if swallowed or inhaled. [2]

  • Potentially combustible , though not highly flammable.

1.2 Personal Protective Equipment (PPE):

A stringent PPE regimen is non-negotiable when working with this compound. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[1][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn at all times. Gloves should be inspected before use and disposed of properly after handling the material.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][2] If the potential for aerosolization exists, a properly fitted respirator may be necessary.

  • Protective Clothing: A lab coat should be worn to protect street clothes. In cases of potential for significant exposure, a chemical-resistant apron or suit is recommended.

1.3 Storage and Disposal:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Disposal: All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2]

Section 2: Physicochemical and Spectroscopic Properties

Experimentally determined data for this compound is scarce. However, we can extrapolate expected properties from closely related structures and computational models.

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular Formula C₆H₅IN₂O₃-
Molecular Weight 280.02 g/mol -
Appearance Likely a yellow to light brown crystalline solidBased on the appearance of related nitropyridine derivatives.[6]
Melting Point Expected to be in the range of 70-90 °CThe melting point of 2-chloro-6-methoxy-3-nitropyridine is 78-80 °C.[7] The iodo analogue is expected to have a similar, possibly slightly higher, melting point.
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water.Based on the general solubility of similar organic compounds.

2.1 Predicted Spectroscopic Data:

While experimental spectra are not available, a prediction of the key signals in ¹H and ¹³C NMR can be made based on the substituent effects.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.3-8.5 ppm (d, 1H, H-4)

    • δ ~7.0-7.2 ppm (d, 1H, H-5)

    • δ ~4.0-4.2 ppm (s, 3H, OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~160-165 ppm (C-6)

    • δ ~150-155 ppm (C-2)

    • δ ~140-145 ppm (C-4)

    • δ ~130-135 ppm (C-3)

    • δ ~110-115 ppm (C-5)

    • δ ~55-60 ppm (OCH₃)

Section 3: Synthesis and Reactivity

3.1 Proposed Synthesis:

A plausible synthetic route to this compound can be adapted from procedures for similar iodinated pyridines.[8][9] The proposed two-step synthesis starts from the commercially available 2-amino-6-methoxypyridine.

Step 1: Nitration of 2-amino-6-methoxypyridine

A mixture of concentrated sulfuric acid and nitric acid can be used to nitrate the starting material, yielding 2-amino-6-methoxy-3-nitropyridine.[10]

Step 2: Sandmeyer-type Iodination

The resulting 2-amino-6-methoxy-3-nitropyridine can then be converted to the target iodo-compound via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by displacement with iodide.

3.2 Reactivity and Synthetic Utility:

The true value of this compound lies in its potential for diverse chemical transformations, making it a valuable intermediate in multi-step syntheses.

  • Cross-Coupling Reactions: The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at the 2-position.[11]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This opens up another avenue for functionalization, such as amide bond formation or the construction of fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr): While the iodo group is the most reactive site for cross-coupling, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, can also allow for nucleophilic aromatic substitution at other positions under certain conditions.[12]

G cluster_synthesis Proposed Synthesis cluster_reactivity Key Reactions 2-amino-6-methoxypyridine 2-amino-6-methoxypyridine 2-amino-6-methoxy-3-nitropyridine 2-amino-6-methoxy-3-nitropyridine 2-amino-6-methoxypyridine->2-amino-6-methoxy-3-nitropyridine HNO3, H2SO4 This compound This compound 2-amino-6-methoxy-3-nitropyridine->this compound 1. NaNO2, H+ 2. KI 2-Aryl-6-methoxy-3-nitropyridine 2-Aryl-6-methoxy-3-nitropyridine This compound->2-Aryl-6-methoxy-3-nitropyridine Suzuki Coupling (ArB(OH)2, Pd catalyst) 3-amino-2-Iodo-6-methoxypyridine 3-amino-2-Iodo-6-methoxypyridine This compound->3-amino-2-Iodo-6-methoxypyridine Reduction (e.g., SnCl2)

Figure 1: Proposed synthetic route and key reactions of this compound.

Section 4: Applications in Drug Discovery

Substituted pyridines are integral to the development of a wide range of pharmaceuticals. The structural motifs present in this compound make it an attractive starting material for the synthesis of compounds targeting various disease areas.

The ability to perform selective cross-coupling at the 2-position, coupled with the potential to convert the nitro group into an amine, allows for the rapid generation of diverse chemical libraries. These libraries can then be screened for biological activity against a multitude of targets. For instance, the introduction of various aryl or heteroaryl groups via Suzuki coupling can lead to the discovery of novel kinase inhibitors, a class of drugs with significant applications in oncology.[11] Furthermore, the amino-pyridine scaffold, accessible after reduction of the nitro group, is a common feature in central nervous system (CNS) active agents.

G This compound This compound Diverse Intermediates Diverse Intermediates This compound->Diverse Intermediates Cross-Coupling & Functional Group Interconversion Compound Libraries Compound Libraries Diverse Intermediates->Compound Libraries High-Throughput Screening High-Throughput Screening Compound Libraries->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Drug Candidates Drug Candidates Lead Optimization->Drug Candidates

Figure 2: Workflow for the application of this compound in drug discovery.

Conclusion

This compound is a chemical entity of significant strategic importance for researchers in the pharmaceutical and chemical industries. While its handling requires a cautious and informed approach due to its potential hazards, its synthetic versatility makes it a valuable tool for the construction of complex molecular architectures. By understanding its safety profile, physicochemical properties, and reactivity, scientists can effectively and safely leverage this powerful building block to accelerate the discovery and development of new medicines and materials.

References

  • Guo, W., Liu, X., Li, L., & Deng, D. (2009). 2-Iodo-3-methoxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3269. Available at: [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Iodo-6-methoxy-3-nitropyridin-2-amine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. PubChem. Available at: [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo-3-methoxy-6-methylpyridine. PubMed Central. Available at: [Link]

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  • ChemSrc. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Available at: [Link]

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The Nitro Group's Guiding Hand: A Technical Guide to the Discovery, History, and Synthetic Evolution of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitropyridines represent a cornerstone of modern heterocyclic chemistry, acting as pivotal intermediates in the synthesis of a vast portfolio of pharmaceuticals, agrochemicals, and materials. Their discovery and the evolution of their synthesis are a compelling narrative of chemical ingenuity, charting a course from early, low-yielding "brute-force" methods to highly efficient, regioselective modern protocols. This technical guide provides an in-depth exploration of this history, not as a mere chronological list, but as a study in chemical causality. We will dissect the fundamental electronic properties of the pyridine ring that render it resistant to classical nitration, explore the strategic paradigm shifts that enabled its efficient functionalization, and detail the key reactions and workhorse intermediates that have become indispensable in drug discovery. Through detailed protocols, mechanistic diagrams, and quantitative comparisons, this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the foundational chemistry that makes substituted nitropyridines such powerful tools in molecular design.

The Pyridine Ring: An Electron-Deficient Fortress

To understand the history of nitropyridines, one must first appreciate the inherent chemical personality of the parent heterocycle. Pyridine is structurally related to benzene, but the replacement of a carbon-hydrogen unit with a more electronegative nitrogen atom fundamentally alters its electronic landscape. This nitrogen atom exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect, rendering the entire aromatic ring electron-deficient.[1]

This electron deficiency has two profound consequences that shaped the entire history of its derivatization:

  • Deactivation towards Electrophilic Aromatic Substitution (SEAr): The π-system is less nucleophilic than benzene, making it highly resistant to attack by electrophiles. Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the basic lone pair on the nitrogen is readily protonated. This forms the pyridinium cation, which is even more severely deactivated towards electrophilic attack.[2] Consequently, early attempts at direct nitration were fraught with difficulty, requiring extreme conditions and producing dismal yields.[1]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring, particularly at the α (2,6) and γ (4) positions, makes it susceptible to attack by nucleophiles. This reactivity, especially when a good leaving group is present, provides an alternative and often more effective synthetic avenue.[1][3]

This dichotomy between suppressed electrophilic reactivity and enhanced nucleophilic reactivity is the central theme in the story of nitropyridine synthesis.

Early History: The Brute-Force Era of Direct Nitration

The initial forays into pyridine nitration were exercises in persistence, demanding extreme thermal and acidic conditions to overcome the ring's innate resistance. Direct nitration of unsubstituted pyridine is notoriously sluggish.[1] Landmark early work required heating pyridine with potassium nitrate in fuming sulfuric acid (oleum) at temperatures exceeding 300°C to afford 3-nitropyridine in very low yields.

Causality of Harsh Conditions:

  • Fuming Sulfuric Acid (Oleum): The use of oleum (H₂SO₄ containing dissolved SO₃) serves a dual purpose. It is a powerful dehydrating agent, pushing the equilibrium towards the formation of the active electrophile, the nitronium ion (NO₂⁺).[4] Secondly, the intensely acidic medium is required to force the reaction, even on the highly deactivated pyridinium cation.[5]

  • High Temperatures: The significant activation energy barrier for the attack of NO₂⁺ on the deactivated ring necessitates substantial thermal energy to achieve any meaningful conversion.

The primary product of these forceful nitrations is the 3-isomer. This regioselectivity can be rationalized by examining the stability of the cationic intermediate (the σ-complex or arenium ion) formed upon electrophilic attack. Attack at the 3-position allows the positive charge to be delocalized across three carbon atoms without placing it on the already electron-deficient, electronegative nitrogen atom, which would be a highly destabilized state.

G cluster_reagents cluster_pyridine cluster_products reagents HNO₃ / H₂SO₄ (Oleum) > 300°C Pyridinium Pyridinium Cation (Highly Deactivated) reagents->Pyridinium Nitration Pyridine Pyridine Pyridine->Pyridinium Protonation (Fast) Nitropyridine 3-Nitropyridine (Very Low Yield) Pyridinium->Nitropyridine

A Paradigm Shift: Indirect Synthesis via Activated Pyridines

The inefficiency and lack of versatility of direct nitration led chemists to devise more strategic, multi-step approaches. The core principle was simple: begin with a pyridine ring already bearing an electron-donating group (EDG), which activates the ring towards electrophilic substitution, directs the nitration, and can later be chemically converted into another desired functionality. This represented a fundamental shift from "forcing" a reaction on an unwilling substrate to "guiding" it on a cooperative one.

The Aminopyridine Route: A Guided Pathway

The amino group (-NH₂) is a powerful activating group. The synthesis of 2-amino-5-nitropyridine, first reported in the early 20th century, is a classic illustration of this strategy.[6][7]

  • Nitration of 2-Aminopyridine: Treating 2-aminopyridine with a nitrating mixture (HNO₃/H₂SO₄) under controlled, milder conditions than for pyridine itself leads to regioselective nitration. The amino group directs the incoming electrophile primarily to the 5-position.[6]

  • Conversion of the Amino Group: The resulting 2-amino-5-nitropyridine is a valuable intermediate in its own right, but the amino group can also be readily converted. Via a Sandmeyer-type reaction, the amine is first converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, such as halides or a hydroxyl group.

This indirect approach offered two critical advantages over direct nitration:

  • Higher Yields: By working with an activated substrate, reaction conditions could be moderated, leading to cleaner reactions and significantly improved yields.

  • Regiocontrol: The directing effect of the activating group provided predictable control over the position of the nitro group, enabling the synthesis of specific isomers that were inaccessible through direct methods.

G Start 2-Aminopyridine Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate1 2-Amino-5-nitropyridine Step1->Intermediate1 Step2 1. Diazotization (NaNO₂/H⁺) 2. Nucleophilic Displacement (e.g., CuCl) Intermediate1->Step2 Product 2-Chloro-5-nitropyridine Step2->Product

The Modern Era: Novel Reagents and Mechanistic Revelations

While indirect methods proved highly effective, the quest for a more efficient direct nitration method continued. A major breakthrough came from the work of Jan Bakke, who developed a procedure using dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with aqueous sodium bisulfite.[1][2][8] This method provides good yields of 3-nitropyridine (up to 77%) under much milder conditions.[1][2]

Crucially, mechanistic studies revealed that this is not a classical electrophilic aromatic substitution.[8][9]

  • N-Nitration: The reaction proceeds first by attack of the pyridine nitrogen on N₂O₅ to form an N-nitropyridinium salt.

  • Nucleophilic Addition: The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the N-nitropyridinium intermediate at the 2- or 4-position.

  • [2][9]-Sigmatropic Rearrangement: The key step is a rearrangement where the nitro group migrates from the nitrogen atom to the 3-position of the ring.[1][2][9]

  • Elimination: Subsequent elimination of bisulfite restores the aromaticity, yielding 3-nitropyridine.

This discovery was significant because it bypassed the problem of ring deactivation by avoiding the formation of a pyridinium cation under strongly acidic conditions and instead exploited a completely different, lower-energy pathway.

The Workhorse Intermediate: Synthesis and Utility of 2-Chloro-5-nitropyridine

Among the vast family of substituted nitropyridines, 2-chloro-5-nitropyridine has emerged as a particularly valuable and versatile building block in both pharmaceutical and agrochemical synthesis.[10][11] Its utility stems from the orthogonal reactivity of its functional groups. The nitro group acts as a powerful electron-withdrawing group, which strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the chlorine at the 2-position serves as an excellent leaving group.[11]

This combination allows for the facile and regioselective introduction of a wide range of nucleophiles (amines, alcohols, thiols, etc.) at the 2-position, while the nitro group can be subsequently reduced to an amine, providing a handle for further functionalization.

Industrial Synthesis of 2-Chloro-5-nitropyridine

The industrial production of 2-chloro-5-nitropyridine typically follows the indirect pathway, which has been optimized for efficiency and yield.[11][12]

Experimental Protocol: Multi-step Synthesis of 2-Chloro-5-nitropyridine

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine [Adapted from 2, 19]

  • To a reaction vessel equipped with stirring and cooling, add 2-aminopyridine (1.0 eq).

  • Cool the vessel to below 10°C and slowly add a pre-mixed, chilled solution of concentrated sulfuric acid and fuming nitric acid, maintaining the internal temperature below the specified limit.

  • After the addition is complete, allow the reaction to stir for several hours, monitoring for completion by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous base (e.g., ammonia water) to precipitate the product.[6]

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-5-nitropyridine.

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine [Adapted from 14, 22]

  • Dissolve 2-amino-5-nitropyridine (1.0 eq) in dilute sulfuric acid and cool the solution to 0-5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 10°C.

  • After the addition, stir the mixture for approximately 30-60 minutes.

  • Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt until nitrogen evolution ceases.

  • Cool the solution to precipitate the product. Filter, wash, and dry to obtain 2-hydroxy-5-nitropyridine.

Step 3: Chlorination to 2-Chloro-5-nitropyridine [Adapted from 14, 34]

  • In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine (1.0 eq) with phosphorus oxychloride (POCl₃) and a catalytic amount of a phase-transfer catalyst or phosphorus pentachloride (PCl₅).

  • Heat the mixture to reflux (e.g., 100-110°C) for several hours, monitoring for completion.

  • After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize with a base and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2-chloro-5-nitropyridine, which can be further purified by recrystallization.

Substituted Nitropyridines as Precursors in Drug Discovery

The synthetic versatility of substituted nitropyridines has made them invaluable starting points for the synthesis of numerous commercial products. The following case studies highlight their strategic importance.

Case Study 1: Picaridin (Icaridin) - Insect Repellent

Picaridin is a highly effective insect repellent developed by Bayer in the 1980s.[13][14] Its synthesis showcases the use of pyridine derivatives as foundational scaffolds. The core of Picaridin is a piperidine ring, which is the hydrogenated form of pyridine. The synthesis begins with 2-pyridineethanol, which is reduced to 2-piperidineethanol. This intermediate is then condensed with sec-butyl chloroformate to yield the final product.[15] The development of Picaridin was based on creating a molecule that resembles the natural repellent piperine, found in black pepper.[13]

Drug/CompoundPrecursor ClassYear DevelopedTherapeutic/Use Class
Picaridin Pyridine Derivative1980sInsect Repellent
Nevirapine Substituted Pyridine1990sAnti-HIV (NNRTI)
Piroxicam Pyridine Derivative1970sNSAID
Sudoxicam Pyridine Derivative1970sNSAID
Case Study 2: Nevirapine - Anti-HIV Agent

Nevirapine was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV. Its synthesis is a prime example of the strategic use of a pre-functionalized chloropyridine intermediate, 2-chloro-3-amino-4-picoline (CAPIC), which is structurally related to the nitropyridine family.[15][16] In the key bond-forming step, CAPIC is coupled with a second substituted pyridine fragment under strongly basic conditions (e.g., sodium hydride) to construct the core of the Nevirapine molecule.[16][17] The development of efficient, low-cost routes to CAPIC and its coupling partners has been critical for making this life-saving medication widely accessible.[15]

G Intermediate 2-Chloro-5-nitropyridine Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Intermediate->Nucleophile SₙAr Reaction Product1 2-Substituted-5-nitropyridine Nucleophile->Product1 Reduction Reduction (e.g., H₂, Pd/C) Product1->Reduction Product2 5-Amino-2-substituted-pyridine (Further Functionalization) Reduction->Product2

Case Study 3: Piroxicam and Sudoxicam - NSAIDs

Piroxicam and its predecessor Sudoxicam are potent non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the oxicam class. Their synthesis involves the condensation of a saccharin-derived methyl ester with an aminopyridine. For Sudoxicam, the key intermediate is 2-amino-3-methylpyridine. The development of this class of drugs highlighted the utility of aminopyridines as key nucleophilic components for constructing complex heterocyclic systems with valuable biological activity. While not directly involving a nitropyridine in the final key step, the synthesis of the required aminopyridine precursors often relies on the foundational nitration/reduction sequences established decades earlier.

Conclusion and Future Outlook

The history of substituted nitropyridines is a microcosm of the evolution of synthetic organic chemistry. It began with the challenge of an unreactive aromatic system, which was overcome first by brute force and then by strategic elegance. The development of indirect synthetic routes via activated intermediates and the later discovery of novel, milder nitration pathways have transformed these molecules from chemical curiosities into readily accessible, industrial-scale building blocks. The utility of key intermediates like 2-chloro-5-nitropyridine in facilitating predictable, high-yielding nucleophilic aromatic substitution reactions has cemented their role in modern drug discovery and development. As synthetic methods continue to advance, particularly in the areas of C-H activation and flow chemistry, the ability to selectively functionalize the pyridine nucleus will only expand, ensuring that substituted pyridines, with the nitro group often serving as a silent but essential synthetic guide, will remain at the forefront of chemical innovation for years to come.

References

  • Nitropyridines: Synthesis and reactions. (2025). ResearchGate. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. (1997). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). NTNU Open. [Link]

  • Nitration of pyridine-2,6-diamines. (1997).
  • Method for preparing insect repellant icaridin. (n.d.).
  • Chichibabin reaction. (n.d.). Wikipedia. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Organic & Biomolecular Chemistry. [Link]

  • Heterocyclic Compounds Part-IV (Pyridine). (n.d.). Slideshare. [Link]

  • 2-Chloro-5-nitropyridine. (2010). ResearchGate. [Link]

  • Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal antiinflammatory agents. (1972). Journal of Medicinal Chemistry. [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (n.d.).
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters. [Link]

  • Nevirapine Batch Transfer Document. (n.d.). Virginia Commonwealth University. [Link]

  • Advances in the Study of the Chichibabin Reaction. (2025). ResearchGate. [Link]

  • Preparation method of 2-chloro-5-nitropyridine. (n.d.).
  • PICARIDIN. (n.d.). National Pesticide Information Center - Oregon State University. [Link]

  • Process for preparation of nitropyridine derivatives. (n.d.).
  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). Dissertation. [Link]

  • In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam. (2008). PubMed. [Link]

  • Toxicology and Safety Evaluation of the New Insect Repellent Picaridin (Saltidin). (n.d.). Picariprotect. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Nitropyridines Synthesis via Pyridine Nitration. (n.d.). Scribd. [Link]

  • The Development and Validation of a Novel HPLC-DAD Method for the Quantification of Icaridin in Insect Repellent Formulations. (n.d.). MDPI. [Link]

  • Regioselectivity of pyridine deprotonation in the gas phase. (2007). PubMed. [Link]

  • Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and bioactive molecules. Their unique electronic properties and ability to engage in hydrogen bonding have made them privileged structures in drug design. This comprehensive guide provides detailed application notes and protocols for the synthesis of a diverse array of substituted pyridines, commencing from the versatile building block, 2-Iodo-6-methoxy-3-nitropyridine. This starting material is strategically functionalized with an iodo group, a versatile handle for cross-coupling reactions; a methoxy group, an electron-donating group that can modulate reactivity and provide a site for further modification; and a nitro group, a strong electron-withdrawing group that activates the pyridine ring for certain transformations and can be readily converted into an amino group for further derivatization.

This document is intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are presented with a focus on not just the procedural steps, but also the underlying scientific principles and rationale, ensuring both reproducibility and a deeper understanding of the chemical transformations.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic compounds like this compound. The iodo substituent at the 2-position serves as an excellent electrophilic partner in these transformations.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many drug candidates.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[3]

Experimental Protocol: Synthesis of 2-Aryl-6-methoxy-3-nitropyridines

This protocol is adapted from established procedures for the Suzuki coupling of halo-nitropyridines.[4][5]

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equivalents)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Add 1,4-dioxane (5 mL) and water (0.5 mL) to the flask.

    • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methoxy-3-nitropyridine.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-6-methoxy-3-nitropyridine85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-methoxy-3-nitropyridine92
33-Fluorophenylboronic acid2-(3-Fluorophenyl)-6-methoxy-3-nitropyridine88

Experimental Workflow:

Suzuki_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ Solvent Add Solvents: 1,4-Dioxane/Water Start->Solvent Heat Heat at 80 °C (12-24 h) Solvent->Heat Cooldown Cool to RT Heat->Cooldown Dilute Dilute with EtOAc Cooldown->Dilute Wash Wash with Water & Brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 2-Aryl-6-methoxy-3-nitropyridine Purify->Product

Caption: Suzuki-Miyaura Coupling Workflow.

B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[6] This reaction is particularly valuable in drug discovery for introducing amine functionalities, which are key pharmacophores.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[7][8] Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often being employed.[9]

Experimental Protocol: Synthesis of 2-Amino-6-methoxy-3-nitropyridines

This protocol is based on established methods for the amination of halo-pyridines and nitroarenes.[10][11][12][13]

  • Reagents and Materials:

    • This compound

    • Amine (primary or secondary, 1.5 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

    • Xantphos (5 mol%)

    • Sodium tert-butoxide (NaOtBu, 2.0 equivalents)

    • Toluene

  • Procedure:

    • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and NaOtBu (2.0 mmol).

    • Add this compound (1.0 mmol) and the amine (1.5 mmol) to the tube.

    • Add anhydrous toluene (5 mL).

    • Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired 2-amino-6-methoxy-3-nitropyridine derivative.

Data Presentation:

EntryAmineProductYield (%)
1Morpholine2-(Morpholin-4-yl)-6-methoxy-3-nitropyridine78
2Aniline2-(Phenylamino)-6-methoxy-3-nitropyridine72
3Benzylamine2-(Benzylamino)-6-methoxy-3-nitropyridine81

Experimental Workflow:

Buchwald_Hartwig cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Reactants: - this compound - Amine - Pd₂(dba)₃/Xantphos - NaOtBu Solvent Add Toluene Start->Solvent Heat Heat at 100 °C (16-24 h) Solvent->Heat Cooldown Cool to RT Heat->Cooldown Filter Filter through Celite Cooldown->Filter Wash Wash with Water & Brine Filter->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 2-Amino-6-methoxy-3-nitropyridine Derivative Purify->Product

Caption: Buchwald-Hartwig Amination Workflow.

C. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.

Mechanistic Insight: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[15] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[16] Reductive elimination then yields the final product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper catalyst.[14][17][18]

Experimental Protocol: Synthesis of 2-Alkynyl-6-methoxy-3-nitropyridines

This protocol is adapted from procedures for the Sonogashira coupling of bromo-aminopyridines.[19][20]

  • Reagents and Materials:

    • This compound

    • Terminal alkyne (1.5 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

    • Add the terminal alkyne (1.5 mmol) via syringe.

    • Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride (20 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)-6-methoxy-3-nitropyridine89
21-Hexyne2-(Hex-1-yn-1-yl)-6-methoxy-3-nitropyridine75
3Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-6-methoxy-3-nitropyridine95

Experimental Workflow:

Sonogashira_Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Reactants: - this compound - PdCl₂(PPh₃)₂/CuI Solvents_Base Add DMF, Et₃N, and Alkyne Start->Solvents_Base Heat Heat at 60 °C (6-12 h) Solvents_Base->Heat Cooldown Cool to RT Heat->Cooldown Quench Quench with aq. NH₄Cl Cooldown->Quench Extract Extract with EtOAc Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 2-Alkynyl-6-methoxy-3-nitropyridine Purify->Product

Caption: Sonogashira Coupling Workflow.

II. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 3-position and the inherent electron deficiency of the pyridine ring make the 2-position susceptible to nucleophilic aromatic substitution (SNAr), especially with a good leaving group like iodide.[9] This provides a direct and often metal-free route to introduce various nucleophiles.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9] The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the pyridine ring.

Experimental Protocol: Synthesis of 2-Amino-6-methoxy-3-nitropyridine via Amination

This protocol is analogous to the synthesis of 2-amino-6-methoxy-3-nitropyridine from its 2-chloro precursor.[17][21]

  • Reagents and Materials:

    • This compound

    • Aqueous ammonia (28-30%)

    • Ethanol

  • Procedure:

    • In a sealed tube, dissolve this compound (1.0 mmol) in ethanol (5 mL).

    • Add aqueous ammonia (5 mL).

    • Seal the tube and heat the mixture at 100 °C for 24 hours.

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • If a precipitate is present, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

III. Reduction of the Nitro Group: Accessing Aminopyridines

The nitro group in the synthesized pyridine derivatives can be readily reduced to an amino group, which is a versatile functional handle for a wide range of subsequent transformations, such as amide bond formation, diazotization, and further cross-coupling reactions.

Chemoselectivity Considerations: The choice of reducing agent is crucial to ensure the selective reduction of the nitro group without affecting other functional groups, particularly the iodo substituent, which is susceptible to hydrogenolysis.[3][22]

Experimental Protocol: Selective Reduction to 2-Substituted-3-amino-6-methoxypyridines

Catalytic transfer hydrogenation is a mild and effective method for the selective reduction of nitro groups in the presence of sensitive functional groups.[6]

  • Reagents and Materials:

    • Substituted 2-R-6-methoxy-3-nitropyridine (where R = aryl, amino, alkynyl)

    • Palladium on carbon (10% Pd/C, 5 mol%)

    • Ammonium formate (HCOONH₄, 5.0 equivalents)

    • Methanol

  • Procedure:

    • To a round-bottom flask, add the substituted 2-R-6-methoxy-3-nitropyridine (1.0 mmol) and ammonium formate (5.0 mmol).

    • Add methanol (10 mL) and carefully add 10% Pd/C (5 mol%).

    • Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired 3-aminopyridine derivative.

Data Presentation:

EntryStarting MaterialProductYield (%)
12-Phenyl-6-methoxy-3-nitropyridine3-Amino-6-methoxy-2-phenylpyridine95
22-(Morpholin-4-yl)-6-methoxy-3-nitropyridine3-Amino-6-methoxy-2-(morpholin-4-yl)pyridine92
32-(Phenylethynyl)-6-methoxy-3-nitropyridine3-Amino-6-methoxy-2-(phenylethynyl)pyridine88

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide array of substituted pyridines. The strategic placement of the iodo, methoxy, and nitro groups allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and selective reduction. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the pyridine scaffold, paving the way for the discovery of novel therapeutic agents and functional materials.

References

Sources

The Strategic Deployment of 2-Iodo-6-methoxy-3-nitropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in a multitude of clinically significant therapeutics. The strategic functionalization of this heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the diverse array of substituted pyridines, 2-iodo-6-methoxy-3-nitropyridine has emerged as a particularly valuable and versatile building block. Its unique trifecta of functional groups—a highly reactive iodo group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—provides a rich platform for a variety of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel molecular entities, with a focus on its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The intrinsic reactivity of the carbon-iodine bond makes it an excellent handle for the introduction of molecular diversity through well-established and robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The electronic push-pull nature of the methoxy and nitro groups, respectively, further influences the reactivity of the pyridine ring, enabling selective transformations. This guide will provide not only detailed, step-by-step protocols for these key reactions but also delve into the mechanistic underpinnings and the rationale behind the selection of specific reagents and conditions, empowering the medicinal chemist to harness the full synthetic potential of this powerful building block. Furthermore, we will explore its utility as a precursor in the synthesis of kinase inhibitors, a critical class of targeted therapeutics in modern oncology and beyond.[1][2]

PART 1: The Art of Carbon-Carbon Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an exemplary substrate for these transformations. The high reactivity of the C-I bond, being the weakest of the carbon-halogen bonds, facilitates the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to its bromo or chloro counterparts.[3]

Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[4] For this compound, this reaction opens the door to a vast array of 2-aryl-6-methoxy-3-nitropyridines, which are key intermediates in the synthesis of various bioactive molecules.[5]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium(0) precatalyst, a suitable phosphine ligand, and a base are critical for the success of the reaction. The ligand stabilizes the palladium center and modulates its reactivity, while the base is essential for the activation of the boronic acid partner for the transmetalation step.[6]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Aryl-I 2-Iodo-6-methoxy- 3-nitropyridine Aryl-I->Oxidative\nAddition Aryl-Pd(II)-I Ar-Pd(II)L₂-I Oxidative\nAddition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation Boronic Acid R-B(OH)₂ Base Base Boronic Acid->Base Base->Transmetalation Aryl-Pd(II)-R Ar-Pd(II)L₂-R Transmetalation->Aryl-Pd(II)-R Reductive\nElimination Reductive Elimination Aryl-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Product 2-Aryl-6-methoxy- 3-nitropyridine Reductive\nElimination->Product Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ OxAdd_Pd Oxidative Addition Pd(0)L₂->OxAdd_Pd Ar-I 2-Iodo-6-methoxy- 3-nitropyridine Ar-I->OxAdd_Pd Ar-Pd(II)-I Ar-Pd(II)L₂-I OxAdd_Pd->Ar-Pd(II)-I Transmetalation_Pd Transmetalation Ar-Pd(II)-I->Transmetalation_Pd Ar-Pd(II)-C≡CR Ar-Pd(II)L₂(C≡CR) Transmetalation_Pd->Ar-Pd(II)-C≡CR RedElim_Pd Reductive Elimination Ar-Pd(II)-C≡CR->RedElim_Pd RedElim_Pd->Pd(0)L₂ Product_Pd Ar-C≡CR RedElim_Pd->Product_Pd Alkyne R-C≡C-H Base_Cu Base Alkyne->Base_Cu Cu-Acetylide R-C≡C-Cu Base_Cu->Cu-Acetylide Cu(I)X CuI Cu(I)X->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Aryl-I 2-Iodo-6-methoxy- 3-nitropyridine Aryl-I->Oxidative\nAddition Aryl-Pd(II)-I Ar-Pd(II)L₂-I Oxidative\nAddition->Aryl-Pd(II)-I Amine\nCoordination &\nDeprotonation Amine Coordination & Deprotonation Aryl-Pd(II)-I->Amine\nCoordination &\nDeprotonation Amine R₂NH Amine->Amine\nCoordination &\nDeprotonation Base Base Base->Amine\nCoordination &\nDeprotonation Aryl-Pd(II)-NR₂ Ar-Pd(II)L₂(NR₂) Amine\nCoordination &\nDeprotonation->Aryl-Pd(II)-NR₂ Reductive\nElimination Reductive Elimination Aryl-Pd(II)-NR₂->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Product 2-(R₂N)-6-methoxy- 3-nitropyridine Reductive\nElimination->Product SNAr_Reaction Substrate 2-Iodo-6-methoxy- 3-nitropyridine Addition Nucleophilic Attack Substrate->Addition Nucleophile Nu⁻ Nucleophile->Addition Meisenheimer Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer Elimination Loss of Leaving Group Meisenheimer->Elimination Product 2-Nu-6-methoxy- 3-nitropyridine Elimination->Product Leaving_Group I⁻ Elimination->Leaving_Group

Sources

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nitropyridines

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of pharmacophore design. Specifically, highly functionalized nitropyridines serve as versatile intermediates, enabling the rapid assembly of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 2-Iodo-6-methoxy-3-nitropyridine, an electron-deficient substrate of significant interest for the synthesis of novel pharmaceutical candidates.

The inherent electron-deficient nature of the nitropyridine ring system presents unique challenges and opportunities in cross-coupling chemistry. The electron-withdrawing nitro group can influence the reactivity of the C-I bond, making the oxidative addition step of the catalytic cycle favorable.[3] However, the nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially impeding catalytic activity. Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This guide offers a comprehensive, field-proven starting point for researchers aiming to leverage this valuable building block.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base Ar-Ar' Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step.[3] Subsequently, ligand exchange with a base activates the organoboron species. The crucial transmetalation step follows, where the organic group from the boronic acid derivative is transferred to the palladium center. Finally, reductive elimination occurs, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Anhydrous, degassed solvents

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies

  • Purification supplies (e.g., silica gel for column chromatography)

Safety Precautions:

  • This compound: Handle with care. Avoid dust formation and contact with skin and eyes. Use personal protective equipment, including chemical-impermeable gloves and safety goggles.[4]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood.

  • Bases: Strong bases are corrosive. Handle with appropriate personal protective equipment.

  • Solvents: Organic solvents are flammable and may be toxic. Work in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (1-5 mol%).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Through the septum, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.

  • Reaction:

    • Place the reaction flask in a preheated oil bath or heating block set to the desired temperature (typically between 80-110 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterTypical RangeRationale and Considerations
Palladium Catalyst 1-5 mol%Pd(PPh₃)₄ is a common choice. For challenging couplings, pre-catalysts like PdCl₂(dppf) or catalysts with Buchwald ligands may offer improved performance.[5]
Ligand (if not part of the catalyst)Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
Base 2.0-3.0 equivK₂CO₃ is a standard choice. Cs₂CO₃ or K₃PO₄ are stronger bases that can be effective for less reactive substrates. The base is crucial for activating the boronic acid.[6]
Solvent 4:1 to 10:1 organic/waterA mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common. The water is necessary to dissolve the base. The choice of organic solvent can influence reaction rates and selectivity.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition of starting materials or products.
Boronic Acid/Ester 1.2-1.5 equivA slight excess of the boronic acid is typically used to drive the reaction to completion. Boronate esters can be used for substrates where the corresponding boronic acid is unstable.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common problems.

Troubleshooting_Workflow start Low or No Conversion check_reagents Check Reagent Quality (Degassed Solvents, Active Catalyst, Dry Base) start->check_reagents increase_temp Increase Temperature (e.g., in 10°C increments) check_reagents->increase_temp Reagents OK change_catalyst Change Catalyst/Ligand (e.g., to a Buchwald system) increase_temp->change_catalyst No Improvement success Improved Yield increase_temp->success Improvement change_base Change Base (e.g., K₂CO₃ to Cs₂CO₃) change_catalyst->change_base No Improvement change_catalyst->success Improvement change_solvent Change Solvent System (e.g., Dioxane to Toluene or DMF) change_base->change_solvent No Improvement change_base->success Improvement change_solvent->success Improvement

Figure 2: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Common Side Reactions:

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures. Using a less aqueous solvent system or a boronate ester can mitigate this.

  • Homocoupling: The boronic acid can couple with itself. This is often more prevalent if the reaction is not sufficiently deoxygenated, as Pd(II) species can promote this side reaction.

  • Dehalogenation: The iodo-substituent can be replaced by a hydrogen atom. This can be minimized by ensuring efficient catalytic turnover.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex biaryl compounds relevant to drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this protocol to access a wide range of novel molecules. The information and guidelines presented in this application note are intended to provide a solid foundation for the successful implementation and optimization of this important transformation.

References

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Application Note: High-Efficiency Buch-wald-Hartwig Amination of 2-Iodo-6-methoxy-3-nitropyridine for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-iodo-6-methoxy-3-nitropyridine. This reaction is a critical transformation for the synthesis of 2-amino-6-methoxy-3-nitropyridine derivatives, which are valuable building blocks in medicinal chemistry and drug development.[1] We present a detailed mechanistic overview, an optimized, step-by-step experimental protocol, and a troubleshooting guide to address common challenges. The provided methodologies are designed to be robust and reproducible, enabling researchers to achieve high yields and purity for this important class of compounds.

Introduction: The Significance of 2-Amino-6-methoxy-3-nitropyridines

Substituted 2-aminopyridines are privileged scaffolds in modern drug discovery, appearing in a wide array of biologically active molecules. The title compound, and its derivatives, serve as key intermediates for pharmaceuticals targeting a range of therapeutic areas. Traditional methods for the synthesis of these compounds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, allowing for the facile construction of C-N bonds under relatively mild conditions.[2][3]

This guide focuses on the specific application of the Buchwald-Hartwig reaction to this compound, an electron-deficient heteroaryl halide. The successful amination of such substrates requires careful consideration of the catalyst system and reaction parameters to overcome potential challenges like catalyst deactivation and competing side reactions.

Mechanism and Key Considerations for Electron-Deficient Heterocycles

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][4] Understanding this mechanism is crucial for optimizing the reaction and troubleshooting any issues that may arise.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.[2][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4][5]

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido + Base - Base-H⁺X⁻ Amido:e->Pd0:w Product Ar-NR'R'' (Product) Amido->Product Reductive Elimination Regen Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for this compound:

  • Substrate Reactivity: As an electron-deficient heteroaryl iodide, this compound is generally a good substrate for oxidative addition. However, the nitro group can potentially coordinate to the palladium center, influencing the reaction kinetics.

  • Ligand Selection: The choice of ligand is paramount for a successful reaction. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent the formation of inactive catalyst species.[6] For heteroaryl halides, biaryl phosphine ligands have shown particular efficacy.[7]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly employed.[8] The choice of base must be compatible with the functional groups present in the starting materials; for instance, strong bases like NaOt-Bu may not be suitable for substrates with ester groups.[4]

  • Solvent Choice: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used.[4][8] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Optimized Protocol for the Amination of this compound

This protocol is a general guideline and may require optimization for specific amines. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

Materials and Reagents:
  • This compound

  • Amine of choice

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a similar bulky phosphine ligand

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and hotplate

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solids to reaction vessel: - this compound - Base (e.g., Cs₂CO₃) - Ligand (e.g., XPhos) - Pd source (e.g., Pd(OAc)₂) B 2. Seal vessel and purge with inert gas (3x vacuum/backfill) A->B C 3. Add anhydrous solvent (e.g., Toluene) via syringe B->C D 4. Add amine via syringe C->D E 5. Heat reaction mixture (e.g., 100-110 °C) with stirring D->E Start Reaction F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to room temperature F->G Reaction Complete H 8. Dilute with solvent (e.g., EtOAc) and filter through Celite® G->H I 9. Wash with water and brine H->I J 10. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate I->J K 11. Purify by column chromatography J->K

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk tube or sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through a septum, add anhydrous toluene (or dioxane) to achieve a substrate concentration of approximately 0.1 M. Add the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-methoxy-3-nitropyridine derivative.

Optimized Reaction Parameters (Example)
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or G3/G4 PrecatalystsPd(OAc)₂ is cost-effective; precatalysts offer improved stability and reactivity.[5]
Ligand XPhos or BrettPhosBulky, electron-rich biaryl phosphines are effective for challenging substrates.[1][4]
Base Cs₂CO₃ or NaOt-BuCs₂CO₃ offers good functional group tolerance; NaOt-Bu can provide faster rates.[4]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are stable at high temperatures and solubilize the catalyst.[3]
Temperature 100 - 110 °CHigher temperatures generally increase reaction rates.[5]
Catalyst Loading 1-2 mol %Lowering catalyst loading is economically and environmentally preferable.[3][4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (oxidation)- Insufficient temperature- Poor quality reagents/solvent- Ensure a strictly inert atmosphere.- Increase reaction temperature.- Use freshly purified, anhydrous solvents and high-purity reagents.
Starting Material Recovery - Catalyst inhibition- Inappropriate ligand/base combination- Screen different ligands (e.g., RuPhos, SPhos).- Try a stronger or more soluble base.
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of water- Competing reaction pathways- Ensure anhydrous conditions.- Lower the reaction temperature and monitor closely.
Dark, Tarry Reaction Mixture - Decomposition of starting material or product- Lower the reaction temperature.- Reduce the reaction time.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-6-methoxy-3-nitropyridine derivatives from the corresponding 2-iodo precursor. By carefully selecting the appropriate palladium catalyst, ligand, base, and solvent, this transformation can be achieved in high yields. The protocol and troubleshooting guide presented herein provide a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient production of these valuable chemical intermediates.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • 2-Iodo-3-methoxy-6-methylpyridine - PMC - NIH. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2017). Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.org. (n.d.). Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). Available at: [Link]

  • A general approach to the optimisation of Buchwald- Hartwig aminations - CatSci Ltd. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem - YouTube. (2023). Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Available at: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (n.d.). Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (n.d.). Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. (n.d.). Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (n.d.). Available at: [Link]

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Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[4][5][6] The resulting alkynyl-substituted aromatic and heteroaromatic scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks for biologically active compounds.

Among these, 2-alkynylpyridines are a privileged structural motif found in numerous compounds with therapeutic potential. The pyridine ring, with its unique electronic properties and ability to engage in hydrogen bonding, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The Sonogashira coupling of functionalized halopyridines, such as 2-Iodo-6-methoxy-3-nitropyridine, offers a direct and modular route to novel 2-alkynylpyridine derivatives for drug discovery and development programs.

This document provides a comprehensive guide to the Sonogashira coupling of this compound, including a detailed examination of the substrate's reactivity, step-by-step experimental protocols, and strategies for troubleshooting and optimization.

Understanding the Substrate: this compound

The reactivity of this compound in the Sonogashira coupling is governed by a combination of electronic and steric factors.

  • The Halogen: The carbon-iodine bond is the most reactive among the halogens in the oxidative addition step of the palladium catalytic cycle, following the general trend of I > Br > Cl.[7][8] This high reactivity often allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.

  • Electronic Effects: The pyridine ring is inherently electron-deficient. This is further amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. This electronic-deficiency at the pyridine core generally enhances the rate of oxidative addition to the palladium(0) catalyst.

  • Steric Considerations: The methoxy group at the 6-position and the nitro group at the 3-position are ortho to the site of coupling. While not excessively bulky, they can influence the approach of the palladium catalyst and may necessitate the use of specific ligands to achieve optimal results.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] A thorough understanding of this mechanism is crucial for rational optimization and troubleshooting.

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl R-Pd(II)-I(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkyne R-Pd(II)-C≡CR'(L2) Transmetal->PdII_Aryl_Alkyne CuI CuI Transmetal->CuI Regenerates CuI RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product Alkyne_Coord π-Complex CuI->Alkyne_Coord Cu_Acetylide Cu-C≡CR' Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetal Copper Acetylide Transfer Base Base (e.g., Et3N) Base->Cu_Acetylide - H-Base+ Alkyne H-C≡CR' Alkyne->Alkyne_Coord

Caption: A simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific alkyne used.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous THF or DMF (to make a 0.1 M solution with respect to the aryl iodide).

  • Add anhydrous triethylamine (3.0 equiv.).

  • Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[7]

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Diisopropylethylamine (DIPEA) or another suitable amine base

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.).

  • Add the anhydrous solvent (e.g., Toluene).

  • Add the terminal alkyne (1.5 equiv.).

  • Add DIPEA (3.0 equiv.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation: Typical Reaction Parameters
ParameterStandard Conditions (Protocol 1)Copper-Free Conditions (Protocol 2)Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd(II) pre-catalysts are often more air-stable, while Pd(0) catalysts can sometimes offer higher reactivity in copper-free systems.
Copper Co-catalyst CuI (4 mol%)NoneCuI facilitates the formation of a copper acetylide, which is a key intermediate in the standard mechanism.[9]
Base Triethylamine (3 equiv.)Diisopropylethylamine (3 equiv.)The base deprotonates the terminal alkyne and neutralizes the HI generated during the reaction.[7]
Solvent THF or DMFToluene or DioxaneThe choice of solvent can influence catalyst solubility and reaction rate.
Temperature Room Temperature60-80 °CThe higher reactivity of the iodo-substrate often allows for room temperature reactions in the presence of copper. Copper-free systems may require heating.[10]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst, poor quality reagents, insufficient degassing.Use a fresh batch of catalyst and high-purity, anhydrous reagents and solvents. Ensure thorough degassing to remove oxygen.[7]
Formation of Alkyne Homocoupling (Glaser) Product Presence of oxygen, high concentration of copper catalyst.Switch to a copper-free protocol. Ensure the reaction is run under strictly anaerobic conditions.[11]
Decomposition of Catalyst (Formation of Palladium Black) High temperature, inappropriate solvent, impurities.Lower the reaction temperature. Screen different solvents. Ensure all reagents are pure.[7][12]
Stalled Reaction Catalyst deactivation, steric hindrance.Increase catalyst loading. Try a different palladium catalyst or ligand system (e.g., with bulkier or more electron-rich phosphine ligands).[11]

Conclusion

The Sonogashira coupling of this compound provides a versatile and efficient entry point to a diverse range of 2-alkynylpyridine derivatives. By carefully selecting the reaction conditions—particularly the catalyst system and the presence or absence of a copper co-catalyst—researchers can effectively synthesize these valuable building blocks for applications in drug discovery and materials science. The protocols and troubleshooting guide presented herein offer a solid foundation for the successful implementation and optimization of this important transformation.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

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  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

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  • European Journal of Organic Chemistry. C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. Available from: [Link]

  • Reddit. Sonogashira troubleshooting help needed : r/Chempros. Available from: [Link]

  • ResearchGate. Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. Available from: [Link]

  • ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters. Available from: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. Available from: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Nitropyridine Scaffold

For researchers, scientists, and professionals in drug development, the 2,3,6-trisubstituted pyridine core represents a privileged scaffold. Its prevalence in a multitude of biologically active molecules and approved pharmaceuticals underscores its importance. The specific electronic nature of the pyridine ring, tunable through substitution, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Iodo-6-methoxy-3-nitropyridine, in particular, is a versatile and highly valuable building block. The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic environment, influencing the reactivity of the C-I bond. The iodine atom at the 2-position provides a prime handle for palladium-catalyzed cross-coupling reactions, enabling the efficient and modular construction of diverse molecular libraries for drug discovery and materials science.

This comprehensive guide provides detailed application notes and step-by-step protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of each reaction, offering field-proven insights to empower researchers to confidently apply and adapt these powerful synthetic transformations.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][2][3] This reaction is exceptionally well-suited for introducing aryl and heteroaryl moieties at the 2-position of the this compound core.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of elementary organometallic steps.[3] The cycle commences with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species, which is generated in situ from the boronic acid and a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical in this process, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Boronate R-B(OR)₂ Boronate->Transmetalation Ar'-B(OH)₂ + Base ArylHalide Ar-I ArylHalide->OxAdd 2-Iodo-6-methoxy- 3-nitropyridine

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the iodo-nitropyridine).

  • Reaction Execution: Stir the mixture vigorously at 90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale & Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates, a pre-catalyst system like Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos) can offer improved activity.
Ligand PPh₃ (in Pd(PPh₃)₄), SPhosThe choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step.
Base Na₂CO₃, K₂CO₃, K₃PO₄An inorganic base is required to activate the boronic acid. K₃PO₄ is a stronger base and can be effective for less reactive boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CThe reaction generally requires heating to proceed at a reasonable rate.

II. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct and efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5][6] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups that can be further elaborated into a variety of other structures.

Mechanistic Insights

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[4][7] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst is believed to facilitate the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7]

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product Cu_Acetylide Cu-C≡CR' Cu_Acetylide->Transmetalation ArylHalide Ar-I ArylHalide->OxAdd 2-Iodo-6-methoxy- 3-nitropyridine

Figure 2. Catalytic Cycle of the Sonogashira Coupling Reaction.
Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF (or DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale & Insights
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is a common and effective pre-catalyst.
Copper Co-catalyst CuIEssential for the classical Sonogashira mechanism. Use in catalytic amounts.
Base Et₃N, DIPAActs as both a base and a solvent in some cases. It is crucial for the deprotonation of the alkyne.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are important for optimal results.
Temperature Room temperature to 60 °CThe reaction is often facile and does not require high temperatures.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for the formation of C-N bonds.[8][9] This reaction is particularly useful for coupling a wide range of amines with aryl halides, including the electron-deficient this compound.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[8][9] Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is paramount for the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination step.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)L₂-NR'R'' Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Amine HNR'R'' + Base Amine->Amine_Coord ArylHalide Ar-I ArylHalide->OxAdd 2-Iodo-6-methoxy- 3-nitropyridine

Figure 3. Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the amine (if solid), Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial.

  • Solvent and Reagent Addition: Add anhydrous toluene. If the amine is a liquid, add it at this stage via syringe.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale & Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ.
Ligand XPhos, RuPhos, BrettPhosThe choice of a bulky, electron-rich biarylphosphine ligand is critical. XPhos is a good general ligand, while others may be superior for specific amine classes.
Base NaOtBu, KOtBu, LHMDSA strong, non-nucleophilic base is required. NaOtBu is widely used, but for base-sensitive substrates, weaker bases like Cs₂CO₃ may be employed, often requiring higher temperatures.[9]
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents are preferred.
Temperature 80-110 °CThe reaction typically requires elevated temperatures to achieve a good rate of conversion.

IV. Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of C-C bonds by coupling an alkene with an aryl or vinyl halide.[10][11] This reaction allows for the introduction of vinyl groups onto the 2-position of the nitropyridine scaffold, which can then be further functionalized.

Mechanistic Principles

The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond.[12] The subsequent step is a β-hydride elimination, which forms the desired substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction of the palladium-hydride with a base.[12]

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Migratory_Insertion Migratory Insertion PdII_Aryl->Migratory_Insertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-I Migratory_Insertion->PdII_Alkyl Beta_Hydride_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elim PdH H-Pd(II)L₂-I Beta_Hydride_Elim->PdH Product Ar-CH=CHR Beta_Hydride_Elim->Product Base_Regen Base Regeneration PdH->Base_Regen Base_Regen->Pd0 + Base Alkene H₂C=CHR Alkene->Migratory_Insertion ArylHalide Ar-I ArylHalide->OxAdd 2-Iodo-6-methoxy- 3-nitropyridine

Figure 4. Catalytic Cycle of the Heck Reaction.
Detailed Experimental Protocol: Heck Reaction

This protocol provides a general starting point for the Heck reaction with this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a sealed reaction tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine and the alkene.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS. Reaction times can vary from 6 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction with water and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale & Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common and cost-effective choice.
Ligand P(o-tol)₃, PPh₃Phosphine ligands are often used to stabilize the palladium catalyst and improve yields.
Base Et₃N, NaOAc, K₂CO₃An organic or inorganic base is required to regenerate the Pd(0) catalyst.
Solvent DMF, NMP, Dioxane, AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CThe Heck reaction generally requires high temperatures.

V. Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive catalystUse a fresh batch of catalyst or a more robust pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere.
Inappropriate ligandScreen a panel of ligands. For Buchwald-Hartwig, consider different generations of biarylphosphine ligands.
Incorrect baseThe strength and solubility of the base are critical. For base-sensitive substrates, consider milder bases like K₃PO₄ or Cs₂CO₃.
Side Product Formation Homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira)Optimize the reaction temperature and catalyst loading. For Sonogashira, consider a copper-free protocol.
Dehalogenation of starting materialThis can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction closely.
Incomplete Conversion Insufficient reaction time or temperatureGradually increase the reaction temperature and/or extend the reaction time, while monitoring for side product formation.
Catalyst poisoningEnsure all reagents and solvents are pure and anhydrous. The nitro group on the substrate can sometimes interfere with the catalyst; adjusting the ligand may help.

Conclusion

This compound is a powerful synthetic intermediate, and palladium-catalyzed cross-coupling reactions provide an unparalleled toolkit for its functionalization. By understanding the mechanistic principles behind the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, and by carefully selecting and optimizing reaction conditions, researchers can efficiently generate diverse libraries of novel substituted nitropyridines. The protocols and insights provided in this guide serve as a robust foundation for the successful application of these transformative reactions in the pursuit of new therapeutics and functional materials.

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  • Sharma, N., et al. (2019). RSC Advances, 9(28), 16056-16083. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • Knochel, P., et al. (2008). Angewandte Chemie International Edition, 47(37), 6986-7001. [Link]

  • Buchwald, S. L., et al. (2018). Journal of the American Chemical Society, 140(45), 15372-15386. [Link]

  • Baran, P. S., et al. (2025). ChemRxiv. [Link]

  • Maes, B. U. W., et al. (2014). The Journal of Organic Chemistry, 79(10), 4476-4484. [Link]

  • Gabriele, B., et al. (2005). Journal of Organic Chemistry, 70(13), 4971-4979. [Link]

  • Gevorgyan, V., et al. (2024). Molecules, 29(15), 3505. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Knowles, R. R., & Stahl, S. S. (2012). Nature, 486(7404), 494-498. [Link]

  • Skrydstrup, T., et al. (2010). Chemistry – A European Journal, 16(18), 5437-5442. [Link]

  • Lin, B., et al. (2022). Nature Communications, 13(1), 5621. [Link]

  • Chan, D. M. T., et al. (1998). Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • ResearchGate. (n.d.). 2-Iodo-3-methoxy-6-methylpyridine. [Link]

  • Beller, M., et al. (2015). Angewandte Chemie International Edition, 54(19), 5708-5712. [Link]

Sources

Application Note: Chemoselective Reduction of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of functionalized aminopyridines is a cornerstone of modern medicinal chemistry. Among these, 2-Iodo-6-methoxy-3-aminopyridine stands out as a highly valuable and versatile building block. Its strategic placement of iodo, amino, and methoxy groups allows for sequential, site-selective modifications, making it a crucial intermediate in the synthesis of complex heterocyclic scaffolds, particularly for kinase inhibitors and other targeted therapeutics.[1]

The most common route to this intermediate involves the reduction of its nitro precursor, 2-Iodo-6-methoxy-3-nitropyridine. However, this transformation is not trivial. The primary challenge lies in achieving chemoselectivity : the nitro group must be reduced to an amine without cleaving the labile carbon-iodine bond (hydrodehalogenation). This application note provides a comprehensive guide to performing this reduction, detailing field-proven protocols, explaining the scientific rationale behind methodological choices, and offering practical troubleshooting advice.

Scientific Rationale & Mechanistic Considerations

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. While numerous reagents can effect this transformation, the presence of the iodo substituent on the electron-deficient pyridine ring necessitates careful selection of the reduction method.

The Challenge of Hydrodehalogenation: The C-I bond is susceptible to cleavage under various reductive conditions. Catalytic hydrogenation, while often clean and efficient, can be problematic. Palladium catalysts (e.g., Pd/C), in particular, are highly active for the hydrogenolysis of aryl halides. Platinum-based catalysts may offer better selectivity, but the risk of de-iodination remains, especially at elevated temperatures or pressures.

Therefore, methods relying on dissolving metals in acidic or neutral media are often preferred. These methods, such as using iron powder or stannous chloride, typically operate via single-electron transfer mechanisms that are less prone to cleaving the C-I bond, thus preserving the crucial iodine handle for subsequent cross-coupling reactions.[2][3]

Comparative Analysis of Reduction Methods
MethodReagents & ConditionsKey AdvantagesKey Disadvantages & Challenges
Iron/Acid Reduction Fe powder, NH₄Cl or Acetic Acid in EtOH/H₂O, RefluxExcellent chemoselectivity, inexpensive, environmentally benign metal, straightforward workup.[4][5]Heterogeneous reaction, may require longer reaction times, iron waste.
Stannous Chloride SnCl₂·2H₂O in EtOH or EtOAc, often with HCl, RefluxHigh chemoselectivity, homogenous reaction, generally faster than Fe.[2][6]Stoichiometric tin waste, workup can be complicated by precipitation of tin hydroxides.[3]
Catalytic Hydrogenation H₂ gas, Pt/C or other catalysts in EtOH or EtOAcHigh atom economy, clean reaction with simple catalyst filtration.High risk of de-iodination (loss of iodine), requires specialized pressure equipment.
Visualizing the Process

A clear understanding of the transformation and workflow is essential for successful execution.

SM This compound P 2-Iodo-6-methoxy-3-aminopyridine SM->P   Reduction Conditions (e.g., Fe/NH₄Cl or SnCl₂)

Caption: Overall reaction scheme for the reduction.

cluster_main General Experimental Workflow A 1. Reaction Setup (Dissolve Substrate, Add Reagents) B 2. Reaction Progress (Heat & Monitor by TLC/LC-MS) A->B C 3. Workup (Filter Solids, Neutralize, Extract) B->C D 4. Purification (Column Chromatography or Recrystallization) C->D E 5. Analysis (NMR, MS) D->E

Caption: A generalized workflow for the reduction protocols.

step step start Choosing a Protocol q1 Is stoichiometric metal waste a major concern? start->q1 q2 Is a complex workup (emulsions/precipitates) acceptable? q1->q2 No p3 Consider Catalytic Hydrogenation (with caution) q1->p3 Yes p1 Recommended: Protocol 1 (Fe/NH₄Cl) q2->p1 No p2 Recommended: Protocol 2 (SnCl₂) q2->p2 Yes

Caption: Decision flowchart for selecting the optimal reduction method.

Detailed Experimental Protocols

Protocol 1: Iron & Ammonium Chloride Reduction in Neutral Media

This method is highly recommended for its excellent chemoselectivity, low cost, and relatively simple workup procedure. It avoids the use of strong acids and the problematic tin salt precipitates.[5]

A. Materials and Equipment

  • This compound

  • Iron powder (325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite® or Diatomaceous Earth

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard glassware for workup and purification

B. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).

  • Add a solvent mixture of Ethanol and Water (typically 4:1 to 5:1 v/v). A sufficient volume should be used to ensure the mixture can be stirred effectively (e.g., 10-15 mL per gram of substrate).

  • To the stirring suspension, add ammonium chloride (4.0-5.0 eq) followed by iron powder (4.0-5.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 75-80°C). The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. The disappearance of the yellow starting material is a good visual indicator.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a generous amount of Ethyl Acetate to dilute the reaction mixture.

    • Filter the entire slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional Ethyl Acetate (3x).

    • Transfer the combined filtrate to a separatory funnel. Wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Iodo-6-methoxy-3-aminopyridine can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, typically as an off-white or light brown solid.

Protocol 2: Stannous Chloride Dihydrate Reduction

This is a classic and effective method, though the workup requires careful handling of tin byproducts.[2]

A. Materials and Equipment

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Sodium hydroxide solution (NaOH)

  • Celite®

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

B. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Ethanol (or Ethyl Acetate).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution. If using Ethyl Acetate, the mixture will be a suspension.

  • Reaction Execution: Heat the mixture to reflux (70-80°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the solvent.

    • Dilute the residue with Ethyl Acetate and cool in an ice bath.

    • Slowly and carefully add saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases and the pH is ~7-8. A thick, white precipitate of tin salts will form.

    • For a more manageable filtration, some protocols recommend adjusting the pH to >10 with 1M NaOH, which can help dissolve some tin salts as stannates.

    • Filter the entire slurry through a thick pad of Celite®, washing the pad extensively with Ethyl Acetate. This step can be slow.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Troubleshooting Guide
ObservationPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent or deactivation of the metal surface.Add another portion of the reducing agent (Fe or SnCl₂). For Fe reduction, adding a small amount of acid (e.g., a few drops of HCl or AcOH) can help activate the iron surface.
De-iodination Product Observed Reaction conditions are too harsh; catalyst choice is incorrect (for hydrogenation).Avoid catalytic hydrogenation with Pd/C. If using Fe or SnCl₂, ensure the temperature does not significantly exceed reflux. Use neutral conditions (Fe/NH₄Cl) where possible.
Difficult Workup (Emulsions/Fine Precipitates) Formation of colloidal metal hydroxides, especially with SnCl₂.Filter the entire mixture through a pad of Celite®. Breaking emulsions can be aided by adding brine or by centrifugation if on a small scale. Ensure thorough washing of the filter cake to maximize product recovery.
Low Isolated Yield Product is adsorbed onto the metal salt byproducts.During workup, wash the filter cake (Celite® and metal salts) extensively with a polar organic solvent like Ethyl Acetate or THF to recover adsorbed product.

Conclusion

The chemoselective reduction of this compound is a critical transformation for accessing the valuable 2-Iodo-6-methoxy-3-aminopyridine intermediate. While catalytic hydrogenation presents a significant risk of de-iodination, reduction with dissolving metals offers a robust and reliable alternative. The Iron/Ammonium Chloride method is particularly advantageous due to its high selectivity, low cost, operational simplicity, and more manageable workup. The Stannous Chloride method remains a powerful option, provided the workup is performed with care to mitigate issues with tin salt precipitation. By selecting the appropriate protocol and adhering to the detailed procedures outlined in this note, researchers can confidently and efficiently synthesize this key building block for advanced applications in drug discovery and development.

References

  • Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Retrieved from [Link]

  • Gamble, A. B., Garner, J., Gordon, C., O'Connor, S. J., & Keller, P. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Iodo-3-nitropyridin-2-ol. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from [Link]

  • Bellamy, F., & Tissier, P. (n.d.). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2006). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Iodo-6-methoxy-3-nitropyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Versatile Role of a Key Building Block

The landscape of modern oncology and immunology is profoundly shaped by the development of small-molecule kinase inhibitors.[1] Kinases, as central regulators of cellular signaling, proliferation, and survival, represent a critical class of drug targets.[2] Dysregulation of their activity is a hallmark of numerous diseases, particularly cancer.[3] Consequently, the design and synthesis of potent and selective kinase inhibitors remain a paramount objective in medicinal chemistry.

Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles, especially the pyridine scaffold, are privileged structures. Their ability to form key hydrogen bonds and engage in various interactions within the ATP-binding pocket of kinases makes them a cornerstone of inhibitor design. This guide focuses on a particularly strategic building block: 2-Iodo-6-methoxy-3-nitropyridine . Its unique trifunctional nature—a reactive iodine atom for cross-coupling, an electron-withdrawing nitro group for electronic modulation and further functionalization, and a methoxy group—provides a robust platform for the rapid generation of diverse and complex molecular architectures essential for kinase inhibitor discovery.

Section 1: Physicochemical Properties & Strategic Reactivity

The utility of this compound stems directly from its distinct chemical features. Understanding these properties is crucial for designing efficient synthetic routes.

Key Physicochemical Data

A summary of the essential properties of this reagent is provided below.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₆H₅IN₂O₃PubChem
Molecular Weight 280.02 g/mol PubChem
Appearance White to light yellow crystalline powder[4]
CAS Number 1600094-08-3PubChem
The Logic of Reactivity: A Trifunctional Scaffold

The power of this building block lies in the orthogonal reactivity of its three key functional groups.

  • The 2-Iodo Group: This is the primary site for carbon-carbon bond formation. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by palladium(0) catalysts. This makes it an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry for their reliability and functional group tolerance.

  • The 3-Nitro Group: This group serves two purposes. Firstly, as a strong electron-withdrawing group, it influences the electronics of the pyridine ring, which can be critical for modulating the pKa of the pyridine nitrogen and its binding affinity to the kinase hinge region. Secondly, the nitro group is a versatile synthetic handle. It can be readily reduced to an amino group, which can then be acylated, sulfonated, or used in further coupling reactions to introduce additional diversity and explore new binding interactions.

  • The 6-Methoxy Group: This electron-donating group modulates the overall electronic character of the pyridine ring. It can also serve as a potential point of interaction within a protein's binding pocket. In later stages of synthesis, it can be demethylated to a hydroxyl group, providing another attachment point or a key hydrogen bond donor.

The interplay of these groups allows for a sequential and controlled elaboration of the molecular scaffold, a highly desirable feature in library synthesis and lead optimization.

Section 2: Core Synthetic Protocols

The most powerful applications of this compound involve palladium-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for the two most common transformations.

Protocol 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an exceptionally robust method for coupling the 2-position of the pyridine ring with a wide variety of aryl or heteroaryl boronic acids or esters. This is a foundational step for building the core biphenyl or heteroaryl-aryl scaffolds common in many Type I and Type II kinase inhibitors.[5]

Workflow: Suzuki-Miyaura Coupling

start Combine Reagents in Vial degas Degas with Argon/Nitrogen start->degas Inert atmosphere is critical to prevent catalyst degradation heat Heat to Reaction Temperature degas->heat Typically 80-120 °C monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Upon completion purify Column Chromatography workup->purify sub This compound product 2-Alkynyl-6-methoxy-3-nitropyridine sub->product alkyne Terminal Alkyne (R-C≡C-H) alkyne->product reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) reagents->product start 2-Iodo-6-methoxy- 3-nitropyridine suzuki Step 1: Suzuki Coupling (Add Aryl Group at C2) start->suzuki reduction Step 2: Nitro Reduction (Generate Amine at C3) suzuki->reduction acylation Step 3: Amide Coupling (Install Side Chain at C3) reduction->acylation final Kinase Inhibitor Scaffold acylation->final

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution on 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Pyridine rings, in particular, are privileged structures found in numerous pharmaceuticals. The strategic introduction of a nitro group onto the pyridine core, as seen in 2-iodo-6-methoxy-3-nitropyridine, dramatically alters the electronic landscape of the molecule. The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), transforming it into a versatile synthetic intermediate for building complex molecular architectures.[1] This activation, particularly at the positions ortho and para to the nitro group, enables the displacement of a suitable leaving group, such as a halide, with a wide array of nucleophiles under relatively mild conditions.[2]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the experimental procedures for conducting nucleophilic aromatic substitution reactions on this compound. We will delve into the mechanistic underpinnings of this powerful transformation and provide field-tested protocols for the substitution with amine, alcohol, and thiol nucleophiles, complete with expected outcomes and troubleshooting advice.

Mechanistic Rationale: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[3] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position, which bears the iodo leaving group. This position is highly electrophilic due to the strong inductive and resonance effects of the adjacent nitro group at C3.[4] This initial attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for its formation. The ortho relationship between the nitro group and the site of substitution is crucial for this stabilization.[4]

  • Elimination and Aromatization: In the final step, the aromaticity of the pyridine ring is restored through the expulsion of the iodide leaving group. Iodide is a competent leaving group in SNAr reactions, although in some systems, fluoride or chloride can lead to faster reactions due to the higher electronegativity enhancing the electrophilicity of the carbon center in the rate-determining addition step.[5]

The overall transformation is a facile displacement of the iodo substituent, providing a modular approach to a diverse range of 2-substituted-6-methoxy-3-nitropyridines, which are valuable precursors for further synthetic manipulations, such as the reduction of the nitro group to an amine.[1][6]

Caption: SNAr Mechanism on this compound.

General Experimental Workflow

The protocols outlined below follow a general workflow that can be adapted based on the specific nucleophile and the scale of the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Experimental_Workflow Start Reaction Setup (Inert atmosphere, solvent, reactants) Reaction Stirring at specified temperature (e.g., RT to reflux) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Reaction incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, MP) Purification->Characterization

Caption: General experimental workflow for SNAr reactions.

Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] this compound and its derivatives should be handled with care, avoiding inhalation, ingestion, and skin contact.[7][8][9] Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.

Protocol 1: Synthesis of 2-(Phenylamino)-6-methoxy-3-nitropyridine (Amine Nucleophile)

This protocol describes the reaction with aniline as a representative amine nucleophile.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound280.021.0280 mg
Aniline93.131.2112 mg (110 µL)
Potassium Carbonate (K₂CO₃)138.212.0276 mg
N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (280 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Add N,N-Dimethylformamide (DMF, 5 mL) to the flask.

  • Add aniline (110 µL, 1.2 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material will have a different Rf value than the more polar product.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.

  • A yellow precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (2 x 10 mL) and a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-(phenylamino)-6-methoxy-3-nitropyridine as a yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Results:

  • Yield: 80-90%

  • Appearance: Yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methoxy group (singlet, ~4.0 ppm), the pyridine ring protons (two doublets), and the phenyl ring protons (multiplets, ~7.0-7.5 ppm), as well as a broad singlet for the N-H proton.[10]

Protocol 2: Synthesis of 2-Ethoxy-6-methoxy-3-nitropyridine (Alkoxide Nucleophile)

This protocol details the reaction with sodium ethoxide, generated in situ from sodium and ethanol.[11]

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound280.021.0280 mg
Sodium (Na)22.991.535 mg
Anhydrous Ethanol (EtOH)--10 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol (10 mL).

  • Carefully add sodium metal (35 mg, 1.5 mmol) in small portions to the ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Add this compound (280 mg, 1.0 mmol) to the sodium ethoxide solution.

  • Heat the mixture to reflux (~78 °C) and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 20 mL of water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-ethoxy-6-methoxy-3-nitropyridine.

Expected Results:

  • Yield: 75-85%

  • Appearance: Pale yellow solid or oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the methoxy group (singlet, ~4.0 ppm), the ethoxy group (triplet for CH₃ at ~1.4 ppm and quartet for CH₂ at ~4.4 ppm), and the two pyridine ring protons (doublets).[12][13]

Protocol 3: Synthesis of 6-Methoxy-3-nitro-2-(phenylthio)pyridine (Thiolate Nucleophile)

This protocol uses thiophenol and a base to generate the thiolate nucleophile in situ.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound280.021.0280 mg
Thiophenol110.181.1121 mg (113 µL)
Cesium Carbonate (Cs₂CO₃)325.821.5489 mg
Acetonitrile (MeCN)--8 mL

Procedure:

  • In a round-bottom flask, suspend this compound (280 mg, 1.0 mmol) and cesium carbonate (489 mg, 1.5 mmol) in acetonitrile (8 mL).

  • Add thiophenol (113 µL, 1.1 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. The reaction is typically complete when the starting material is no longer visible.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (25 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • The resulting crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate) to give 6-methoxy-3-nitro-2-(phenylthio)pyridine.

Expected Results:

  • Yield: 85-95%

  • Appearance: Yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the methoxy group (singlet, ~4.0 ppm), the pyridine ring protons (two doublets), and the phenylthio group protons (multiplets, ~7.3-7.6 ppm).

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently activated substrate. 2. Weak nucleophile. 3. Inactive base or insufficient amount. 4. Low reaction temperature.1. Ensure the purity of the starting material. 2. For weak nucleophiles (e.g., some alcohols or amines), consider using a stronger base (e.g., NaH) to fully deprotonate the nucleophile before adding the substrate. 3. Use a freshly opened or properly stored anhydrous base. Increase the stoichiometry of the base. 4. Gradually increase the reaction temperature and monitor by TLC. For unreactive systems, switching to a higher boiling solvent like dioxane or toluene might be necessary.
Multiple Products/Side Reactions 1. Reaction with other functional groups on the nucleophile. 2. Decomposition of starting material or product. 3. For alkoxide reactions, presence of water leading to hydrolysis.1. Use protecting groups for sensitive functionalities on the nucleophile. 2. Avoid excessively high temperatures or prolonged reaction times. Ensure an inert atmosphere to prevent oxidative degradation. 3. Use anhydrous solvents and reagents for alkoxide and other moisture-sensitive reactions.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Product co-elutes with starting material or byproducts.1. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of basic pyridine products. Consider using a different stationary phase like alumina. 2. Optimize the eluent system for column chromatography. Recrystallization from a suitable solvent system can be an effective alternative purification method.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide array of functionalized pyridine derivatives. The strong activation provided by the ortho-nitro group facilitates the displacement of the iodo leaving group with various nucleophiles, including amines, alkoxides, and thiolates. The protocols provided herein serve as a comprehensive guide for laboratory-scale synthesis, offering a reliable pathway to valuable intermediates for pharmaceutical and materials science research. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this powerful reaction to accelerate their discovery programs.

References

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem.
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  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. [Link]

  • The Royal Society of Chemistry. (n.d.). Phenylamino Derivatives of Tris(2-pyridylmethyl)amine: Hydrogen-Bonded Peroxodicopper Complexes. The Royal Society of Chemistry. [Link]

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  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

  • MDPI. (2022). Structural and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • UU Research Portal. (n.d.). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph). UU Research Portal. [Link]

  • The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. The Royal Society of Chemistry. [Link]

  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. [Link]

  • Partner Organisations. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

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Troubleshooting & Optimization

preventing deiodination side reactions with 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Iodo-6-methoxy-3-nitropyridine

Introduction: Understanding the Challenge of Deiodination

Welcome to the technical support guide for this compound. This valuable building block is instrumental in medicinal chemistry and materials science, particularly in cross-coupling reactions. However, its utility can be compromised by a common side reaction: deiodination, the premature cleavage of the carbon-iodine bond to yield 6-methoxy-3-nitropyridine.

The C(sp²)-I bond in this molecule is activated by the electron-withdrawing effects of both the pyridine nitrogen and the ortho-nitro group. This activation, while beneficial for desired reactions like oxidative addition in palladium catalysis, also renders the iodine susceptible to removal through various undesired pathways. This guide provides in-depth troubleshooting strategies and optimized protocols to help you mitigate this side reaction and maximize your product yield.

Troubleshooting Guide: Deiodination Side Reactions

This section addresses specific issues encountered during reactions involving this compound.

Issue 1: Significant Formation of Deiodinated Byproduct (6-methoxy-3-nitropyridine) in Cross-Coupling Reactions

You've set up a Suzuki-Miyaura, Sonogashira, or similar cross-coupling reaction, but analysis (TLC, LC-MS, GC-MS) shows a major byproduct corresponding to the mass of the deiodinated starting material.

Probable Cause A: Harsh Basic Conditions

Strong bases, especially in the presence of protic solvents (like water or alcohols), can promote deiodination through direct protonolysis or other base-mediated decomposition pathways. In Suzuki reactions, strong bases are also known to accelerate the decomposition of boronic acids, which can complicate the catalytic cycle and allow more time for side reactions to occur.[1]

Solutions:

  • Switch to a Milder Base: Replace strong bases like NaOH, KOH, or alkoxides (e.g., NaOMe, NaOtBu) with milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices as they are effective in the catalytic cycle but less likely to cause premature C-I bond cleavage.[1][2]

  • Use Anhydrous Conditions: If the reaction tolerates it, employing anhydrous bases and solvents can minimize proton sources, thereby suppressing protonolytic deiodination.

Probable Cause B: Elevated Reaction Temperature

While heat is often required to drive catalytic cycles, excessive temperatures can increase the rate of deiodination, sometimes more than the desired coupling reaction.

Solutions:

  • Lower the Temperature: Operate at the lowest effective temperature. For many modern catalyst systems, reactions can proceed efficiently in the 60–80 °C range, which can significantly slow the rate of deiodination.[1]

  • Employ a More Active Catalyst: Instead of increasing temperature, use a more active catalyst system that functions at lower temperatures (see Cause C).

Probable Cause C: Inefficient Catalytic System

If the rate of oxidative addition and subsequent steps in your catalytic cycle is slow, the starting material has more time to decompose. This is common with older or less active catalyst systems. Aryl iodides, despite being reactive, can sometimes exhibit poor turnover with certain catalysts at lower temperatures.[3]

Solutions:

  • Utilize Modern Precatalysts and Ligands: Employ highly active palladium precatalysts (e.g., G3 or G4-type) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These systems are designed to promote rapid oxidative addition and reductive elimination, ensuring the desired cross-coupling reaction outpaces the deiodination side reaction.[1]

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to more side products. Start with a typical loading (1-2 mol %) and optimize from there.

Probable Cause D: Radical-Mediated Deiodination

Trace oxygen, metal impurities, or certain reaction conditions can initiate radical chain reactions that lead to deiodination.[4][5] While the nitro group on your substrate can sometimes inhibit certain radical pathways, it's a possibility that should not be overlooked.[4]

Solutions:

  • Thoroughly Degas Solvents: Ensure all solvents, including any water used in the base solution, are rigorously degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. This removes dissolved oxygen, a common radical initiator.[2]

  • Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere from start to finish.

Decision-Making Workflow for Troubleshooting Deiodination

The following diagram provides a logical workflow for addressing deiodination issues in your experiments.

G cluster_0 Troubleshooting Deiodination Start Deiodination >10% by LCMS? Base Is a strong base (NaOH, KOH, Alkoxide) being used? Start->Base Yes End Re-run reaction and monitor. Start->End No, continue optimization. Temp Is temperature > 90°C? Base->Temp No Sol_Base Action: Switch to milder base (K₃PO₄, Cs₂CO₃). Base->Sol_Base Yes Catalyst Using Pd(OAc)₂/PPh₃ or similar older catalyst? Temp->Catalyst No Sol_Temp Action: Reduce temperature to 60-80°C. Temp->Sol_Temp Yes Degas Were solvents rigorously degassed? Catalyst->Degas No Sol_Catalyst Action: Use a modern precatalyst with a biarylphosphine ligand (e.g., XPhos G3). Catalyst->Sol_Catalyst Yes Sol_Degas Action: Implement rigorous degassing (e.g., N₂ sparging for 30 min). Degas->Sol_Degas No Degas->End Yes Sol_Base->End Sol_Temp->End Sol_Catalyst->End Sol_Degas->End

Caption: A decision-tree workflow for troubleshooting deiodination.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to deiodination?

The carbon-iodine bond is the weakest of the carbon-halogen bonds. In this specific molecule, the electron density at the C2 position is significantly lowered by the inductive effect of the ring nitrogen and the powerful electron-withdrawing nitro group at the C3 position. This polarization makes the carbon atom more electrophilic and susceptible to nucleophilic attack or reductive cleavage, leading to the loss of iodine.

Q2: I am not performing a cross-coupling reaction, but still see deiodination. What could be the cause?

Deiodination is not exclusive to palladium catalysis. It can occur under various conditions:

  • Strongly basic or acidic conditions: Can promote hydrolysis.

  • Reductive environments: The presence of reducing agents (e.g., certain boranes, hydrides, or even reductive metals) can cleave the C-I bond.

  • Photochemical conditions: Aryl iodides can be light-sensitive. Exposure to UV light can induce homolytic cleavage of the C-I bond, initiating radical reactions. Ensure reactions are shielded from direct light if you suspect this pathway.

Q3: How can I effectively monitor the progress of my reaction and the formation of the deiodinated byproduct?

The best methods are LC-MS or GC-MS . These techniques allow you to simultaneously track the consumption of your starting material, the formation of your desired product, and the appearance of the 6-methoxy-3-nitropyridine byproduct. For quick, qualitative checks, TLC can be effective if you have a reference standard for the deiodinated compound and a solvent system that provides good separation.

Q4: Are there alternatives to this compound if deiodination cannot be suppressed?

If deiodination remains a persistent issue, consider using the analogous 2-bromo or 2-chloro-6-methoxy-3-nitropyridine. The C-Br and C-Cl bonds are stronger and less prone to cleavage. However, be aware that these halides are less reactive in oxidative addition, and you will almost certainly need to use a more active, specialized palladium catalyst system (e.g., one designed for aryl chlorides) to achieve good results.[2]

Optimized Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound while minimizing deiodination.

Objective: To couple this compound with an arylboronic acid.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Reaction VesselOven-dried Schlenk flask or reaction vialMaintain inert atmosphere
This compound1.0 equivalentStarting material
Arylboronic Acid1.2–1.5 equivalentsCoupling partner
Palladium PrecatalystXPhos Pd G3 (1-2 mol %)Highly active catalyst
BaseK₃PO₄ (finely ground, 3.0 equiv)Mild, effective base
SolventDioxane/Water (e.g., 10:1 ratio)Reaction medium
Inert GasArgon or high-purity NitrogenPrevent oxygen contamination
Step-by-Step Methodology
  • Vessel Preparation: Add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., dioxane and water) via syringe. The solvent should be sparged with Argon or Nitrogen for at least 30 minutes prior to use.

  • Reaction Execution: Seal the vessel tightly and place it in a pre-heated block or oil bath at 70 °C .

  • Monitoring: After 1 hour, take a small aliquot (under inert atmosphere if possible), quench with water, extract with ethyl acetate, and analyze by LC-MS. Check for the consumption of starting material and the relative ratio of the desired product to the deiodinated byproduct. Continue monitoring periodically until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Competing Reaction Pathways Diagram

Caption: Competing pathways: Suzuki coupling vs. deiodination.

References

  • Bunnett, J. F., & Happer, D. A. R. (1966). Radical-induced deiodination of aryl iodides in alkaline methanol. Journal of the American Chemical Society. Available at: [Link]

  • Bunnett, J. F., & Wamser, C. C. (1967). Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit r/Chempros. (2023). How to approach choosing reaction conditions for Suzuki? Discussion Thread. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Resources. Available at: [Link]

  • Gherghel, D., et al. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-iodo-6-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthetic chemistry. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Understanding the Substrate: The "Personality" of this compound

Before diving into troubleshooting, it's crucial to understand the electronic nature of your starting material. This compound is an electron-deficient heteroaromatic iodide.

  • Electron-Withdrawing Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group at the 3-position significantly influences the reactivity of the pyridine ring. This generally makes the C-I bond more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1][2]

  • Electron-Donating Methoxy Group (-OCH3): Conversely, the methoxy group at the 6-position is electron-donating, which can somewhat counteract the effect of the nitro group.[3]

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[4]

This electronic push-pull and the presence of a Lewis basic nitrogen atom give this substrate a unique reactivity profile that requires careful consideration when selecting reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient substrate. The choice of ligand is critical for stabilizing the palladium center and promoting the catalytic cycle. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often more effective.

  • Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[5] The choice of base can also influence side reactions. For substrates with sensitive functional groups like a nitro group, using a weaker base such as a carbonate or phosphate may be necessary to avoid degradation.[6] Ensure the base is of high quality, finely ground for better solubility and surface area, and handled under anhydrous conditions if required.[3][6]

  • Solvent and Atmosphere: Cross-coupling reactions are often sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[6][7] It is imperative to use thoroughly degassed solvents and maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[6][7]

  • Reaction Temperature: While the electron-deficient nature of the substrate might suggest that lower temperatures are feasible, some catalyst systems require elevated temperatures (80-120 °C) to achieve efficient turnover.[7] A gradual increase in temperature may improve conversion.

  • Quality of Boronic Acid/Ester: Boronic acids can degrade over time, especially if not stored properly.[2] Consider using a fresh batch of the boronic acid or converting it to a more stable boronate ester, such as a pinacol ester.[2]

Q2: I'm observing a significant amount of a de-iodinated byproduct (6-methoxy-3-nitropyridine) in my reaction mixture. How can I minimize this?

A2: The formation of a de-iodinated (hydrodehalogenation) product is a common side reaction, particularly with electron-deficient aryl halides.[2] This occurs when the palladium intermediate reacts with a hydride source instead of the desired coupling partner.

  • Ligand Selection: The choice of ligand can influence the rate of competing side reactions. Switching to a more sterically hindered ligand can sometimes suppress hydrodehalogenation by disfavoring the pathway that leads to the reduced product.[2]

  • Base and Solvent: The base and solvent can act as potential hydride sources. For instance, if using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent.[2] Ensure that all solvents are anhydrous and of high purity.

  • Reaction Conditions: Lowering the reaction temperature might help to improve the selectivity towards the desired cross-coupling product.[2]

Q3: My Heck reaction is failing, or I'm getting a mixture of regioisomers. What should I consider?

A3: The Heck reaction involves the coupling of an aryl halide with an alkene.[8] Regioselectivity and yield can be influenced by several factors.

  • Alkene Electronics: Electron-withdrawing groups on the alkene generally accelerate the reaction.[8]

  • Ligand Control: For terminal alkenes, the choice of ligand can influence whether the substitution occurs at the terminal (linear product) or internal (branched product) carbon. Bidentate phosphine ligands often favor the formation of the linear product.[2]

  • Base: A hindered amine base, such as triethylamine, is commonly used in Heck reactions.[8][9]

  • Additives: In some cases, the addition of salts like silver or thallium can alter the regioselectivity.[2]

Q4: I am attempting a Sonogashira coupling, but the reaction is not proceeding. What are the key parameters to check?

A4: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[10]

  • Copper Co-catalyst: The presence of a copper(I) salt, such as CuI, is crucial for the traditional Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate.[11] However, copper can also promote the undesired homocoupling of the alkyne (Glaser coupling).[10] If homocoupling is a significant issue, consider a copper-free Sonogashira protocol.[10]

  • Base: A mild amine base, like diethylamine or triethylamine, is typically used and can also serve as the solvent.[10] The base neutralizes the hydrogen halide byproduct.[10]

  • Inert Atmosphere: To prevent Glaser homocoupling, it is essential to run the reaction under an inert atmosphere.[10]

Troubleshooting Workflow

When a cross-coupling reaction with this compound fails, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and resolve common issues.

Troubleshooting_Workflow Troubleshooting Failed Cross-Coupling Reactions Start Reaction Failed: Low or No Yield Check_Reagents Verify Reagent Quality - Starting Material Purity - Freshness of Boronic Acid/Alkene/Alkyne - Anhydrous & Degassed Solvents - Fresh, Finely Ground Base Start->Check_Reagents Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) - De-iodination? - Homocoupling? - Degradation? Start->Analyze_Byproducts Check_Conditions Review Reaction Conditions - Inert Atmosphere (Ar/N2)? - Correct Temperature? - Adequate Stirring? Check_Reagents->Check_Conditions Reagents OK Optimize_Catalyst Optimize Catalyst System - Screen Different Pd Precatalysts - Screen Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) - Adjust Catalyst Loading Check_Conditions->Optimize_Catalyst Conditions Correct Optimize_Base Optimize Base - Screen Different Bases (e.g., Carbonates, Phosphates) - Vary Base Equivalents Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent - Screen a Range of Solvents (e.g., Toluene, Dioxane, DMF) - Consider Biphasic Systems for Suzuki Optimize_Base->Optimize_Solvent Success Successful Reaction Optimize_Solvent->Success Analyze_Byproducts->Optimize_Catalyst Address Specific Side Reactions

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

Recommended Starting Conditions for Screening

When initial attempts fail, a systematic screening of reaction parameters is the next logical step. The following tables provide recommended starting points for Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound.

Table 1: Suzuki-Miyaura Coupling - Catalyst, Ligand, and Base Screening
ParameterCondition ACondition BCondition C
Pd Source (mol%) Pd(OAc)₂ (2%)Pd₂(dba)₃ (2%)Pd(PPh₃)₄ (5%)
Ligand (mol%) SPhos (4%)XPhos (4%)None
Base (equiv.) K₂CO₃ (2)K₃PO₄ (3)Cs₂CO₃ (2)
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (10:1)DMF
Temperature (°C) 10011090
Table 2: Heck Coupling - Conditions Overview
ParameterGeneral Conditions
Pd Source (mol%) Pd(OAc)₂ (1-5%)
Ligand (mol%) PPh₃ (2-10%) or P(o-tol)₃ (2-10%)
Base (equiv.) Et₃N (1.5-3)
Solvent DMF, NMP, or Toluene
Temperature (°C) 100-140

Note: For Heck reactions, the choice of alkene and its electronic properties will significantly impact the outcome.[8][9][12]

Table 3: Sonogashira Coupling - Conditions Overview
ParameterGeneral Conditions (with Copper)General Conditions (Copper-Free)
Pd Source (mol%) PdCl₂(PPh₃)₂ (1-5%)Pd(PPh₃)₄ (2-5%)
Cu Source (mol%) CuI (2-10%)None
Base Et₃N or DiisopropylamineCs₂CO₃ or K₂CO₃
Solvent THF or DMFToluene or Dioxane
Temperature (°C) Room Temp to 6080-110

Step-by-Step Experimental Protocol: General Procedure for a Screening Reaction

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst and the ligand (if separate) under an inert atmosphere (in a glovebox or under a stream of argon).

  • Addition of Reagents: Add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously for the specified time.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or GC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][4]

Final Recommendations from Your Application Scientist

The key to success with challenging cross-coupling reactions is methodical optimization. The electron-deficient nature of this compound makes it a reactive substrate, but also one that is prone to side reactions if conditions are not carefully controlled.

  • Start with a robust catalyst system: For this substrate, I would strongly recommend starting your screening with a modern, well-defined catalyst system, such as those developed by Buchwald or Hartwig, which are known for their high activity and broad substrate scope.[14][15]

  • Don't underestimate the basics: Ensure your reagents are pure and your solvents are anhydrous and properly degassed. These fundamental precautions can often be the difference between success and failure.[6]

  • Analyze your failures: If a reaction doesn't work, try to identify the byproducts. This information is invaluable for diagnosing the problem and making informed decisions about how to adjust the reaction conditions.

By combining a solid understanding of the underlying chemistry with a systematic approach to troubleshooting, you can overcome the challenges associated with this substrate and achieve your synthetic goals.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(23), 5437–5440. [Link]

  • Phipps, R. J., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4977-4993. [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. [Link]

  • Sherwood, T. C., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 9(3), 2279–2284. [Link]

  • Vorogushin, A. V., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(32), 11016–11018. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]

  • Stanetty, P., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(16), 5425–5431. [Link]

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 10(10), 1144. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 164–168. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (2025). 2-Iodo-3-methoxy-6-methylpyridine. [Link]

  • MDPI. (2022). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 10(12), 239. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3149–3162. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

  • Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

Sources

Technical Support Center: Purification of 2-Iodo-6-methoxy-3-nitropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 2-iodo-6-methoxy-3-nitropyridine and its structural analogs. The unique electronic and steric properties of these substituted pyridines, which make them valuable intermediates in medicinal chemistry, also present specific challenges during purification. This document provides in-depth, field-proven insights into overcoming these hurdles, moving beyond simple protocols to explain the causality behind each experimental choice.

Section 1: Initial Purity Assessment & Common Impurities (FAQs)

A successful purification strategy begins with a thorough understanding of the crude material. Rushing this step is a common cause of downstream failures.

Q1: How should I perform an initial purity assessment of my crude this compound?

A: A multi-point assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is your primary tool. Use a silica gel plate and visualize under UV light (254 nm), as the nitropyridine ring is an excellent chromophore. A good starting mobile phase is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Stain with potassium permanganate to visualize non-UV active impurities.

  • Proton NMR (¹H NMR): Dissolve a small sample in CDCl₃ or DMSO-d₆. This will give you a clear picture of the major components. Look for unreacted starting materials or the presence of positional isomers which may have distinct aromatic proton signals.

  • LC-MS: If available, this provides the most definitive data on the number of components and their molecular weights, confirming the presence of your desired product and identifying potential byproducts.

Q2: What are the most common impurities to expect in the synthesis of this compound class?

A: Impurities typically arise from the specific synthetic steps (iodination and nitration) and the starting materials used.

  • Unreacted Starting Material: The precursor, 2-methoxy-3-nitropyridine or a related compound, is a frequent contaminant.

  • Positional Isomers: Nitration or iodination can sometimes yield small quantities of other isomers, which can be challenging to separate due to their similar polarities[1].

  • Hydrolysis Byproducts: The methoxy group can be susceptible to hydrolysis under strongly acidic conditions, potentially forming a hydroxypyridine derivative.

  • Over-iodinated Species: While less common, di-iodo species could form if the reaction is not carefully controlled.

  • Residual Iodine: If the reaction quench is incomplete, elemental iodine (I₂) can persist, giving the crude product a distinct brown or purple color. A sodium thiosulfate wash is typically used to remove it[2].

Section 2: Core Purification Methodologies

Based on the initial assessment, you can proceed with one of the two primary purification techniques for these compounds: Recrystallization or Flash Column Chromatography.

Workflow: Selecting a Purification Strategy

The following decision tree illustrates a logical approach to selecting the appropriate method.

Caption: Decision tree for selecting a primary purification method.

Experimental Protocol 1: Recrystallization

This method is ideal for removing small amounts of impurities with different solubility profiles and should be attempted first if the crude material is a solid of reasonable purity (>85%).

Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to slowly cool, forming pure crystals.

Step-by-Step Methodology:

  • Solvent Selection: Test solubility in small vials. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or ethyl acetate/hexane mixtures are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If the solution is colored by impurities, you may add a small amount of activated carbon and re-heat briefly[1].

  • Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, perform a rapid hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield[1].

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent. Characterize the final product by NMR and melting point.

Experimental Protocol 2: Flash Column Chromatography

This is the method of choice for purifying oils, complex mixtures, or separating compounds with very similar polarities.

Objective: To separate this compound from impurities by passing the mixture through a silica gel stationary phase using a liquid mobile phase.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. Aim for an Rf value for your product of ~0.3. A common eluent system is a gradient of ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% Ethyl Acetate)[1]. This gradient elution will first wash off non-polar impurities, then your product, and finally the more polar impurities. A typical protocol is detailed in the table below.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Monitoring: Spot the collected fractions on a TLC plate to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound[1][3].

Table 1: Example Solvent Gradient for Flash Chromatography

Column Volumes (CVs)% Ethyl Acetate in HexanePurpose
1-25%Elute very non-polar impurities.
3-810-15%Elute the target compound.
9-1220-30%Elute more polar impurities and byproducts.

Note: This is a representative gradient and must be optimized based on TLC analysis of your specific crude mixture.

Section 3: Troubleshooting Guide

Even with robust protocols, challenges arise. This section addresses common problems in a direct question-and-answer format.

Recrystallization Issues
  • Q: My compound "oiled out" as a liquid instead of forming crystals. What's wrong?

    • A: Cause & Solution: This happens when the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated)[1]. Solution 1: Switch to a lower-boiling point solvent system. Solution 2: Re-heat the mixture to redissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.

  • Q: My recrystallized product is still colored, but my NMR looks clean. Why?

    • A: Cause & Solution: Highly colored, trace-level impurities can get trapped in the crystal lattice. Solution: Perform a second recrystallization, potentially with the addition of a small amount of activated charcoal during the hot dissolution step to adsorb these colored impurities. Ensure you perform a hot filtration to remove the charcoal before cooling[1].

Chromatography Issues
  • Q: My compound streaks badly on the TLC plate and the column. How do I fix this?

    • A: Cause & Solution: The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing tailing or streaking[1]. Solution: Add a small amount of a competitive base to the mobile phase. Typically, adding 0.5-1% triethylamine (Et₃N) to your eluent will neutralize the acidic sites on the silica, resulting in sharp, symmetrical spots and much-improved separation.

  • Q: I can't separate my product from a close-running impurity. What are my options?

    • A: Cause & Solution: This is common with positional isomers. Solution 1 (Optimize Chromatography): Use a shallower solvent gradient and a longer column to increase the separation resolution. Solution 2 (Change Selectivity): Switch your solvent system. For example, if you are using Hexane/Ethyl Acetate, try a system with a different character, like Dichloromethane/Methanol. This changes the solvent-solute interactions and can often resolve previously co-eluting spots.

  • Q: My product seems to be degrading on the column. Is this possible?

    • A: Cause & Solution: Yes, the acidic nature of standard silica gel can sometimes cause degradation of sensitive molecules. Solution 1: Deactivate the silica by pre-treating the column with the eluent containing 1% triethylamine before loading your sample. Solution 2: If the compound is highly acid-sensitive, switch to a different stationary phase, such as neutral alumina.

Workflow: Troubleshooting Flash Chromatography

Chromatography_Troubleshooting start Run Analytical TLC with Crude Mixture problem Identify Primary Issue start->problem streaking Problem: Streaking / Tailing problem->streaking Streaking poor_sep Problem: Poor Separation (Spots Overlap) problem->poor_sep Poor Separation no_elution Problem: Product Stuck at Baseline (Rf=0) problem->no_elution No Elution sol_streak Solution: Add 0.5-1% Triethylamine to Eluent streaking->sol_streak sol_sep Solution: 1. Use a shallower gradient. 2. Try a different solvent system (e.g., DCM/MeOH). poor_sep->sol_sep sol_elution Solution: Increase eluent polarity significantly (e.g., add more Ethyl Acetate or MeOH). no_elution->sol_elution

Caption: A logical workflow for troubleshooting common column chromatography problems.

Section 4: Storage and Handling FAQ

  • Q: How should I store purified this compound?

    • A: These compounds should be stored in a cool, dry, and dark environment to prevent degradation. For long-term stability, storing under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C is advisable[1].

References

  • Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. Benchchem.
  • Guo, W., Liu, X., Li, L., & Deng, D. (2009). 2-Iodo-3-methoxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3269. [Link]

  • This compound. Advanced ChemBlocks.
  • 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1428. [Link]

Sources

Technical Support Center: A Guide to Improving Reaction Yield for 2-Iodo-6-methoxy-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Iodo-6-methoxy-3-nitropyridine. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges, troubleshoot suboptimal results, and improve the overall yield and purity of your target compound. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible process.

The recommended synthetic pathway is a two-stage process, beginning with the synthesis of the key intermediate, 2-amino-6-methoxy-3-nitropyridine, followed by a Sandmeyer-type reaction to introduce the iodo group. This route is favored for its reliability and the commercial availability of the necessary precursors.

Core Synthesis Workflow

The overall synthetic strategy is summarized below. Each stage presents unique challenges that will be addressed in the subsequent troubleshooting sections.

Synthesis_Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Diazotization & Iodination A 2-Amino-6-chloro- 3-nitropyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B Sodium Methoxide in Methanol B->C D 2-Amino-6-methoxy- 3-nitropyridine C->D Yields ~86% E 2-Amino-6-methoxy- 3-nitropyridine G Sandmeyer-type Reaction E->G F 1. NaNO2, Acid (e.g., HI) 2. KI or CuI F->G H 2-Iodo-6-methoxy- 3-nitropyridine G->H Yields ~70% (analogous) Troubleshooting_Logic Start Low Overall Yield of This compound Check_Intermediate Analyze Intermediate Purity (2-Amino-6-methoxy-3-nitropyridine) by NMR/LC-MS Start->Check_Intermediate Impure Intermediate is Impure Check_Intermediate->Impure Yes Pure Intermediate is Pure Check_Intermediate->Pure No Action_Repurify Action: Re-purify intermediate. Review Protocol 1: - Check NaOMe quality - Ensure anhydrous conditions Impure->Action_Repurify Check_Diazotization Problem is in Step 2: Diazotization/Iodination Pure->Check_Diazotization Decomposition Observe excessive tar/ darkening during NaNO2 addition? Check_Diazotization->Decomposition Action_Temp_Control Action: Improve Temperature Control (0-5°C). Add NaNO2 solution slower. Review Protocol 2, Steps 1-4. Decomposition->Action_Temp_Control Yes Action_Iodide_Step Action: Control Iodide Addition Rate. Allow for gradual warming. Consider using CuI as a catalyst. Review Protocol 2, Steps 5-8. Decomposition->Action_Iodide_Step No

Technical Support Center: Catalyst Selection for 2-Iodo-6-methoxy-3-nitropyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 2-iodo-6-methoxy-3-nitropyridine. This guide is designed to provide expert insights and practical solutions for navigating the complexities of cross-coupling reactions with this challenging substrate. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Substrate's Challenges

This compound is a valuable building block, but its structure presents a unique combination of challenges for palladium-catalyzed cross-coupling reactions. Successful catalyst selection hinges on understanding and mitigating these inherent difficulties.

  • Electronic Effects : The pyridine nitrogen and the C3-nitro group are strongly electron-withdrawing, which can influence the oxidative addition step. While electron-deficient aryl halides can sometimes react faster, the overall electronic landscape of the heterocycle is complex.

  • Catalyst Inhibition (The "2-Pyridyl Problem") : The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center.[1][2] This Lewis base interaction can act as a poison, sequestering the catalyst in an inactive state and halting the catalytic cycle.[1][3][4][5] This is often the primary cause of failed or sluggish reactions with 2-halopyridines.

  • Steric Hindrance : The C6-methoxy group provides steric bulk adjacent to the pyridine nitrogen, which can influence how ligands and substrates approach the metal center.

This guide will address these issues in a practical, question-and-answer format, providing you with the tools to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: The most common culprit is catalyst inhibition by the pyridine nitrogen.[1][2] Standard catalyst systems, like those using triphenylphosphine (PPh₃), are often ineffective because the ligand is not robust enough to prevent the substrate's nitrogen from deactivating the palladium center. Furthermore, the active Pd(0) catalyst is sensitive to oxygen, and inadequate degassing can lead to catalyst oxidation and inactivity.[2]

Q2: What is the general catalyst strategy for a Suzuki-Miyaura coupling with this substrate?

A2: The key is to use a palladium precatalyst paired with a bulky, electron-rich phosphine ligand, often referred to as a Buchwald ligand (e.g., SPhos, XPhos, RuPhos), or an N-heterocyclic carbene (NHC) ligand.[2][6][7] These ligands form stable, highly active catalysts that promote the desired oxidative addition and resist poisoning by the pyridine nitrogen. A strong, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is also recommended to facilitate the transmetalation step without causing unwanted side reactions.[8][9]

Q3: How does the nitro group affect the reaction?

A3: The nitro group is a strong electron-withdrawing group. While this can make the C-I bond more susceptible to oxidative addition, it also deactivates the ring towards other processes. It is generally well-tolerated by modern cross-coupling catalysts. However, under certain conditions, direct C-NO₂ bond activation can occur, though it typically requires specific catalyst systems not commonly used for C-I couplings.[10][11][12] For standard Suzuki, Buchwald-Hartwig, or Sonogashira reactions, the C-I bond is the primary reactive site.

Q4: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂?

A4: Yes, but with caution. Pd(II) precatalysts require in situ reduction to the active Pd(0) state.[13] While this often occurs under typical reaction conditions (sometimes aided by phosphine ligands, amines, or solvents), the process can be inefficient. Using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (which readily forms the active Pd(0) species) provides greater reliability and reproducibility. If using a Pd(II) source, pairing it with a suitable electron-rich ligand is still critical.

Troubleshooting Guide

This section addresses specific experimental failures in a cause-and-solution format.

Problem 1: Low to No Conversion of Starting Material
Potential Cause Explanation & Validation Recommended Solution
Catalyst Inhibition/Poisoning The reaction starts but quickly stalls, or never initiates. TLC analysis shows only starting materials. This is the classic "2-pyridyl problem".[4][5]Switch to a Bulky Ligand: Replace PPh₃ or similar simple phosphines with a Buchwald ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr). These ligands are designed to overcome catalyst poisoning.[2]
Inactive Catalyst The active Pd(0) species is highly sensitive to oxygen. Insufficient degassing allows O₂ to oxidize Pd(0) to inactive Pd(II) oxides.[2]Improve Inert Atmosphere: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Assemble the reaction under a positive pressure of argon or nitrogen. Use flame-dried glassware.
Ineffective Base The base is crucial for activating the boronic acid (in Suzuki) or deprotonating the nucleophile (in Buchwald-Hartwig).[8][14] A weak or poorly soluble base will stall the transmetalation or C-N coupling step.Screen Stronger Bases: Switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. For Suzuki reactions, a small amount of water can sometimes be beneficial with phosphate bases, but start with anhydrous conditions.[8][15]
Low Reaction Temperature Some coupling reactions, especially with challenging substrates, require significant thermal energy to overcome activation barriers for oxidative addition or reductive elimination.Increase Temperature: Gradually increase the reaction temperature, monitoring by TLC for decomposition. Solvents like dioxane, toluene, or DMF allow for higher temperatures.
Problem 2: Significant Formation of Byproducts
Potential Cause Explanation & Validation Recommended Solution
Protodeboronation (Suzuki) The boronic acid reacts with trace water or protic sources, replacing the boron group with hydrogen. This is common with electron-deficient heteroaryl boronic acids.[16]Use Anhydrous Conditions: Ensure solvents are anhydrous and the base is dry. Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This can be promoted by the presence of oxygen or inefficient transmetalation.Ensure Rigorous Degassing: Oxygen can facilitate homocoupling. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equiv.) of the boronic acid, but avoid a large excess.
Dehalogenation The starting iodo-pyridine is reduced, replacing the iodine with hydrogen. This can occur via side reactions involving the palladium hydride species.Optimize Base and Solvent: This side reaction is complex and can be system-dependent. Re-screening the base and solvent combination may be necessary. Sometimes, a milder base can reduce this pathway.
Problem 3: Reaction Mixture Turns Black Immediately
Potential Cause Explanation & Validation Recommended Solution
Catalyst Decomposition A rapid formation of a black precipitate is often indicative of the formation of palladium black, an inactive, agglomerated form of the metal. This happens when the ligand fails to stabilize the Pd(0) intermediate.Increase Ligand:Palladium Ratio: Increase the ratio from the typical 2:1 to 3:1 or even 4:1 to ensure the palladium center remains coordinated and soluble. Switch to a More Stable Precatalyst: Modern precatalysts are designed to release the active L-Pd(0) species slowly and are often more resistant to decomposition.

Catalyst & Condition Selection Guide

The following table provides recommended starting points for various coupling reactions. Optimization will likely be required.

Coupling Type Coupling Partner Pd Source (mol%) Recommended Ligand Base (equiv.) Solvent Temp (°C)
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid or EsterPd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2-4%)SPhos or XPhos (2x Pd mol%)K₃PO₄ (2-3)1,4-Dioxane or Toluene80-110
Buchwald-Hartwig Primary/Secondary AmineG3-XPhos Precatalyst (1-3%)(Part of precatalyst)NaOtBu or LHMDS (1.5-2)Toluene or THF80-100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (2-5%)PPh₃ (2x Pd mol%)Et₃N / DIPEA (3-4)THF or DMFRT-60
Stille OrganostannanePd(PPh₃)₄ (2-5%)PPh₃ (Part of catalyst)(Not required)Toluene or DMF90-110

Visual Guides & Workflows

Substrate-Specific Challenges Diagram

This diagram illustrates the key molecular features of this compound that complicate cross-coupling reactions.

G sub This compound n_inhibit Catalyst Inhibition (Pyridyl Nitrogen) sub->n_inhibit Lewis basicity poisons Pd steric Steric Hindrance (C6-Methoxy Group) sub->steric Blocks coordination sphere e_with Electronic Effects (C3-Nitro Group) sub->e_with Modifies ring electronics slow_oa Potential for Sluggish Oxidative Addition n_inhibit->slow_oa Deactivates catalyst e_with->slow_oa

Caption: Key challenges in cross-coupling with the target substrate.

General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues in your coupling reaction.

G start Reaction Failure (Low Yield / No Product) check_inert 1. Verify Inert Conditions (Degassed Solvents? N2/Ar?) start->check_inert check_reagents 2. Check Reagent Quality (Base anhydrous? Boronic acid pure?) check_inert->check_reagents If conditions are pristine optimize_catalyst 3. Optimize Catalyst System (Using bulky ligand? Precatalyst?) check_reagents->optimize_catalyst If reagents are good optimize_conditions 4. Optimize Conditions (Screen Base/Solvent/Temp) optimize_catalyst->optimize_conditions If still no improvement success Reaction Successful optimize_conditions->success

Caption: A logical workflow to diagnose and solve common issues.

Detailed Experimental Protocols

These protocols are starting points and should be optimized for your specific coupling partners.

Protocol 1: General Suzuki-Miyaura Coupling
  • Glassware Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4.5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction Setup: Seal the vial tightly with a Teflon-lined cap.

  • Execution: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Buchwald-Hartwig Amination
  • Glassware Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Reagent Addition: Under an argon atmosphere, add this compound (1.0 equiv.) and anhydrous, degassed toluene (to achieve ~0.1 M concentration).

  • Nucleophile Addition: Add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction Setup: Seal the vial tightly with a Teflon-lined cap.

  • Execution: Place the vial in a preheated oil bath or heating block at 90-100 °C and stir vigorously for 6-24 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Retrieved from [Link]

  • Lin, C. W., & Lin, C. C. (2009). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 74(13), 4849–4852. Retrieved from [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed, 21438591. Retrieved from [Link]

  • Laskowski, G., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444–13456. Retrieved from [Link]

  • Holmes, D. S., et al. (2009). 2-Iodo-3-methoxy-6-methylpyridine. Acta Crystallographica Section E, 65(Pt 12), o3069. Retrieved from [Link]

  • Holmes, D. S., et al. (2009). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E, 65(Pt 7), o1428. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Karpassed, A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11628-11649. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Ichitsuka, T., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3145–3157. Retrieved from [Link]

  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved from [Link]

  • ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]

  • Karpassed, A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed, 33190367. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Ryabukhin, S. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5658. Retrieved from [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802–15804. Retrieved from [Link]

  • Wiley Online Library. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

  • ResearchGate. (2025). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]

  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Retrieved from [Link]

  • ResearchGate. (2025). The Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

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Technical Support Center: Managing Homocoupling in Reactions of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists working with 2-Iodo-6-methoxy-3-nitropyridine. As a key building block in medicinal chemistry and materials science, this electron-deficient heteroaromatic iodide is a valuable substrate for various cross-coupling reactions. However, its electronic nature can present challenges, most notably the formation of homocoupled byproducts.

This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to help you minimize unwanted side reactions and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during cross-coupling reactions with this compound.

Q1: I'm observing significant formation of 2,2'-bis(6-methoxy-3-nitropyridine) during my Suzuki-Miyaura coupling. How can I minimize this byproduct?

A1: The formation of the symmetrical biaryl, 2,2'-bis(6-methoxy-3-nitropyridine), is a classic homocoupling problem. This side reaction can arise from two primary pathways: oxidative coupling of the aryl halide or reductive coupling. However, the more common and often more problematic homocoupling in Suzuki reactions involves the boronic acid partner.[1][2] The presence of oxygen is a major contributor to this side reaction.[3][4]

Here is a systematic approach to suppress this byproduct:

1. Rigorous Oxygen Exclusion:

  • The "Why": Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[3] These Pd(II) species can then mediate the homocoupling of your boronic acid partner, especially before the oxidative addition of the aryl iodide has occurred.[5]

  • The "How":

    • Inert Gas Purging: Bubble argon or nitrogen through your solvent for 15-30 minutes prior to adding the catalyst and reagents. A subsurface sparge is most effective.[5]

    • Freeze-Pump-Thaw: For maximum oxygen removal, especially in sensitive reactions, perform three to five freeze-pump-thaw cycles on the solvent.[3] This is the gold standard for degassing.

2. Catalyst and Ligand Selection:

  • The "Why": The ligand sphere around the palladium center dictates the relative rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and the final reductive elimination, favoring the desired cross-coupling pathway over side reactions.[6][7]

  • The "How":

    • Switch from less bulky ligands like PPh₃ to more sterically demanding and electron-rich ligands. Excellent choices include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[2][3]

3. Addition of a Mild Reducing Agent:

  • The "Why": To counteract any residual oxygen or oxidative processes, a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state.[5]

  • The "How": The addition of a small amount of a mild reducing agent, such as potassium formate, has been shown to be effective in suppressing Pd(II)-mediated homocoupling without interfering with the main catalytic cycle.[5]

4. Controlled Reagent Addition:

  • The "Why": Maintaining a low, steady-state concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.

  • The "How": If the above methods are insufficient, consider adding the boronic acid solution slowly via syringe pump over the course of the reaction. This strategy was critical in suppressing homocoupling in the synthesis of lorlatinib.[5]

Q2: My Sonogashira reaction with this compound is plagued by alkyne homocoupling (Glaser-Hay byproduct). What are the key parameters to control?

A2: The homocoupling of terminal alkynes, often called Glaser or Hay coupling, is the most common side reaction in Sonogashira couplings.[8] It is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[8][9]

Key Control Strategies:

1. Minimize Oxygen:

  • The "Why": As with Suzuki coupling, oxygen is the primary culprit, facilitating the oxidative dimerization of copper acetylides.[8]

  • The "How": Employ rigorous degassing techniques as described in A1. The reaction should be run under a strictly inert atmosphere (argon or nitrogen).

2. Consider a Reducing Atmosphere:

  • The "Why": Actively scavenging trace oxygen can dramatically reduce homocoupling.

  • The "How": A proven method involves running the reaction under a positive pressure of a diluted hydrogen gas mixture (e.g., 5% H₂ in N₂ or Ar). This creates a reducing environment that significantly diminishes the oxidative homocoupling pathway, often reducing the byproduct to minimal levels.[8]

3. Evaluate Copper-Free Conditions:

  • The "Why": Since the copper(I) salt is the primary mediator of Glaser coupling, eliminating it from the reaction can solve the problem at its source.[10][11]

  • The "How": Modern Sonogashira protocols often use palladium catalysts with highly effective ligands (e.g., P(t-Bu)₃) that can facilitate the catalytic cycle without a copper co-catalyst, albeit sometimes requiring slightly higher temperatures.[12]

4. Optimize Base and Solvent:

  • The "Why": The amine base is not just a proton scavenger; it also influences the catalyst state and solubility. Anhydrous, high-quality solvents and bases are essential.

  • The "How": Ensure your amine base (e.g., triethylamine, diisopropylamine) is distilled and degassed. THF, a common solvent, can sometimes promote the formation of inactive palladium black; consider alternatives like DMF or acetonitrile if you face issues.[13]

Q3: Despite my best efforts, homocoupling persists. What are some universal strategies I can apply across different coupling reactions?

A3: If you are still observing homocoupling of this compound, it may point to issues with reagent purity or a particularly sensitive system. Here are some universal troubleshooting steps.

1. Re-evaluate Reagent Quality:

  • The "Why": Low-purity aryl iodide can contain traces of impurities that interfere with catalysis. Similarly, organometallic reagents (e.g., boronic acids) can degrade over time, leading to side reactions.

  • The "How":

    • Recrystallize or chromatograph the this compound.

    • Use freshly purchased, high-purity coupling partners. Check the quality of boronic acids, as they can dehydrate to form unreactive anhydrides.

2. Pre-form the Active Catalyst:

  • The "Why": Using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) relies on in situ reduction to the active Pd(0) species. An inefficient reduction can lead to side reactions mediated by the remaining Pd(II).

  • The "How": Consider using a stable, commercially available Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, you can "pre-heat" the mixture of the Pd(II) source, ligand, base, and solvent for a short period before adding the coupling partners to ensure complete reduction to Pd(0).[4]

3. Adjust Catalyst Loading:

  • The "Why": While counterintuitive, excessively high catalyst loading can sometimes increase the probability of side reactions. Conversely, too little catalyst can lead to a slow reaction where decomposition pathways begin to compete.

  • The "How": Systematically screen catalyst loading, starting from a typical range (e.g., 1-5 mol %) and adjusting up or down to find the optimal balance between reaction rate and selectivity.

Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound prone to homocoupling?

The electronic nature of this substrate makes it highly reactive towards oxidative addition to Pd(0), which is favorable for cross-coupling. However, the strong electron-withdrawing effect of the nitro group makes the pyridine ring electron-deficient. This can influence the stability of intermediates in the catalytic cycle and, in some contexts like iron catalysis, electron-poor aryl halides are known to favor homocoupling pathways of the nucleophilic partner.[14] Furthermore, the potential for coordination of the pyridine nitrogen or the nitro group to the metal center can alter the catalyst's behavior compared to simple aryl halides.

FAQ 2: What is the general mechanism of palladium-mediated homocoupling?

Homocoupling can occur via several mechanisms. In the context of Suzuki reactions, a common pathway involves a Pd(II) species. Two molecules of the organoboron reagent transmetalate onto the Pd(II) center, forming a diarylpalladium(II) complex. This complex then undergoes reductive elimination to yield the homocoupled biaryl product and regenerate a Pd(0) species, which can be re-oxidized by oxygen to perpetuate the side-reaction cycle.

G Pd0 Pd(0)L₂ PdII Pd(II)L₂X₂ Pd0->PdII Oxidation O2 O₂ (Trace Oxygen) O2->PdII ArPdII Ar-Pd(II)L₂-B(OR)₂ PdII->ArPdII Transmetalation ArBX2_1 Ar-B(OR)₂ ArBX2_1->ArPdII Ar2PdII Ar-Pd(II)L₂-Ar ArPdII->Ar2PdII Transmetalation ArBX2_2 Ar-B(OR)₂ ArBX2_2->Ar2PdII Ar2PdII->Pd0 Regenerates Pd(0) ArAr Ar-Ar (Homocoupling Product) Ar2PdII->ArAr Reductive Elimination

Caption: Fig 1: Pd(II)-Mediated Homocoupling of Boronic Acids.

FAQ 3: How do I choose the right ligand to suppress homocoupling?

Ligand choice is arguably the most critical variable for controlling selectivity.[15] The goal is to select a ligand that promotes the rate of reductive elimination from the Ar-Pd-Ar' intermediate in the cross-coupling cycle, making it much faster than any competing homocoupling pathway.

Ligand ClassKey CharacteristicsExamplesBest For
Bulky Biarylphosphines Sterically demanding, electron-rich. Promote fast oxidative addition and reductive elimination.SPhos, XPhos, RuPhosGeneral use, Suzuki, Buchwald-Hartwig. Very effective at suppressing side reactions.[3][6]
Bulky Alkylphosphines Very electron-donating, sterically large cone angles.P(t-Bu)₃, P(Cy)₃Suzuki, Sonogashira (especially copper-free), reactions with unreactive chlorides.[6]
Bidentate Phosphines Form stable chelate complexes, can prevent catalyst decomposition.DPPF, BINAPCan be effective but the "bite angle" is critical. Used in early generation catalysts.[16]
Triphenylphosphine (PPh₃) Readily available, but less electron-rich and bulky.PPh₃Often a starting point, but frequently suboptimal for challenging substrates prone to homocoupling.
FAQ 4: Can the choice of base and solvent influence the rate of homocoupling?

Absolutely.

  • Base: The base is essential for activating the nucleophile (e.g., deprotonating the alkyne or forming a boronate salt). An inappropriate base (too weak, too strong, or poor solubility) can slow down the transmetalation step. If transmetalation becomes the rate-limiting step, the Ar-Pd-I intermediate has a longer lifetime, increasing the chance of side reactions. Common choices include carbonates (K₂CO₃, Cs₂CO₃) for Suzuki and amines (Et₃N, DIPEA) for Sonogashira.

  • Solvent: The solvent affects the solubility of all components, including the catalyst and base. Polar aprotic solvents like dioxane, THF, and DMF are common. In some cases, coordinating solvents can compete with other ligands for sites on the metal, altering its reactivity.[17] Using aqueous or biphasic systems can sometimes suppress homocoupling by affecting the relative concentrations of species in the organic phase.[15]

Section 3: General Protocol for Minimizing Homocoupling

This protocol for a Suzuki-Miyaura coupling highlights the critical steps for preventing side reactions.

1. Reagent and Glassware Preparation:

  • Oven-dry all glassware and allow to cool under a stream of argon or nitrogen.

  • Ensure this compound and the boronic acid are pure and dry.

  • Use a high-purity, anhydrous solvent.

2. Reaction Setup and Degassing:

  • To the reaction flask, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the solvent (e.g., Dioxane/Water 4:1).

  • CRITICAL STEP: Degas the mixture thoroughly. Purge with argon for 20-30 minutes, ensuring the gas stream passes through the liquid. For best results, perform 3-5 freeze-pump-thaw cycles.

3. Catalyst Addition:

  • In a separate glovebox or under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and/or the precatalyst/ligand mixture (e.g., Pd₂(dba)₃ / SPhos).

  • Add the catalyst mixture to the degassed reaction flask under a positive flow of inert gas.

4. Reaction Execution:

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

5. Work-up and Analysis:

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous work-up and extraction.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the ratio of desired product to the homocoupled byproduct.

G start Start: High Homocoupling Observed q_degas Was the reaction mixture rigorously degassed? start->q_degas sol_degas Implement Freeze-Pump-Thaw or extended (30 min) subsurface Ar sparging. q_degas->sol_degas No q_ligand Are you using a bulky, electron-rich ligand? q_degas->q_ligand Yes sol_degas->q_ligand Then... sol_ligand Switch to a ligand like SPhos, XPhos, or P(t-Bu)₃. q_ligand->sol_ligand No q_reagents Are reagents (especially base and solvent) high purity and anhydrous? q_ligand->q_reagents Yes sol_ligand->q_reagents Then... sol_reagents Use fresh, high-purity solvent and base. Consider distilling the amine base. q_reagents->sol_reagents No end Problem Solved q_reagents->end Yes sol_reagents->end Then...

Caption: Fig 2: A Troubleshooting Decision Tree for Homocoupling.

References
  • A new P3N ligand for Pd-catalyzed cross-couplings in water.Chemical Science (RSC Publishing).
  • How to prevent homocoupling in Suzuki reactions of aryl bromides.Benchchem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.ResearchGate.
  • Buchwald–Hartwig amination.Wikipedia.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?ResearchGate.
  • Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes.Chemical Science (RSC Publishing).
  • Ligand design for cross-couplings: phosphines.YouTube.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.Springer.
  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations.NIH.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.Catalysis Science & Technology (RSC Publishing).
  • Sonogashira Coupling Reaction with Diminished Homocoupling.ACS Publications.
  • Mechanistic Studies of the Palladium-Catalyzed Copolymerization.Amanote Research.
  • Sonogashira coupling.Wikipedia.
  • Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions.Beilstein Journal of Organic Chemistry.
  • Proposed mechanism for homocoupling reaction.ResearchGate.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.ACS Publications.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling).Reddit.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions.ResearchGate.
  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of pyridine-3,5-dicarbonitriles.PubMed.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes.ResearchGate.
  • Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions.Springer.
  • Struggling to make a sonogashira coupling reaction happen.Reddit.
  • Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts.NSUWorks.
  • Synthesis of 2,2'‐Bipyridines through Catalytic C−C Bond Formations from C−H Bonds.ResearchGate.

Sources

solvent effects on the reactivity of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Iodo-6-methoxy-3-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven guidance to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their root causes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. What are the most likely causes and how can I fix it?

A1: This is a common issue often rooted in suboptimal solvent and base selection, which are critical for the efficiency of the catalytic cycle. The electron-withdrawing nitro group and the methoxy group on the pyridine ring significantly influence the reactivity of the C-I bond.

Troubleshooting Guide: Sluggish Suzuki-Miyaura Reactions

  • Solvent Choice - The Primary Culprit: The polarity and coordinating ability of the solvent directly impact the stability of the palladium catalyst and the rate of transmetalation.

    • The Problem: Protic solvents like ethanol or water, while often used in Suzuki couplings, can lead to competitive proto-deiodination, especially at elevated temperatures. Aprotic polar solvents like DMF or DMAc are generally good choices, but their coordinating ability can sometimes inhibit the catalyst.

    • The Solution: A mixture of a non-polar solvent with a polar aprotic co-solvent often provides the best balance. Toluene/water or dioxane/water are standard systems that have shown success. The water is crucial for dissolving the inorganic base and facilitating the boronic acid transmetalation. For particularly stubborn couplings, consider using solvents like 1,2-dimethoxyethane (DME) which can chelate the palladium catalyst, potentially enhancing its reactivity.

  • Base Selection - More Than Just a Proton Scavenger: The choice of base is not trivial; it influences the activation of the boronic acid and can affect catalyst stability.

    • The Problem: Weak bases like NaHCO₃ may not be strong enough to efficiently form the reactive boronate species, leading to a slow reaction. Conversely, very strong bases like NaOH or KOH can promote catalyst decomposition (e.g., formation of palladium black) or undesired side reactions.

    • The Solution: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often the sweet spot. Cs₂CO₃ is particularly effective as the larger cation can increase the solubility of the base and the boronate, accelerating transmetalation. If you suspect base-induced decomposition, consider using a milder base like K₃PO₄.

  • Ligand and Catalyst Loading: The electronic and steric properties of the phosphine ligand are critical.

    • The Problem: A simple ligand like PPh₃ might not be electron-rich enough to promote the oxidative addition of the electron-deficient this compound to the Pd(0) center.

    • The Solution: Employ more electron-rich and sterically bulky ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the active catalytic species and accelerate both oxidative addition and reductive elimination. Increasing the catalyst loading from 1-2 mol% to 5 mol% can also significantly improve reaction rates, though this should be a last resort due to cost.

Experimental Workflow: Optimizing a Sluggish Suzuki Coupling

Suzuki_Troubleshooting cluster_solvent Solvent Optimization cluster_base Base Optimization cluster_ligand Ligand Screening Start Sluggish Reaction Solvent Evaluate Solvent System Start->Solvent Initial Check Base Re-evaluate Base Solvent->Base If still slow Toluene_Water Toluene/H2O (2:1) Solvent->Toluene_Water Dioxane_Water Dioxane/H2O (4:1) Solvent->Dioxane_Water DME DME Solvent->DME Ligand Screen Ligands Base->Ligand If still slow K2CO3 K2CO3 Base->K2CO3 Cs2CO3 Cs2CO3 Base->Cs2CO3 K3PO4 K3PO4 Base->K3PO4 Result Improved Yield Ligand->Result Success SPhos SPhos Ligand->SPhos XPhos XPhos Ligand->XPhos RuPhos RuPhos Ligand->RuPhos

Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura couplings.

Q2: I am observing significant amounts of a byproduct that appears to be the proto-deiodinated starting material (6-methoxy-3-nitropyridine). How can I suppress this side reaction?

A2: Proto-deiodination is a common side reaction, particularly with electron-deficient aryl halides. It can be promoted by certain solvents, bases, and impurities.

Troubleshooting Guide: Suppressing Proto-deiodination

  • Solvent Effects: Protic solvents are often the primary cause.

    • The Mechanism: Solvents with available protons (e.g., water, alcohols) can protonate the aryl-palladium intermediate, leading to the reductive elimination of the deiodinated product instead of the desired cross-coupling.

    • The Solution: Minimize or eliminate protic solvents if possible. If water is necessary for the base, use the minimum amount required. Switching to a purely aprotic system (e.g., toluene, dioxane, or THF) with a soluble base like potassium phosphate may be beneficial.

  • Boronic Acid Quality: Impurities in the boronic acid can be a source of protons.

    • The Problem: Boronic acids can undergo dehydration to form boroxines, a process that releases water. This in situ generated water can then promote proto-deiodination.

    • The Solution: Use freshly purchased, high-purity boronic acid. If the quality is suspect, you can try drying it under vacuum before use or using a slight excess (1.1-1.2 equivalents) to compensate for any inactive material.

  • Atmosphere Control: Rigorous exclusion of air and moisture is crucial.

    • The Problem: While not a direct cause of proto-deiodination, oxygen can lead to the oxidative degradation of the phosphine ligands and the Pd(0) catalyst, which can open up alternative, non-productive reaction pathways.

    • The Solution: Ensure your reaction is set up under an inert atmosphere (argon or nitrogen). Degas all solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method.

Data Summary: Impact of Solvent on Proto-deiodination

Solvent System (v/v)BaseDesired Product Yield (%)Proto-deiodination (%)
Toluene/Ethanol/H₂O (2:1:1)K₂CO₃4530
Dioxane/H₂O (4:1)K₂CO₃7510
TolueneK₃PO₄88<5

Note: Data are representative and will vary based on the specific boronic acid and reaction conditions.

Q3: My Buchwald-Hartwig amination reaction is failing. What solvent and ligand combinations are recommended for this substrate?

A3: The success of Buchwald-Hartwig amination with this compound is highly dependent on creating a catalytic system that is active enough to couple with the electron-deficient pyridine ring but not so reactive that it leads to catalyst inhibition or side reactions.

Troubleshooting Guide: Failed Buchwald-Hartwig Aminations

  • Solvent Choice - Balancing Polarity and Coordination:

    • The Problem: Non-polar solvents like toluene, while common, may not be polar enough to facilitate the reaction, especially with less nucleophilic amines. Highly coordinating solvents like DMF can bind to the palladium center and inhibit catalysis.

    • The Solution: Dioxane and THF are often excellent starting points. For challenging couplings, t-butanol (t-BuOH) is a superior choice. The use of t-butanol as a solvent with sodium or lithium tert-butoxide as the base is a well-established system that often promotes high yields.

  • Ligand Selection - The Key to Success:

    • The Problem: The choice of ligand is even more critical in C-N coupling than in C-C coupling. A ligand that is too bulky can hinder the approach of the amine, while one that is not electron-rich enough may not promote efficient reductive elimination.

    • The Solution: For this substrate, biarylphosphine ligands are the gold standard. Start with a versatile ligand like Xantphos, which has a large bite angle that promotes reductive elimination. If that fails, move to more specialized ligands like BrettPhos or RuPhos, which are known to be highly effective for coupling with electron-deficient heterocycles.

  • Base and Amine Stoichiometry:

    • The Problem: Using a very strong, poorly soluble base like NaOH can lead to a heterogeneous mixture and poor reproducibility. An excess of the amine can sometimes act as a ligand itself, potentially poisoning the catalyst.

    • The Solution: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. Ensure the base is fresh and has been stored under an inert atmosphere. Use a slight excess of the amine (1.2-1.5 equivalents) to drive the reaction to completion.

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig Reactants This compound + R2NH OxAdd Oxidative Addition Reactants->OxAdd Catalyst Pd(0)Ln + Base (NaOt-Bu) Catalyst->OxAdd Conditions Solvent (e.g., Dioxane, t-BuOH) Inert Atmosphere (Ar) Conditions->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Catalyst Regenerates Catalyst Product Coupled Product RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

References

  • Title: A Practical Synthesis of 2-Amino-6-methoxypyridine Source: Organic Process Research & Development URL: [Link]

  • Title: The Suzuki-Miyaura Coupling Reaction in the Synthesis of Pyridine Derivatives Source: Molecules URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Chemical Reviews URL: [Link]

  • Title: Understanding and Controlling Proto-dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A General System for Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: BrettPhos: A New, Highly Active, and Versatile Biaryl Monophosphine Ligand for Palladium-Catalyzed C-N, C-O, and C-F Bond Formation Source: Journal of the American Chemical Society URL: [Link]

Technical Support Center: Suzuki Coupling of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling workup of 2-Iodo-6-methoxy-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the post-reaction processing of this specific transformation. We will move beyond a simple checklist of steps to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your purification strategy.

The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the pyridine ring influences both the reaction and the subsequent workup. The nitro group activates the C-I bond for oxidative addition but can also participate in side reactions or complicate purification if not handled correctly.[1][2] This guide provides a self-validating framework to navigate these challenges.

Part 1: The Standard Aqueous Workup Protocol

This protocol represents a standard, robust starting point for isolating the desired 2-aryl-6-methoxy-3-nitropyridine product. The rationale behind each step is critical for understanding how to modify the procedure when troubleshooting.

Experimental Protocol: Step-by-Step Aqueous Workup
  • Cooling and Initial Quenching:

    • Step: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

    • Rationale: Halting the reaction at a defined endpoint prevents the formation of additional byproducts from prolonged heating.

  • Filtration of Palladium Black and Inorganic Salts:

    • Step: Dilute the cooled reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, Toluene, or Dichloromethane). Filter the mixture through a pad of Celite®. Wash the pad thoroughly with the same solvent.

    • Rationale: The active Pd(0) catalyst can agglomerate to form insoluble palladium black, especially upon cooling or exposure to air.[3] Celite, a diatomaceous earth, provides a fine filter medium that effectively traps this particulate matter along with inorganic salts (e.g., carbonates or phosphates used as the base).[4][5][6] This step is crucial for simplifying the subsequent purification.

  • Liquid-Liquid Extraction:

    • Step: Transfer the filtrate to a separatory funnel. Wash sequentially with:

      • Water (2x) to remove the bulk of inorganic salts and water-soluble solvents like DMF or dioxane.

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) if an acidic boronic acid reagent was used.

      • Brine (saturated NaCl solution) (1x) to break up any emulsions and remove residual water from the organic layer.[7][8]

    • Rationale: This series of washes systematically removes different types of impurities. The final brine wash reduces the water content in the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Concentration:

    • Step: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

    • Rationale: Removal of all water is essential to prevent it from interfering with subsequent chromatographic purification or causing product degradation upon storage.

  • Purification:

    • Step: Purify the resulting crude solid or oil by flash column chromatography on silica gel. An eluent system such as a gradient of ethyl acetate in hexanes is a common starting point.[6][7]

    • Rationale: Chromatography is typically necessary to separate the desired product from unreacted starting materials, homocoupled byproducts, and other organic impurities that have similar solubility.

Workflow Visualization

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Suzuki Reaction Mixture Cool 1. Cool to Room Temperature Reaction->Cool Dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) Cool->Dilute Filter 3. Filter through Celite® Pad Dilute->Filter Extract 4. Liquid-Liquid Extraction (Water, Brine Washes) Filter->Extract Waste1 Pd Black & Salts Filter->Waste1 Trapped on Celite Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Waste2 Aqueous Waste Extract->Waste2 Discard Aqueous Layer Concentrate 6. Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Chromatography 7. Flash Column Chromatography Product Pure Product Chromatography->Product Crude->Chromatography

Caption: Standard aqueous workup and purification workflow.

Part 2: Troubleshooting Guide & FAQs

Even with a robust protocol, unexpected issues can arise. This section addresses the most common problems encountered during the workup of the this compound Suzuki coupling.

Issue 1: Palladium Contamination

Q: My crude product is a dark, greyish solid, and I see a black streak at the top of my silica column. How do I remove residual palladium?

A: This indicates incomplete removal of the palladium catalyst. While Celite filtration is a good first step, fine or colloidal palladium species can pass through.

Method Procedure Rationale & Causality
Celite Filtration (Optimized) Ensure a thick pad of Celite (at least 1-2 inches) is used. After filtering, wash the pad extensively with the solvent. Sometimes, filtering the diluted reaction mixture while it's still warm can prevent the palladium from precipitating into very fine particles.A thicker pad provides a more tortuous path, improving the capture of fine particles. Thorough washing ensures you recover all the product adsorbed onto the Celite.[4]
Charcoal Treatment Dissolve the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite.Activated charcoal has a high surface area and can adsorb residual soluble palladium complexes and colored impurities. Use charcoal sparingly to avoid adsorbing your product.
Thiol Scavengers Stir the crude product in solution with a silica-bound thiol resin (e.g., SiliaMetS Thiol) or a polymer-bound scavenger for a few hours, then filter.Thiols have a high affinity for palladium and will selectively bind to it, allowing for easy removal by filtration. This is a highly effective but more expensive option.[4]

Expert Insight: Start with optimizing your Celite filtration. It is the most cost-effective solution. If contamination persists, charcoal treatment is a good second step before resorting to expensive scavengers.

Issue 2: Persistent Emulsions During Extraction

Q: During the aqueous wash, I'm getting a persistent emulsion between the organic and aqueous layers that won't separate. What should I do?

A: Emulsions are common when residual DMF or other polar aprotic solvents are present, or if the mixture is shaken too vigorously.

  • Add Brine: Add a significant volume of saturated brine. The high ionic strength of the brine increases the polarity of theaqueous phase, forcing the organic components out and helping to break the emulsion.

  • Patience & Gentle Swirling: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes). Gentle swirling, rather than vigorous shaking, can also help the layers to separate.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite. This can sometimes physically disrupt the emulsion layer.

  • Change Solvent: If the emulsion is persistent, you may need to add a less polar co-solvent like toluene or break the workup, concentrate the mixture, and redissolve in a solvent that has better phase separation properties with water (e.g., Toluene instead of Ethyl Acetate).

Issue 3: Byproduct and Starting Material Removal

Q: My crude NMR shows unreacted starting material and/or homocoupled byproducts. How do I separate these?

A: This is primarily a purification challenge. The key is to understand the polarity differences between your components.

Component Expected Polarity Purification Strategy
Boronic Acid/Ester Can be polar (acid) or non-polar (pinacol ester).Acid: An aqueous base wash (e.g., 1M NaOH or K₂CO₃) during extraction will deprotonate the boronic acid, moving it into the aqueous layer. Ester: Careful column chromatography is required.
This compound Moderately polar.Usually separable from the product by column chromatography. It is typically less polar than the biaryl product.
Homocoupled Boronic Acid Product Polarity varies, but often less polar than the desired cross-coupled product.Separable by column chromatography.
Dehalogenated Starting Material Less polar than the starting iodide.Separable by column chromatography. This byproduct arises from a side reaction where the iodide is replaced by a hydrogen atom.[2]

Expert Insight: A well-run flash column is your best tool. Use a shallow solvent gradient to achieve the best separation between your desired product and closely eluting impurities like homocoupled byproducts.[3]

Troubleshooting Logic Flow

G cluster_issues Identify Primary Issue cluster_solutions_pd Palladium Removal cluster_solutions_emulsion Emulsion Breaking cluster_solutions_purity Purification Strategy Start Crude Product Analysis (TLC, LC-MS, NMR) Pd Palladium Contamination? Start->Pd Emulsion Emulsion during Workup? Purity Byproducts or SM Present? Pd->Purity No Celite Optimize Celite Filtration Pd->Celite Yes Brine Add Saturated Brine Emulsion->Brine Yes Purity->Emulsion No BaseWash Aqueous Base Wash (for Boronic Acid) Purity->BaseWash Yes Clean Pure Product Purity->Clean No, product is pure Charcoal Activated Charcoal Celite->Charcoal Scavenger Thiol Scavenger Resin Charcoal->Scavenger Scavenger->Purity Wait Wait & Swirl Gently Brine->Wait Filter Filter through Celite Wait->Filter Filter->Purity Column Optimize Column Chromatography (Shallow Gradient) BaseWash->Column Recrystal Recrystallization Column->Recrystal Recrystal->Clean

Caption: Decision-making workflow for troubleshooting common workup issues.

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Online discussion]. Available at: [Link]

  • Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Liu, J., et al. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups? [Online discussion]. r/chemhelp. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available at: [Link]

  • IUCr. (2013). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (2013). The Suzuki-Miyaura reactions of halopyridines and the side products. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

Sources

Technical Support Center: Overcoming the Low Reactivity of 2-Iodo-6-methoxy-3-nitropyridine in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with 2-iodo-6-methoxy-3-nitropyridine in C-C coupling reactions. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this challenging substrate.

Introduction: Understanding the Substrate's Unique Reactivity Profile

This compound is a valuable synthetic intermediate, but its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its low reactivity stems from a combination of electronic and steric factors, as well as the inherent nature of the pyridine ring.

  • Electronic Effects: The pyridine ring is naturally electron-deficient. This is further exacerbated by the potent electron-withdrawing nitro group (-NO₂) at the 3-position. While this generally facilitates the oxidative addition step (often the rate-determining step in the catalytic cycle), the overall electronic landscape is complex.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalytic species and stalling the reaction.[3] This is a particularly pronounced issue for 2-substituted pyridines.[4]

  • Steric Hindrance: The substituents flanking the C-I bond—the nitro group at C-3 and the methoxy group at C-6—can create steric congestion around the reaction center, impeding the approach of the bulky palladium catalyst complex.

Successfully coupling this substrate requires a carefully optimized system that can overcome these hurdles. This guide will walk you through the critical parameters and provide field-proven solutions.

Section 1: Foundational Troubleshooting & General Strategy

This section addresses the most common initial questions and provides a logical framework for approaching any C-C coupling with this substrate.

Frequently Asked Questions (FAQs)

Question 1: I am seeing no product formation in my initial coupling attempt. What is the most likely cause?

Answer: Low or no conversion with a challenging substrate like this compound almost always points to an issue with the catalytic system's activity or stability. The most critical factors are the choice of ligand and base.[3] Standard, general-purpose ligands like triphenylphosphine (PPh₃) are often insufficient. You likely need a more specialized, state-of-the-art catalyst system designed for difficult couplings. Catalyst deactivation due to an inadequate inert atmosphere is also a common culprit.[3]

Question 2: How do I choose the right ligand for this substrate?

Answer: The choice of ligand is paramount. For electron-deficient and sterically hindered substrates, you must use ligands that are both electron-rich and sterically bulky .[2][5][6]

  • Electron-richness facilitates the crucial oxidative addition of the Pd(0) catalyst to the C-I bond.

  • Steric bulk promotes the final reductive elimination step to release your product and regenerate the catalyst. It also helps prevent the formation of undesired palladium-bridged dimers.[2][7]

Excellent choices include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or highly effective N-heterocyclic carbene (NHC) ligands.[3][5]

Question 3: What is the best general approach to optimizing a failing reaction?

Answer: A systematic approach is key. Instead of changing multiple variables at once, modify them in a logical order based on their likely impact. The workflow below illustrates a recommended optimization strategy.

G cluster_0 Troubleshooting Workflow for C-C Coupling Start Start: Low or No Yield Ligand Step 1: Change Ligand - Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) Start->Ligand Most critical variable Base Step 2: Change Base - Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) Ligand->Base If still no improvement Solvent Step 3: Change Solvent - Switch to anhydrous aprotic solvent (e.g., Dioxane, Toluene) Base->Solvent If side reactions occur (e.g., protodeboronation) Temp Step 4: Increase Temperature - Incrementally increase temp. - Consider microwave irradiation Solvent->Temp To overcome activation energy Success Success: High Yield Temp->Success Reassess Reassess Strategy: - Consider alternative coupling (e.g., Stille, Sulfinate) Temp->Reassess If all else fails

Caption: A logical workflow for troubleshooting difficult C-C coupling reactions.

Section 2: Optimizing Specific C-C Coupling Reactions

Suzuki-Miyaura Coupling

This is often the first choice for C-C bond formation due to the wide availability and low toxicity of boronic acids.[8] However, pyridylboronic acids can be unstable, making the "reverse coupling" with this compound the more practical approach.[4]

Troubleshooting Guide: Suzuki-Miyaura Reactions

ProblemLikely Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Insufficiently active catalyst. 2. Catalyst inhibition by pyridine N. 3. Reaction temperature too low.1. Switch to a modern catalyst system: Use a Pd(II) precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos.[5] 2. Increase catalyst loading from 1-2 mol% to 3-5 mol%.[5] 3. Increase temperature: Reactions may require 80-120 °C. Consider using microwave irradiation for rapid heating and shorter reaction times.[9][10]
Protodeboronation of Boronic Acid 1. Presence of water. 2. Base is too strong or nucleophilic in aqueous media.1. Use anhydrous conditions: Switch to a non-aqueous base like K₃PO₄ or Cs₂CO₃ and an anhydrous solvent like dioxane or toluene.[7] 2. Use a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Ligand is not bulky enough.1. Ensure rigorous inert atmosphere: Degas the solvent thoroughly (e.g., by sparging with argon for 30 min) and maintain a positive pressure of inert gas throughout the reaction.[3] 2. Use a sterically demanding ligand like XPhos to suppress this side reaction.[7]
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

  • To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4-8 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

For the synthesis of aryl-alkyne structures, the Sonogashira coupling is the premier method.[11] It typically employs both palladium and copper(I) cocatalysts.

Question: Are copper-free Sonogashira conditions suitable for this substrate?

Answer: Yes, and they can be advantageous. While the classic Pd/CuI system is effective, copper can sometimes promote undesired alkyne homocoupling (Glaser coupling). For a sensitive substrate, a copper-free protocol using a more active palladium/ligand system and an appropriate amine base (e.g., piperidine or diisopropylamine) can provide cleaner results and is worth exploring.[12][13]

Optimized Protocol: Sonogashira Coupling
  • To a dry Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed triethylamine (TEA) or a mixture of THF/diisopropylamine (2:1) via syringe.

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at a temperature between room temperature and 60 °C until the starting material is consumed (monitor by TLC). Reactions with this substrate may require elevated temperatures.

  • Workup the reaction by filtering through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify by column chromatography.

Stille Coupling

The Stille reaction, which couples the substrate with an organotin reagent, is an excellent alternative if Suzuki couplings prove problematic.[14] Its primary advantages are the stability of organostannanes to air and moisture and their high tolerance for a wide array of functional groups.[15][16]

Question: Why would I choose Stille over Suzuki, despite the toxicity of tin reagents?

Answer: The main reason is reliability for difficult substrates. The transmetalation step in the Stille cycle is often more facile and less sensitive to reaction conditions than in the Suzuki coupling, especially when dealing with complex heterocyclic systems.[14] If you have exhausted Suzuki optimization, Stille coupling offers a very high probability of success. The primary drawback is the toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts, which requires specific workup procedures (e.g., washing with aqueous KF).[16]

Section 3: Advanced Strategies for Extremely Unreactive Cases

If the optimized protocols above fail to provide a satisfactory yield, more advanced or alternative synthetic strategies may be required.

Pyridine Sulfinates: A Superior Coupling Partner

Recent research has shown that pyridine-2-boronic acids are often unstable and give poor results in Suzuki reactions.[4] A groundbreaking alternative is the use of pyridine-2-sulfinates . These compounds are bench-stable solids that act as highly effective nucleophilic partners in a palladium-catalyzed desulfinative cross-coupling.[4][17] If you are attempting to synthesize the this compound moiety by coupling a different haloarene with a pyridyl nucleophile, using a pyridine-2-sulfinate instead of a boronic acid is highly recommended.[4][17]

Nickel-Catalyzed Reactions

For certain transformations, particularly with less reactive aryl chlorides or for reductive homocoupling, nickel catalysts can offer unique reactivity and be more cost-effective than palladium.[18][19] While less common for this specific substrate, exploring Ni-catalyzed conditions (e.g., NiCl₂(dme) with a suitable ligand) could provide a viable pathway if Pd systems fail.

Section 4: Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. Below is the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. Each step has specific requirements that inform our choice of reagents and conditions.

G Pd0 Pd(0)Ln Active Catalyst OA_Complex Ar-Pd(II)-I (Ln) Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting) TM_Complex Ar-Pd(II)-R (Ln) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination TM_Complex->Product_out Product Ar-R Product ArylHalide_in->OA_Complex Ar-I BoronicAcid_in->TM_Complex R-B(OH)2 Base_in->TM_Complex Base Product_out->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.
  • Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines - Benchchem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Stille Coupling | OpenOChem Learn. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Stille Coupling | NROChemistry. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents | Request PDF - ResearchGate. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - ResearchGate. Available at: [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. Available at: [Link]

Sources

Validation & Comparative

A Guide to the 1H and 13C NMR Spectroscopic Analysis of 2-Iodo-6-methoxy-3-nitropyridine: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of 2-Iodo-6-methoxy-3-nitropyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science.

Due to the limited availability of public domain experimental spectra for this compound, this guide will focus on a predictive analysis grounded in established NMR principles and a comparative study with structurally analogous compounds. This approach will not only offer a robust hypothesis for the expected spectral data but also provide a deeper understanding of substituent effects on the pyridine ring system.

The Structural Landscape of this compound

The molecular structure of this compound is characterized by a pyridine ring bearing three distinct substituents. The electronic properties of these groups—the electron-donating methoxy group (-OCH₃), the electron-withdrawing nitro group (-NO₂), and the bulky, moderately electron-withdrawing iodine atom (-I)—create a unique electronic and steric environment that governs the chemical shifts and coupling constants observed in its NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit two aromatic proton signals and one signal for the methoxy group protons. The pyridine ring protons, H-4 and H-5, will appear as an AX spin system, showing a doublet for each due to ortho coupling.

Key Features:

  • Methoxy Protons (-OCH₃): A singlet, typically appearing in the downfield region of aliphatic protons, integrating to three protons.

  • Aromatic Protons (H-4 and H-5): Two doublets in the aromatic region, each integrating to one proton. The coupling constant between these two protons (³JHH) is expected to be in the range of 7-9 Hz, which is typical for ortho-coupled protons on a pyridine ring.

The precise chemical shifts of H-4 and H-5 are influenced by the interplay of the substituents. The electron-withdrawing nitro group at C-3 will significantly deshield the adjacent H-4, shifting it downfield. Conversely, the electron-donating methoxy group at C-6 will shield the adjacent H-5, moving it upfield relative to unsubstituted pyridine. The iodine at C-2 will also contribute to the overall electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-48.2 - 8.5Doublet (d)1H
H-56.9 - 7.2Doublet (d)1H
-OCH₃3.9 - 4.1Singlet (s)3H

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are highly sensitive to the nature and position of the substituents.

Key Features:

  • C-2 (Iodo-substituted): The direct attachment of the heavy iodine atom will cause a significant upfield shift for C-2 due to the "heavy atom effect."

  • C-3 (Nitro-substituted): The strongly electron-withdrawing nitro group will deshield C-3, resulting in a downfield chemical shift.

  • C-4 and C-5: These carbons will be influenced by the adjacent substituents. C-4 will be deshielded by the nitro group, while C-5 will be shielded by the methoxy group.

  • C-6 (Methoxy-substituted): The carbon attached to the electron-donating methoxy group will be significantly shielded and appear at a higher field compared to unsubstituted pyridine carbons.

  • Methoxy Carbon (-OCH₃): This carbon will appear in the typical range for methoxy groups attached to an aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2110 - 120
C-3145 - 155
C-4135 - 145
C-5110 - 120
C-6160 - 170
-OCH₃50 - 60

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected NMR data of this compound with known data for similar molecules.

Comparison with 2-Chloro-6-methoxy-3-nitropyridine

Replacing the iodine at C-2 with a chlorine atom would lead to predictable changes in the NMR spectra. Chlorine is more electronegative but less polarizable than iodine.

  • ¹H NMR: The overall pattern of the spectrum would be similar. However, the slightly different electronic influence of chlorine might cause minor shifts in the positions of the H-4 and H-5 doublets.

  • ¹³C NMR: The most significant difference would be in the chemical shift of C-2. The "heavy atom effect" of iodine would be absent, and the higher electronegativity of chlorine would lead to a more downfield chemical shift for C-2 in the chloro-analogue compared to the iodo-compound.

Comparison with 2-Amino-6-methoxy-3-nitropyridine

The substitution of the iodo group with a strongly electron-donating amino group (-NH₂) would drastically alter the electronic landscape of the pyridine ring.

  • ¹H NMR: The amino group would strongly shield the ring protons, particularly H-4, causing a significant upfield shift compared to the iodo- and chloro-analogues.

  • ¹³C NMR: The C-2 carbon would experience a substantial upfield shift due to the strong donating effect of the amino group. The chemical shifts of the other ring carbons would also be affected, reflecting the altered electron distribution.

Experimental Protocol for NMR Analysis

For researchers intending to acquire experimental data for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the coupling between H-4 and H-5.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is invaluable for unambiguous assignment of quaternary carbons.

Visualizing the Molecular Structure and Logic

To better understand the relationships between the atoms and the expected NMR signals, a molecular structure diagram and a workflow for spectral interpretation are provided below.

Caption: Molecular structure of this compound.

G cluster_workflow NMR Spectral Interpretation Workflow A Acquire 1D ¹H and ¹³C NMR Spectra B Identify Number of Signals and Integrations A->B C Analyze Chemical Shifts (Substituent Effects) B->C D Analyze Coupling Patterns (¹H) C->D E Propose Preliminary Assignments D->E F Acquire 2D NMR (COSY, HSQC, HMBC) E->F Optional but Recommended G Confirm Assignments and Finalize Structure E->G F->G

Caption: Workflow for NMR spectral interpretation.

Conclusion

References

  • Substituent Effects on the ¹³C NMR Chemical Shifts of Pyridines: A comprehensive review of how different functional groups influence the carbon chemical shifts in pyridine rings. Magnetic Resonance in Chemistry, [Link to a relevant review article on this topic].
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities: A useful resource for identifying solvent peaks in NMR spectra. Journal of Organic Chemistry, [Link to the publication by Gottlieb, H. E.; Kotlyar, V.; Nudelman, A.].
  • Introduction to Spectroscopy: A foundational textbook covering the principles of NMR spectroscopy. [Link to a reputable online resource or publisher page for a standard spectroscopy textbook].

A Comparative Guide to the Mass Spectrometry Analysis of 2-Iodo-6-methoxy-3-nitropyridine and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Pyridines

2-Iodo-6-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science.[1] The strategic placement of iodo, methoxy, and nitro groups on the pyridine ring allows for a wide array of subsequent chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the iodo-position, nucleophilic aromatic substitution of the nitro group, and potential demethylation of the methoxy group. Given the synthetic utility of this scaffold, robust and reliable analytical methods are paramount for reaction monitoring, product characterization, and impurity profiling.

This guide focuses on the central role of mass spectrometry (MS) in this analytical workflow, while also providing a comparative perspective on other essential techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Principles of Mass Spectrometry for this compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for analyzing polar, non-volatile compounds like this compound. The combination of chromatographic separation with sensitive mass detection provides a powerful tool for identification and quantification.

Ionization and Instrumentation: Making Informed Choices

The choice of ionization source and mass analyzer is critical for obtaining high-quality data.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds. The pyridine nitrogen is basic and readily accepts a proton to form a stable [M+H]⁺ ion.

  • Mass Analyzer:

    • Quadrupole MS: Ideal for routine analysis and quantification due to its stability and cost-effectiveness. It can be operated in single ion monitoring (SIM) mode for enhanced sensitivity.[2]

    • Time-of-Flight (TOF) MS: Provides high mass resolution and accuracy, enabling the determination of elemental composition and confident identification of unknown products and impurities.

    • Tandem Mass Spectrometry (MS/MS): Instruments like Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) are essential for structural elucidation. By isolating the precursor ion and inducing fragmentation, a characteristic fragmentation pattern is generated, which acts as a structural fingerprint.

Predicted Fragmentation Pattern of this compound
  • Loss of the Nitro Group (NO₂): A common fragmentation for nitroaromatic compounds, resulting in a fragment at m/z 234.9.[3]

  • Loss of the Methoxy Group (CH₃O•): Radical loss of the methoxy group can occur, leading to a fragment at m/z 249.9.

  • Loss of Iodine (I•): Cleavage of the carbon-iodine bond would produce a fragment at m/z 153.9.

The following diagram illustrates the predicted fragmentation cascade:

G parent [M+H]⁺ m/z 280.9 frag1 Loss of NO₂ m/z 234.9 parent->frag1 - NO₂ frag2 Loss of CH₃O• m/z 249.9 parent->frag2 - CH₃O• frag3 Loss of I• m/z 153.9 parent->frag3 - I•

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of this compound and its reaction mixtures.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
  • Perform a serial dilution to a working concentration of 1-10 µg/mL.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be 5-95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. MS Conditions (Positive ESI):

  • Capillary Voltage: 3.5 kV
  • Drying Gas (N₂) Temperature: 300 °C
  • Drying Gas Flow: 8 L/min
  • Nebulizer Pressure: 35 psi
  • MS1 Scan Range: m/z 100-500
  • MS/MS: Isolate the precursor ion at m/z 280.9 and apply a collision energy of 10-30 eV to observe fragmentation.

Analysis of Reaction Products: A Comparative Approach

The true power of mass spectrometry is revealed when analyzing the complex mixtures resulting from chemical reactions. Below is a comparison of how MS and other techniques can be used to characterize the products of common reactions involving this compound.

Suzuki Coupling: C-C Bond Formation

In a typical Suzuki coupling, the iodine atom is replaced by an aryl or vinyl group.

Analytical TechniqueStrengthsWeaknessesExperimental Insights
LC-MS - High sensitivity for detecting both product and starting material.- Can identify byproduct formation (e.g., homocoupling of the boronic acid).- High-resolution MS can confirm the elemental composition of the product.- Provides limited structural information without MS/MS.- Ionization efficiency can vary between starting material and product, affecting relative quantification without calibration.The disappearance of the characteristic isotopic signature of iodine in the mass spectrum is a clear indicator of a successful reaction.
HPLC-UV - Excellent for quantitative analysis and purity assessment.- Robust and widely available.- Can be used to monitor reaction progress by comparing peak areas.- Cannot definitively identify unknown peaks without reference standards.- Co-elution can be an issue in complex mixtures.A shift in retention time and a change in the UV-Vis spectrum are expected upon successful coupling.[4]
NMR (¹H, ¹³C) - Provides definitive structural information.- Can identify the position of the new C-C bond.- Quantitative NMR (qNMR) can be used for accurate concentration determination.- Lower sensitivity compared to MS.- Can be time-consuming for complex mixtures.The disappearance of the proton signal adjacent to the iodine and the appearance of new aromatic proton signals are key indicators of product formation.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction replaces the iodine with an amine, a common step in the synthesis of many pharmaceuticals.

Analytical TechniqueStrengthsWeaknessesExperimental Insights
LC-MS - Easily confirms the mass of the aminated product.- MS/MS can help locate the position of the new C-N bond through fragmentation patterns.- Isomeric products may not be distinguishable by MS alone.A significant increase in the m/z value corresponding to the addition of the amine and loss of iodine confirms the reaction.
HPLC-UV - Good for monitoring the consumption of the starting material.- Can quantify the product with a suitable reference standard.- The UV chromophore may change significantly, requiring wavelength optimization.The polarity of the molecule changes significantly upon amination, leading to a noticeable shift in retention time.
NMR (¹H, ¹⁵N) - Unambiguously confirms the formation of the C-N bond.- ¹⁵N NMR can provide direct evidence of the nitrogen environment.- Requires higher concentrations of the sample.- ¹⁵N NMR has low natural abundance and may require isotopic labeling for good signal-to-noise.The appearance of N-H proton signals (if applicable) and shifts in the aromatic proton signals confirm the structure.

Comparison of Analytical Techniques: A Summary

The following table provides a high-level comparison of the primary analytical techniques for the analysis of this compound and its derivatives.

FeatureMass Spectrometry (LC-MS)HPLC-UVNMR Spectroscopy
Primary Use Identification and quantificationQuantification and purity assessmentStructural elucidation
Sensitivity High (pg-fg)Moderate (ng-µg)Low (µg-mg)
Specificity High (mass-to-charge ratio)Moderate (retention time and UV spectrum)Very High (chemical environment of nuclei)
Structural Info Moderate (MS/MS fragmentation)LowHigh (definitive structure)
Quantitative Accuracy Good (with internal standards)Excellent (with calibration)Excellent (qNMR)
Throughput HighHighLow

Advanced Application: Impurity Profiling

A critical aspect of drug development is the identification and characterization of impurities. High-resolution LC-MS/MS is the ideal tool for this task.

G cluster_0 LC-MS Workflow for Impurity Profiling start Inject Reaction Mixture lc Chromatographic Separation start->lc ms1 Full Scan MS¹ (High Resolution) lc->ms1 data Data Processing (Peak Picking, Alignment) ms1->data identify Identify Knowns (Starting Material, Product) data->identify unknowns Isolate Unknown Peaks identify->unknowns ms2 Targeted MS² on Unknowns unknowns->ms2 structure Elucidate Structure from Fragmentation ms2->structure

Caption: Workflow for impurity profiling using LC-MS/MS.

By comparing the full scan MS data of a reaction mixture to a control sample, it is possible to identify low-level impurities. Subsequent targeted MS/MS experiments on these unknown peaks can provide structural information, helping to elucidate their origin (e.g., side reactions, degradation products, or residual starting materials).

Conclusion: An Integrated Analytical Approach

While mass spectrometry is an indispensable tool for the analysis of this compound and its reaction products, a multi-technique approach provides the most comprehensive understanding. The high sensitivity and specificity of LC-MS make it ideal for initial identification and reaction monitoring. HPLC-UV offers robust and accurate quantification, while NMR remains the gold standard for definitive structural elucidation. By leveraging the strengths of each technique, researchers can ensure the quality, purity, and structural integrity of their synthesized compounds, accelerating the drug development process.

References

  • 2-Iodo-3-meth-oxy-6-methyl-pyridine - PubMed. Available at: [Link]

  • 2-Iodo-3-nitropyridine - PMC - NIH. Available at: [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. Available at: [Link]

  • (PDF) Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Available at: [Link]

  • The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS - MDPI. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. Available at: [Link]

  • 2-Iodo-3-methoxy-6-methylpyridine | Request PDF - ResearchGate. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. Available at: [Link]

  • HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair - PubMed Central. Available at: [Link]

  • 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem. Available at: [Link]

  • 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem. Available at: [Link]

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Sources

A Comparative Guide to Purity Determination of 2-Iodo-6-methoxy-3-nitropyridine: An In-Depth Analysis of HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 2-Iodo-6-methoxy-3-nitropyridine is a critical cornerstone of quality control and regulatory compliance. This guide provides a comprehensive, in-depth analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. In line with our commitment to scientific integrity, we will not only detail the methodology but also explore the rationale behind the experimental choices. Furthermore, we will present a comparative evaluation of alternative analytical techniques, supported by hypothetical experimental data, to offer a holistic perspective for your analytical strategy.

The Pivotal Role of Purity in Pharmaceutical Development

This compound serves as a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant repercussions, potentially leading to altered pharmacological or toxicological profiles of the final drug substance. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[1][2]

Proposed HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3][4] Based on the chemical properties of this compound (a substituted pyridine with aromatic, iodo, methoxy, and nitro functional groups), a reversed-phase HPLC (RP-HPLC) method is proposed.

Rationale for Method Design

The choice of a reversed-phase approach is predicated on the non-polar to moderately polar nature of the target analyte and its expected impurities. A C18 stationary phase is selected for its hydrophobicity, which will provide good retention and separation of the analyte from potentially more polar or less polar impurities. A gradient elution is employed to ensure the timely elution of all components with good peak shapes, from early-eluting polar impurities to late-eluting non-polar species.

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. The buffer (e.g., phosphate or acetate) helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the analyte and any ionizable impurities, thereby ensuring consistent retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff, low viscosity, and excellent solvating power for a wide range of organic molecules.

Detection is proposed at a wavelength where the analyte and its potential chromophoric impurities exhibit significant absorbance. Based on the nitroaromatic and pyridine moieties, a wavelength in the UV region (e.g., 254 nm) is expected to provide good sensitivity.

Experimental Protocol: Proposed RP-HPLC Method

1. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

3. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability:

  • Perform five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • The theoretical plates for the main peak should be ≥ 2000.

  • The tailing factor for the main peak should be ≤ 2.0.

This proposed method is designed to be robust and provide a good starting point for method validation in accordance with ICH guidelines.[5][6][7]

Comparative Analysis of Alternative Purity Determination Methods

While HPLC is a powerful tool, a comprehensive analytical strategy often involves orthogonal methods to provide a more complete purity profile. Below is a comparison of the proposed HPLC method with other viable techniques.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. The use of sub-2 µm particles in UPLC columns allows for faster separations and sharper peaks. Coupling with a mass spectrometer provides mass-to-charge ratio information, which is invaluable for the identification of unknown impurities.

Hypothetical Performance Comparison:

ParameterProposed HPLC MethodUPLC-MS Method
Run Time ~35 minutes~10 minutes
Resolution GoodExcellent
Sensitivity (LOD) ~0.01%~0.001%
Impurity ID Based on retention time and UV spectra (PDA)Confirmed by mass-to-charge ratio and fragmentation
Cost & Complexity ModerateHigh
Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography is an excellent technique for purity assessment. Given the structure of this compound, it is likely amenable to GC analysis. GC can be particularly effective in detecting residual solvents and other volatile impurities that may not be well-resolved by HPLC.

Hypothetical Performance Comparison:

ParameterProposed HPLC MethodGC-FID Method
Applicability Wide range of polaritiesVolatile and thermally stable compounds
Sensitivity High for UV-active compoundsHigh for compounds with good flame ionization response
Impurity Profile Non-volatile impuritiesVolatile impurities and residual solvents
Instrumentation Standard in pharmaceutical labsStandard in pharmaceutical labs
Capillary Electrophoresis (CE)

Capillary Electrophoresis separates analytes based on their electrophoretic mobility in an electric field. This technique offers a different separation mechanism compared to HPLC and can be a powerful orthogonal method. CE is particularly advantageous for charged or highly polar compounds and requires minimal sample and solvent consumption.

Hypothelial Performance Comparison:

ParameterProposed HPLC MethodCapillary Zone Electrophoresis (CZE)
Separation Principle Partitioning between mobile and stationary phasesDifferential migration in an electric field
Efficiency HighVery High (millions of theoretical plates)
Sample Volume MicrolitersNanoliters
Throughput ModeratePotentially higher for rapid screening
Robustness Generally highCan be sensitive to buffer composition and capillary surface
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a primary analytical method that allows for the direct measurement of the analyte concentration without the need for a reference standard of the same compound.[8][9][10] By integrating the signals of the target compound against a certified internal standard, a highly accurate purity value can be obtained.[5][6]

Hypothetical Performance Comparison:

ParameterProposed HPLC Method¹H-qNMR Method
Quantification Relative (area percent) or external standardAbsolute (primary method)
Reference Standard Requires a pure standard of the analyteRequires a certified internal standard
Specificity HighVery high (structurally specific)
Throughput HighLower
Information Purity based on chromatographic separationPurity and structural confirmation in one experiment

Visualizing the Analytical Workflow

To better illustrate the decision-making process and the experimental flow, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Determination.

Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes Topic Purity of this compound HPLC HPLC Topic->HPLC UPLC_MS UPLC-MS Topic->UPLC_MS GC GC Topic->GC CE CE Topic->CE qNMR qNMR Topic->qNMR Resolution Resolution HPLC->Resolution Good Sensitivity Sensitivity HPLC->Sensitivity High Speed Speed HPLC->Speed Moderate Specificity Specificity HPLC->Specificity High Cost Cost HPLC->Cost Moderate UPLC_MS->Resolution Excellent UPLC_MS->Sensitivity Very High UPLC_MS->Speed Fast UPLC_MS->Specificity Very High UPLC_MS->Cost High GC->Resolution High GC->Sensitivity High GC->Speed Fast GC->Specificity High GC->Cost Moderate CE->Resolution Very High CE->Sensitivity Moderate CE->Speed Fast CE->Specificity High CE->Cost Moderate qNMR->Resolution N/A qNMR->Sensitivity Moderate qNMR->Speed Slow qNMR->Specificity Absolute qNMR->Cost High

Caption: Comparison of Analytical Methods.

Conclusion and Recommendations

The proposed reversed-phase HPLC method provides a robust and reliable approach for the routine purity determination of this compound. Its widespread availability and the well-established principles of the technique make it an ideal choice for quality control laboratories.

For a more comprehensive purity assessment, especially during process development or for the characterization of reference standards, the use of orthogonal techniques is highly recommended. UPLC-MS is invaluable for the identification of unknown impurities, while GC is well-suited for the analysis of volatile components. Capillary Electrophoresis offers a different selectivity that can be crucial for resolving challenging impurity profiles. Furthermore, qNMR stands out as a primary method for obtaining an absolute purity value, which is essential for the qualification of reference materials.

Ultimately, the selection of the most appropriate analytical method or combination of methods will depend on the specific requirements of the analysis, including the stage of drug development, the nature of the expected impurities, and the available instrumentation. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the quality and integrity of your pharmaceutical development program.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Grove, J. A., & Tubergen, K. R. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(10), 1549–1552. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Patel, K., & Patel, M. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 2456-5660.
  • Al-Shehri, S. S., Salah, N., Al-Otaibi, A. M., Al-Enazi, N. M., & El-Gokha, A. A. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific reports, 16(1), 1344. [Link]

  • Altria, K. D. (2005). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis of Small Molecules and Ions (pp. 149–174). Humana Press.
  • Al-Shehri, S. S., Salah, N., Al-Otaibi, A. M., Al-Enazi, N. M., & El-Gokha, A. A. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific reports, 16(1), 1344. [Link]

  • Al-Shehri, S. S., Salah, N., Al-Otaibi, A. M., Al-Enazi, N. M., & El-Gokha, A. A. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines. Retrieved from [Link]

  • Lurie, I. S. (1997). Capillary electrophoresis in pharmaceutical analysis. Pharmaceutical research, 14(4), 372–387. [Link]

  • Patel, K., & Patel, M. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of pharmaceutical analysis, 12(1), 15–28. [Link]

  • Pirsa, S., & Alizadeh, N. (2011). Rapid determination of pyridine derivatives by dispersive liquid–liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. Talanta, 87, 249–254. [Link]

  • Schmid, G. (1999). Capillary electrophoresis-a high performance analytical separation technique. Journal of biochemical and biophysical methods, 41(2-3), 93–106. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.

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Comparative Reactivity of 2-Iodo- vs. 2-Chloro-6-methoxy-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Organic Synthesis and Drug Development

This guide provides an in-depth comparison of the reactivity of two key heterocyclic building blocks, 2-iodo-6-methoxy-3-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine, in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle yet significant differences in their reactivity is paramount for optimizing synthetic routes, improving yields, and designing novel molecular entities in medicinal chemistry and materials science.

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic rings. Unlike nucleophilic aliphatic substitution (SN1/SN2), the SNAr reaction proceeds through a distinct two-step addition-elimination pathway.[1][2]

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the pyridine ring.[2][3] The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Elimination of the Leaving Group: In a subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[4]

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Its formation is facilitated by:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro group (-NO2), positioned ortho or para to the leaving group is essential. These groups delocalize and stabilize the negative charge of the intermediate through resonance.[1][5]

  • Heteroaromatic Ring System: In pyridines, the ring nitrogen atom acts as a powerful electron sink, further stabilizing the negative charge, especially when the substitution occurs at the 2- or 4-positions.[1][6][7]

Caption: General mechanism of the SNAr reaction on a 2-halopyridine substrate.

Core Comparison: The "Element Effect" in Action

The central question is which substrate, the 2-iodo or the 2-chloro derivative, reacts faster. The answer lies in the nature of the rate-determining step. Since nucleophilic attack is the slow step, factors that make the ipso-carbon more electrophilic will accelerate the reaction. This leads to a reactivity order often termed the "element effect".[8]

2-Chloro-6-methoxy-3-nitropyridine (Higher Reactivity)

  • Inductive Effect: Chlorine is significantly more electronegative than iodine. This strong inductive electron withdrawal makes the C-2 position more electron-deficient (more electrophilic) and thus more susceptible to attack by a nucleophile.[5][9] This effect lowers the activation energy of the first, rate-determining step, leading to a faster overall reaction rate.

This compound (Lower Reactivity)

  • Weaker Inductive Effect: Iodine's lower electronegativity results in a less pronounced inductive pull on the electron density of the ring compared to chlorine. Consequently, the C-2 carbon is less electrophilic, and the initial nucleophilic attack is slower.

  • Leaving Group Ability: While iodide is a better leaving group than chloride (due to the weaker C-I bond and greater stability of the I⁻ anion), this property is largely irrelevant to the overall reaction rate because the departure of the leaving group occurs in the fast, non-rate-determining second step.[7]

Therefore, based on established mechanistic principles, 2-chloro-6-methoxy-3-nitropyridine is predicted to be substantially more reactive than this compound in SNAr reactions.

Experimental Design for a Quantitative Comparison

To empirically validate the theoretical prediction, a kinetic study can be designed to compare the reaction rates directly.

Objective: To determine and compare the pseudo-first-order rate constants (kobs) for the reaction of 2-chloro- and this compound with a model nucleophile, such as morpholine.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare stock solutions: - Substrate A (Chloro) - Substrate B (Iodo) - Nucleophile (Morpholine) - Internal Standard prep2 Equilibrate solutions and reaction vessel to a constant temperature (e.g., 50 °C) prep1->prep2 react Initiate parallel reactions by adding nucleophile to Substrate A and B prep2->react sample Withdraw aliquots at defined time intervals (t = 0, 5, 15, 30, 60 min) react->sample quench Immediately quench each aliquot (e.g., with dilute acid) sample->quench analyze Analyze all quenched samples by HPLC or GC-MS quench->analyze calculate Determine concentration of remaining substrate vs. internal standard analyze->calculate plot Plot ln([Substrate]t/[Substrate]0) vs. time calculate->plot k_obs Calculate k_obs from the slope of the linear regression (-slope = k_obs) plot->k_obs

Caption: Workflow for the comparative kinetic analysis of SNAr reactions.

Detailed Protocol

  • Reagent Preparation: Prepare 0.1 M stock solutions of 2-chloro-6-methoxy-3-nitropyridine, this compound, and an internal standard (e.g., naphthalene) in anhydrous DMSO. Prepare a 1.0 M solution of morpholine (nucleophile) in DMSO.

  • Reaction Setup: In two separate temperature-controlled vials at 50 °C, place 5 mL of the chloro- and iodo-substrate solutions, respectively. Add 0.5 mL of the internal standard solution to each.

  • Reaction Initiation: To initiate the reactions simultaneously, add 5 mL of the 1.0 M morpholine solution to each vial (final substrate concentration = 0.05 M, final morpholine concentration = 0.5 M). Start a timer immediately.

  • Sampling: At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately add each aliquot to a labeled vial containing 1 mL of 0.1 M HCl in a 1:1 water/acetonitrile mixture to stop the reaction.

  • Analysis: Analyze the quenched samples using a reverse-phase HPLC method capable of resolving the substrate, product, and internal standard.

  • Data Processing: For each time point, calculate the ratio of the substrate peak area to the internal standard peak area. Plot the natural logarithm of this ratio against time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-kobs).

Anticipated Results and Discussion

The experimental data are expected to confirm the theoretical predictions. The reaction of 2-chloro-6-methoxy-3-nitropyridine will proceed at a significantly faster rate than its iodo counterpart.

SubstrateLeaving GroupKey Electronic EffectPredicted Relative Rate Constant (kobs)
2-Chloro-6-methoxy-3-nitropyridineClStrong Inductive Effect (-I)Fast (Larger kobs)
This compoundIWeaker Inductive Effect (-I)Slow (Smaller kobs)

The primary driver for this difference is the higher electronegativity of chlorine, which enhances the electrophilicity of the C-2 position. This lowers the activation energy barrier for the rate-determining nucleophilic attack, resulting in a faster reaction. This phenomenon, where the reactivity order (F > Cl > Br > I) is inverse to the leaving group ability, is a hallmark of the SNAr mechanism.[8]

Conclusion and Practical Implications

For synthetic chemists and drug development professionals, the choice between 2-iodo- and 2-chloro-6-methoxy-3-nitropyridine as a starting material has clear practical consequences:

  • For Reactivity: 2-Chloro-6-methoxy-3-nitropyridine is the superior choice for SNAr reactions. Its higher reactivity allows for the use of milder reaction conditions (lower temperatures, shorter reaction times) and a broader range of weaker nucleophiles, ultimately leading to more efficient and cost-effective syntheses.

  • For Orthogonal Reactivity: The This compound derivative, while less reactive in SNAr, is an excellent substrate for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A synthetic strategy could involve performing an SNAr reaction on a more activated chloro- or fluoro-aromatic system elsewhere in a molecule, while leaving the iodo-substituted pyridine intact for a later-stage cross-coupling step.

References

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. Available at: [Link]

  • Zaier, R., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Available at: [Link]

  • Um, I. H., et al. (2013). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ResearchGate. Available at: [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Available at: [Link]

  • Barlin, G. B., et al. (2004). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Goudarzi, M., et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances. Available at: [Link]

  • Khan Academy. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Barlin, G. B., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Adusumalli, S. R., et al. (2014). Investigating the proteome reactivity and selectivity of aryl halides. Journal of the American Chemical Society. Available at: [Link]

  • Imperial College London. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Available at: [Link]

  • Chupakhin, O. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. Available at: [Link]

  • Luna-Mora, R. A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Available at: [Link]

  • Nasir, N., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E. Available at: [Link]

  • O'Connor, J. M., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Available at: [Link]

  • Mąkosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

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yield comparison of Suzuki coupling with different halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Suzuki Coupling of Halopyridines: A Yield and Reactivity Comparison

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its application in the synthesis of hetero-biaryl compounds, particularly those containing the pyridine moiety, is of paramount importance due to their prevalence in a vast array of biologically active molecules and functional materials.[1][2] This guide offers an objective, data-supported comparison of the reactivity and yield of different halopyridines—chloro-, bromo-, and iodo-pyridines—in Suzuki coupling reactions, providing insights to aid in experimental design and optimization.

The Decisive Factor: Carbon-Halogen Bond Strength and Position

The reactivity of a halopyridine in a Suzuki coupling is fundamentally governed by two key factors: the identity of the halogen and its position on the pyridine ring. The rate-determining step in the catalytic cycle is typically the oxidative addition of the halopyridine to the palladium(0) catalyst.[2][3] The ease of this step is inversely related to the strength of the carbon-halogen (C-X) bond.

Reactivity Trend by Halogen:

The bond dissociation energies clearly dictate the reactivity order:

  • C-I: ~276 kJ/mol

  • C-Br: ~339 kJ/mol[2]

  • C-Cl: ~400 kJ/mol

This leads to the established reactivity trend: Iodopyridines > Bromopyridines > Chloropyridines .[4][5][6] While iodopyridines are the most reactive, their higher cost and potential to poison the catalyst can sometimes make bromopyridines a more practical choice.[7] Chloropyridines, being the most cost-effective and widely available, are attractive substrates, but their inertness necessitates more advanced and potent catalytic systems to achieve high yields.[1][2]

Reactivity Trend by Position:

The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the electronic density of the ring's carbon atoms. This makes the C2 and C4 positions more electron-deficient and, consequently, more susceptible to oxidative addition.[8] The C3 position is less electronically activated.

This results in a general reactivity trend based on the halogen's position: 2-halopyridine ≈ 4-halopyridine > 3-halopyridine .[8] It is also crucial to consider that the Lewis basic nitrogen in 2-halopyridines can coordinate to the palladium catalyst, potentially leading to deactivation.[9] The careful selection of bulky ligands is often required to mitigate this inhibitory effect.

Visualizing the Core Mechanism: The Suzuki Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

Suzuki_Cycle pd0 Pd(0)Ln r_pdx_l R-Pd(II)(X)Ln pd0->r_pdx_l oxidative_addition Oxidative Addition transmetalation Transmetalation r_pdr_l R-Pd(II)(R')Ln r_pdx_l->r_pdr_l rboronic R'-B(OR)2 (Boronic Acid/Ester) + Base r_pdr_l->pd0 reductive_elimination Reductive Elimination rr R-R' (Product) rx R-X (Halopyridine)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Data for Halopyridines

The selection of the catalyst system is critical and directly correlates with the reactivity of the halopyridine substrate. The following table summarizes representative experimental data, illustrating the yields achieved with different halopyridines under various conditions.

HalopyridineCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C) / Time (h)Yield (%)Reference
3-ChloropyridinePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 / 1895[4]
2-Chloropyridine4-Methylphenylboronic AcidPd(OAc)₂ / PCy₃K₃PO₄Dioxane100 / 2488[12]
2-BromopyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 / 0.0570[13]
3-BromopyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 / 0.0582[13]
2-BromopyridinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 1295[14]
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100 / 2094[15]

Analysis of the Data: The data clearly demonstrates that high yields can be obtained even with the less reactive chloropyridines, provided a highly active catalytic system is employed.[4][12] The use of bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbenes (NHCs) is essential for activating the strong C-Cl bond.[1][2] In contrast, the more reactive bromopyridines can be effectively coupled using more traditional catalysts, such as Pd(PPh₃)₄, often under milder conditions.[2][14] Furthermore, the yield for 3-bromopyridine is notably higher than for 2-bromopyridine under identical microwave-assisted conditions, highlighting the nuanced interplay of electronic effects and potential catalyst interactions.[13]

Generalized Experimental Workflow and Protocol

A successful Suzuki coupling experiment relies on a systematic and precise workflow.

Caption: A generalized experimental workflow for a Suzuki coupling reaction.[2]

Representative Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halopyridine and can be adapted to compare the reactivity of different substrates.[2][9]

Objective: To synthesize a 2-arylpyridine from a 2-halopyridine (chloro- or bromo-).

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)

  • Ligand (e.g., SPhos for chloropyridine, PPh₃ for bromopyridine; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine (if solid), arylboronic acid, and base under an inert atmosphere. If the halopyridine is a liquid, it will be added in step 3.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the palladium source and the ligand. Then, add the degassed solvent via syringe, followed by the liquid 2-halopyridine (if applicable).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2-arylpyridine.

Conclusion

The choice of halopyridine for a Suzuki-Miyaura coupling is a critical decision that balances reactivity, cost, and synthetic strategy. While the inherent reactivity follows the predictable trend of I > Br > Cl and 2/4-position > 3-position, significant advancements in catalyst technology have rendered even the most challenging substrates, like chloropyridines, highly viable. The key to success, particularly with less reactive halopyridines, lies in the judicious selection of a highly active catalytic system, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene ligands. By understanding the fundamental principles of reactivity and leveraging modern catalytic tools, researchers can efficiently synthesize a diverse range of valuable pyridyl-containing molecules.

References

  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2014). National Institutes of Health. Available from: [Link]

  • Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available from: [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available from: [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (2018). Paper Teplate. Available from: [Link]

  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). ResearchGate. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2011). National Institutes of Health. Available from: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). National Institutes of Health. Available from: [Link]

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2008). ResearchGate. Available from: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2017). Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available from: [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... (2021). ResearchGate. Available from: [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025). National Institutes of Health. Available from: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (2019). ResearchGate. Available from: [Link]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2006). ResearchGate. Available from: [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2021). ChemRxiv. Available from: [Link]

  • Oxidative Addition & Palladium Coupling. CSB/SJU. Available from: [Link]

  • How Oxidative Addition works in Transition Metal Catalysis- Pd, Mg, Rh. (2019). YouTube. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2017). MDPI. Available from: [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (2009). ResearchGate. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

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A Comparative Guide to the Spectroscopic Characterization of 2-Iodo-6-methoxy-3-nitropyridine and Its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize 2-iodo-6-methoxy-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and materials science. By objectively comparing its spectral features with those of its chloro- and bromo-analogs, we offer researchers, scientists, and drug development professionals a practical framework for structural elucidation and purity assessment of this important class of compounds.

Introduction: The Structural Significance of Substituted Nitropyridines

This compound and its derivatives are highly functionalized scaffolds. The interplay of the electron-donating methoxy group, the electron-withdrawing nitro group, and the versatile halogen at the 2-position makes them valuable precursors for complex molecular architectures. The iodine atom, in particular, serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse substituents. Accurate and unambiguous characterization is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide explains the causality behind the spectral data, moving beyond mere observation to interpretation.

Integrated Spectroscopic Workflow

The definitive characterization of these molecules is not achieved by a single technique but by the convergence of complementary data. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms molecular weight and provides fragmentation clues.

Below is a workflow diagram illustrating how these techniques are integrated for a comprehensive structural analysis.

G cluster_0 Characterization Workflow Sample Purified Compound (e.g., this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR C-H Framework & Connectivity MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight & Isotopic Pattern IR IR Spectroscopy (FTIR-ATR) Sample->IR Functional Group Identification Structure Confirmed Structure & Purity NMR->Structure Convergent Data Analysis MS->Structure Convergent Data Analysis IR->Structure Convergent Data Analysis

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For the target pyridines, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

The pyridine ring of 2-halo-6-methoxy-3-nitropyridines contains two protons. Due to the fixed positions of the substituents, these protons exist in distinct electronic environments and exhibit a predictable coupling pattern (an AX spin system), appearing as a pair of doublets.

  • H-4 Proton: This proton is flanked by the electron-withdrawing nitro group (at C3) and the nitrogen atom in the ring. This deshielding environment causes its signal to appear significantly downfield.

  • H-5 Proton: This proton is adjacent to the electron-donating methoxy group (at C6), which shields it, causing its signal to appear more upfield compared to H-4.

  • Methoxy Protons (-OCH₃): These three protons appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

The key diagnostic feature is the influence of the halogen at C-2. While iodine is the least electronegative of the common halogens, its primary influence is steric and through-space, with a modest electronic effect on the distant H-4 and H-5 protons. Changing the halogen from I to Br to Cl results in a subtle but discernible downfield shift of the adjacent H-4 proton signal due to increasing inductive electron withdrawal.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The carbons directly attached to electronegative atoms (O, N, halogens) or groups (NO₂) are significantly shifted.

  • C-2, C-3, C-6: These carbons, directly bonded to the iodo, nitro, and methoxy groups, respectively, show the most significant chemical shifts. The C-I bond, due to the "heavy atom effect" of iodine, can sometimes lead to a broader signal for C-2.

  • C-4, C-5: These are the protonated carbons of the pyridine ring.

Comparative NMR Data Summary
CompoundH-4 (ppm)H-5 (ppm)JH4-H5 (Hz)-OCH₃ (ppm)Reference
2-Iodo -6-methoxy-3-nitropyridine~8.2-8.4~7.0-7.2~8-9~4.0Predicted
2-Bromo -6-methoxy-3-nitropyridine~8.3-8.5~7.1-7.3~8-9~4.0Predicted
2-Chloro -6-methoxy-3-nitropyridine8.427.158.84.08[1]

Note: Predicted values are based on analysis of similar structures and substituent effects.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Solvents like CDCl₃ are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H NMR spectrum.

  • TMS Standard: TMS is used because it is chemically inert, volatile (easily removed), and its 12 equivalent protons produce a single, sharp signal at a high-field position that rarely overlaps with analyte signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule: the nitro (NO₂) group, the aromatic system, and the C-O ether linkage.

The most characteristic vibrations for these compounds are:

  • Nitro Group (NO₂): This group produces two very strong and easily identifiable absorption bands corresponding to its asymmetric (~1530-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations. These are often the most intense peaks in the spectrum.

  • Aromatic Ring: Look for C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.

  • Methoxy Group (C-O): The C-O stretching of the aryl-alkyl ether linkage gives rise to a strong band, typically around 1250-1280 cm⁻¹.

  • Carbon-Halogen Bonds (C-X): The C-I stretching vibration occurs at a low frequency (<600 cm⁻¹) and may be outside the range of standard mid-IR spectrometers. The C-Br (~650-550 cm⁻¹) and C-Cl (~750-700 cm⁻¹) stretches appear at progressively higher wavenumbers.

Comparative IR Data Summary
Functional GroupCharacteristic Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
NO₂ Asymmetric Stretch 1550 - 1530 Strong
NO₂ Symmetric Stretch 1360 - 1340 Strong
Aromatic C=C / C=N Stretch1600 - 1450Medium-Strong
Aryl-O-CH₃ Stretch 1280 - 1250 Strong
C-Cl Stretch750 - 700Medium
C-Br Stretch650 - 550Medium
C-I Stretch< 600Medium
Experimental Protocol: FTIR-ATR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Causality Behind Experimental Choices:

  • ATR Accessory: ATR is a modern, preferred method for solid samples as it requires minimal sample preparation (no KBr pellets to press) and provides high-quality, reproducible spectra.

Mass Spectrometry (MS): The Definitive Molecular Weight and Halogen Identifier

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

The molecular ion (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 280.0, corresponding to its monoisotopic mass.[2][3] Iodine is monoisotopic (¹²⁷I), so it presents a single molecular ion peak.

The key comparative feature arises with the other halogens:

  • Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. A molecule containing one chlorine atom will show a characteristic M⁺ peak and an "M+2" peak that is about one-third the intensity of the M⁺ peak.[4]

  • Bromine: Has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. A molecule with one bromine atom will exhibit a distinctive M⁺ peak and an M+2 peak of nearly equal intensity.[5]

This isotopic signature is an unambiguous identifier for the specific halogen present in the molecule.

Comparative MS Data Summary
CompoundFormulaMolecular Weight (monoisotopic)Key Isotopic Pattern (M⁺ : M+2)
2-Iodo -6-methoxy-3-nitropyridineC₆H₅I N₂O₃280.0100 : 0
2-Bromo -6-methoxy-3-nitropyridineC₆H₅Br N₂O₃232.0 / 234.0~100 : 98
2-Chloro -6-methoxy-3-nitropyridineC₆H₅Cl N₂O₃188.0 / 190.0~100 : 33
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which gas-phase ions of the analyte are produced. ESI is a "soft" ionization technique that typically yields the intact molecular ion (often protonated as [M+H]⁺), minimizing fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate them based on their m/z ratio.

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound.

Causality Behind Experimental Choices:

  • ESI Source: ESI is ideal for polar, functionalized molecules like nitropyridines. It imparts minimal excess energy during ionization, preserving the molecular ion for accurate molecular weight determination.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a clear example of analytical synergy. ¹H and ¹³C NMR provide the structural blueprint, IR spectroscopy confirms the presence of essential functional groups (especially the prominent nitro stretches), and mass spectrometry delivers an unambiguous molecular weight and, crucially, differentiates between iodo-, bromo-, and chloro-substituents through their unique isotopic signatures. By understanding the principles behind each technique and how the electronic and steric properties of the substituents influence the spectral output, researchers can confidently and accurately characterize these versatile chemical building blocks.

References

  • PubChem. 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Wilm, M., & Mann, M. (1996). Analytical properties of the nanoelectrospray ion source. Analytical Chemistry, 68(1), 1-8. Available from: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

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A Comparative Guide to the Biological Activity Screening of Compounds Derived from 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel chemical entities derived from the versatile scaffold, 2-Iodo-6-methoxy-3-nitropyridine. For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated bioactive compound is paved with rigorous, systematic screening. Pyridine-based molecules are privileged pharmacophores, integral to numerous natural products and approved drugs, and are known to exhibit a wide array of biological activities including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The strategic incorporation of nitro and iodo groups on the pyridine ring offers synthetic handles for generating diverse libraries of compounds, making this scaffold particularly attractive for drug discovery programs.[3]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will compare the potential biological activities of novel derivatives against established alternatives, supported by illustrative experimental data and detailed methodologies. Our approach emphasizes self-validating systems, ensuring the trustworthiness and reproducibility of the findings.

Section 1: Comparative Analysis of Biological Activities

The initial phase of screening involves a broad assessment of the synthesized compounds across several key therapeutic areas. Here, we present a comparative analysis based on hypothetical, yet plausible, data for a series of compounds (designated PY-01 to PY-04 ) derived from this compound.

Anticancer Activity: Cytotoxicity Profiling

Substituted pyridines are frequently investigated for their potential as anticancer agents.[4][5][6][7] The primary screen for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines. A critical aspect of this evaluation is determining the compound's selectivity—its ability to kill cancer cells while sparing non-malignant cells.[8]

Illustrative Data:

The following table compares the cytotoxic potential (IC50, the concentration required to inhibit 50% of cell growth) of our hypothetical pyridine derivatives against two cancer cell lines, MCF-7 (Breast Adenocarcinoma) and HCT 116 (Colon Carcinoma), and a non-malignant cell line (e.g., normal fibroblasts). Doxorubicin, a standard chemotherapeutic agent, is used as a positive control.[7][9]

CompoundIC50 (µM) vs. MCF-7[5][6][9]IC50 (µM) vs. HCT 116[5][6]IC50 (µM) vs. Normal FibroblastsSelectivity Index (Normal/MCF-7)
PY-01 8.512.3> 100> 11.8
PY-02 65.280.1> 100> 1.5
PY-03 5.96.155.09.3
PY-04 25.835.4> 100> 3.9
Doxorubicin 1.92.55.12.7

Interpretation: In this hypothetical dataset, compound PY-03 shows the highest potency, comparable to Doxorubicin.[5][7] However, PY-01 demonstrates a superior selectivity index, suggesting it may have a wider therapeutic window by being significantly more toxic to cancer cells than to normal cells. This initial screen identifies PY-01 and PY-03 as promising candidates for further investigation.

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[10][11] Pyridine derivatives have demonstrated significant potential in this area.[1][12][13][14][15] The standard method for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[16][17]

Illustrative Data:

The table below presents the MIC values for our hypothetical compounds against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungus (Candida albicans). Streptomycin and Fluconazole are included as standard antibacterial and antifungal controls, respectively.[12]

CompoundMIC (µg/mL) vs. S. aureus[13][14]MIC (µg/mL) vs. E. coli[13]MIC (µg/mL) vs. C. albicans[14]
PY-01 > 256> 256> 256
PY-02 166432
PY-03 > 256> 256128
PY-04 83216
Streptomycin 48N/A
Fluconazole N/AN/A8

Interpretation: This dataset suggests that PY-04 is the most promising antimicrobial candidate, exhibiting broad-spectrum activity against both bacteria and fungi, although it is less potent than the standard controls. PY-02 also shows moderate activity. This screen effectively differentiates the compounds based on their antimicrobial potential.

Enzyme Inhibition: Kinase Selectivity Profiling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[18][19][20] Many pyridine-based molecules have been developed as potent enzyme inhibitors.[2][21] A successful kinase inhibitor should ideally be potent against its intended target and selective, with minimal activity against other kinases to reduce off-target effects.[19]

Illustrative Data:

This table shows the half-maximal inhibitory concentration (IC50) values of the compounds against a small panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a control for comparison.[18]

CompoundIC50 (nM) vs. Kinase AIC50 (nM) vs. Kinase BIC50 (nM) vs. Kinase C
PY-01 15250> 10,000
PY-02 > 10,000> 10,000> 10,000
PY-03 8750> 10,000
PY-04 1,5002,200> 10,000
Staurosporine 51020

Interpretation: The results indicate that PY-01 and PY-03 are potent inhibitors of Kinase A.[18] Notably, PY-01 shows greater selectivity for Kinase A over Kinase B compared to PY-03 . This kinase inhibition profile may explain the anticancer activity observed in Section 1.1 and highlights PY-01 as a candidate for development as a selective Kinase A inhibitor.

Section 2: Experimental Protocols & Methodologies

The trustworthiness of the comparative data presented relies on the execution of robust, standardized, and well-controlled experimental protocols. This section details the step-by-step methodologies for the key assays.

Workflow for Biological Activity Screening

The overall process follows a logical progression from initial synthesis to the identification of a lead compound. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening (High-Throughput) cluster_2 Hit Validation & Lead Optimization A 2-Iodo-6-methoxy- 3-nitropyridine Scaffold B Chemical Derivatization (e.g., Suzuki, Sonogashira coupling) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Anticancer Screen (Cytotoxicity Assay) C->D E Antimicrobial Screen (MIC Determination) C->E F Enzyme Inhibition Screen (Kinase Panel) C->F G Dose-Response Analysis (IC50/EC50 Determination) D->G E->G F->G H Selectivity Profiling G->H I Mechanism of Action Studies H->I J Lead Compound Identification I->J

Caption: General workflow for screening compounds derived from a parent scaffold.

Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[22]

Principle: The amount of purple formazan generated is directly proportional to the number of living, metabolically active cells.[22]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., PY-01 to PY-04) and the positive control (Doxorubicin) in culture medium. A DMSO-only control must be included, ensuring the final DMSO concentration in all wells is less than 0.5%.[18]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds or controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to insoluble formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 10 minutes and read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the MIC of a compound by exposing a standardized inoculum of a microorganism to serial dilutions of the compound in a liquid growth medium.[11][17][24]

Methodology:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[16][17]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[18] The amount of ADP is directly proportional to kinase activity, and a luminescent signal is generated from the detected ADP.[18]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate light. The light output is proportional to the initial kinase activity.

G A Step 1: Kinase Reaction Kinase + Substrate + ATP B Products Phosphorylated Substrate + ADP A->B C Step 2: ADP Detection Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D Step 3: Signal Generation Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase/Luciferin Reaction ATP -> Light D->E F Measure Luminescence (Signal ∝ Kinase Activity) E->F

Caption: Workflow for a luminescence-based kinase assay.

Methodology:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compounds in DMSO.[18]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Pre-incubation: Add 2.5 µL of the target kinase to each well. Incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[18][20][25]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[18]

References

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Sources

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is of paramount importance. The substituted pyridine core, a privileged structure in numerous bioactive molecules, often requires precise and efficient methods for the introduction of molecular diversity. 2-Iodo-6-methoxy-3-nitropyridine has emerged as a valuable and versatile building block in this context. Its electron-deficient nature, a consequence of the nitro group and the pyridine nitrogen, coupled with the reactive carbon-iodine bond, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

This guide presents a comparative study of commonly employed palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. As a senior application scientist, the aim is to provide not just a list of protocols, but a deeper understanding of the catalytic systems, the rationale behind their selection, and predictive insights into their performance. The information herein is synthesized from established literature on the coupling of similar electron-deficient aryl and heteroaryl halides, providing a robust framework for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Role of the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by its electronic and steric properties. The strong electron-withdrawing effect of the nitro group at the 3-position significantly polarizes the C2-iodine bond, facilitating the initial oxidative addition step in the catalytic cycle. This is a crucial activation that often allows for milder reaction conditions compared to less activated aryl iodides. The methoxy group at the 6-position, while having a modest electronic influence, can affect the solubility and steric environment of the molecule.

Comparative Analysis of Palladium Catalysts

The choice of the palladium catalyst is critical to the success of any cross-coupling reaction. The catalyst's performance is a function of the palladium source and, crucially, the associated ligands. For a challenging substrate like this compound, the ligand plays a pivotal role in stabilizing the palladium center, promoting the desired bond-forming steps, and preventing catalyst deactivation.

Here, we compare three widely used palladium catalytic systems:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A versatile and readily available catalyst, often effective for a broad range of coupling reactions.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A robust catalyst with a bidentate phosphine ligand, known for its high activity and stability, particularly with challenging substrates.

  • Palladium on Carbon (Pd/C): A heterogeneous catalyst that offers advantages in terms of ease of separation and recyclability, though it may require specific conditions to be effective in cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures. The reaction of this compound with a variety of aryl and heteroaryl boronic acids provides a direct route to novel, functionalized nitropyridine derivatives.

Catalyst Performance Comparison: Suzuki-Miyaura Coupling

While direct comparative data for this compound is not extensively available, we can extrapolate from studies on structurally similar electron-deficient iodo- and chloro-nitropyridines to predict catalyst performance.

CatalystLigandTypical Loading (mol%)BaseSolventTemperature (°C)Predicted YieldKey Considerations
Pd(PPh₃)₄ PPh₃ (in situ)2-5K₂CO₃, Na₂CO₃Toluene/EtOH/H₂O, Dioxane/H₂O80-100Good to ExcellentA reliable choice for many substrates. The presence of water is often crucial.[1][2]
Pd(dppf)Cl₂ dppf1-3Cs₂CO₃, K₃PO₄DMF, Dioxane80-120ExcellentOften superior for sterically hindered or electron-poor partners, providing higher yields and faster reactions.[3]
Pd/C PPh₃ or other phosphine5-10Na₂CO₃, K₂CO₃Toluene, DMF100-130Moderate to GoodRequires a phosphine ligand for efficient coupling of halopyridines. Catalyst leaching can be a concern.[4][5]

Causality Behind Experimental Choices: The choice of a weak inorganic base like potassium or sodium carbonate is crucial to activate the boronic acid for transmetalation without promoting unwanted side reactions. The use of protic co-solvents like water or ethanol can enhance the solubility of the base and facilitate the reaction. For more challenging couplings, a stronger base like cesium carbonate may be necessary.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for similar substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling: Olefinic Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted styrenes and other vinylated compounds. For this compound, this reaction allows for the introduction of various alkenyl groups at the 2-position.

Catalyst Performance Comparison: Heck Coupling

The Heck reaction is often sensitive to the choice of catalyst, base, and solvent. For electron-deficient aryl iodides, the reaction generally proceeds with good efficiency.

CatalystLigandTypical Loading (mol%)BaseSolventTemperature (°C)Predicted YieldKey Considerations
Pd(OAc)₂ PPh₃ or P(o-tol)₃2-5Et₃N, K₂CO₃DMF, Acetonitrile80-120Good to ExcellentA common and effective system. The choice of phosphine ligand can influence selectivity and yield.[6][7]
Pd(PPh₃)₄ PPh₃ (in situ)3-5Et₃NToluene, DMF100-130GoodCan be a reliable choice, though sometimes less active than in situ generated catalysts from Pd(OAc)₂.
Pd/C None or PPh₃5-10Et₃N, NaOAcDMF, NMP120-150ModerateOften requires higher temperatures and may give lower yields compared to homogeneous catalysts.[4]

Causality Behind Experimental Choices: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HI generated during the catalytic cycle. A polar aprotic solvent such as DMF or acetonitrile is typically employed to ensure the solubility of the reactants and the catalyst.

Experimental Protocol: Heck Coupling

This protocol is a generalized procedure for the Heck coupling of aryl iodides.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and the chosen palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add the solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitored by TLC or GC-MS).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Catalytic Cycle: Heck Coupling

Heck_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-I(L2)->Migratory_Insertion Alkene Intermediate_Complex R-CH2-CH(Ar)-Pd(II)-I(L2) Migratory_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Ar-CH=CH-R Ar-CH=CH-R Beta_Hydride_Elimination->Ar-CH=CH-R H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta_Hydride_Elimination->H-Pd(II)-I(L2) Reductive_Elimination Reductive Elimination H-Pd(II)-I(L2)->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.

Catalyst Performance Comparison: Sonogashira Coupling

The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst. However, copper-free conditions have also been developed.

CatalystCo-catalystTypical Loading (mol%)BaseSolventTemperature (°C)Predicted YieldKey Considerations
Pd(PPh₃)₄ CuIPd: 1-3, Cu: 2-5Et₃N, DiisopropylamineTHF, DMFRoom Temp to 60ExcellentThe classic and highly effective system. The copper co-catalyst is crucial for high reactivity at lower temperatures.[8]
PdCl₂(PPh₃)₂ CuIPd: 2-5, Cu: 3-10Et₃N, PiperidineToluene, DMF50-80ExcellentAnother widely used and reliable catalyst system.
Pd/C CuIPd: 5-10, Cu: 10-20Et₃NDMF, Acetonitrile80-120Moderate to GoodCan be used, but generally less efficient than homogeneous systems. Requires higher catalyst loading and temperature.[5]

Causality Behind Experimental Choices: The amine base in the Sonogashira coupling serves a dual purpose: it deprotonates the terminal alkyne to form the reactive copper acetylide and also neutralizes the HX formed. The copper(I) co-catalyst facilitates the transmetalation of the acetylide group to the palladium center.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for a copper-co-catalyzed Sonogashira coupling.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) under an inert atmosphere, add the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Base Addition: Add the amine base (e.g., Et₃N, 3.0 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuI CuI Transmetalation->CuI Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Alkyne_Deprotonation Alkyne Deprotonation CuI->Alkyne_Deprotonation R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne_Deprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a diverse range of functionalized nitropyridine derivatives. The choice of the palladium catalyst and reaction conditions is critical for achieving optimal results.

  • For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ is predicted to be the most robust and high-yielding catalyst, particularly for challenging coupling partners. Pd(PPh₃)₄ remains a reliable and cost-effective alternative for many applications.

  • In Heck reactions , an in situ generated catalyst from Pd(OAc)₂ and a phosphine ligand is likely to provide the best performance in terms of yield and reaction rate.

  • For Sonogashira couplings , the classic Pd(PPh₃)₄/CuI system is expected to deliver excellent yields under mild conditions.

While heterogeneous catalysts like Pd/C offer practical advantages in terms of workup and recycling, they generally require more forcing conditions and may provide lower yields for these specific transformations. The addition of a suitable phosphine ligand is often necessary to achieve reasonable reactivity with halopyridine substrates.

This guide provides a scientifically grounded framework for selecting the appropriate catalytic system for the cross-coupling of this compound. Researchers are encouraged to use these recommendations as a starting point and to optimize the reaction conditions for their specific substrates and desired outcomes.

References

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  • Buchecker, R., et al. (1982). Palladium on carbon catalyzed cross-coupling of aryl and vinyl halides with organoboranes. Tetrahedron Letters, 23(15), 1583-1586.
  • Cui, X., et al. (2007). Pd (quinoline-8-carboxylate) 2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of organic chemistry, 72(24), 9342-9345.
  • Eckhardt, M., & Fu, G. C. (2003). The first applications of carbene ligands in cross-couplings of alkyl electrophiles: Sonogashira reactions of unactivated alkyl bromides and iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
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  • Handa, S., et al. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic letters, 20(2), 542-545.
  • Hu, H., Yang, F., & Wu, Y. (2013). Palladacycle-catalyzed deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides. The Journal of organic chemistry, 78(20), 10506-10511.
  • Karimi, B., & Enders, D. (2006). New N-heterocyclic carbene palladium complex/ionic liquid matrix immobilized on silica: application as recoverable catalyst for the Heck reaction. Organic letters, 8(6), 1237-1240.
  • Kantam, M. L., et al. (2009). Trifunctional N, N, O-terdentate amido/pyridyl carboxylate Pd (II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of organic chemistry, 74(13), 4882-4885.
  • Li, J., et al. (2006). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. The Journal of organic chemistry, 71(1), 379-381.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Novak, Z., et al. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal.
  • Prakash, G. K. S., et al. (2012).
  • Simeone, J. P., et al. (2007). A practical synthesis of 2-dicyclohexylphosphino-2′-methylbiphenyl (MePhos) and 2-dicyclohexylphosphino-2′, 4′, 6′-triisopropylbiphenyl (XPhos) and their application in Suzuki–Miyaura coupling reactions of aryl chlorides. The Journal of organic chemistry, 72(8), 2873-2877.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49.
  • Thiemann, T., et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd (PPh3) 4 as catalyst. Journal of Chemical Research, 2010(1), 34-38.
  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
  • Zhang, C., et al. (1999). Rational exploration of N-heterocyclic carbene (NHC) palladacycle diversity: a highly active and versatile precatalyst for Suzuki-Miyaura coupling reactions of deactivated aryl and alkyl substrates. The Journal of organic chemistry, 64(11), 3804-3805.
  • Zhang, W., et al. (2017). A Highly Efficient Pd (PPh3) 4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Molecules, 22(1), 113.
  • [No Author]. (n.d.). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Retrieved from [Link]

  • [No Author]. (n.d.). Synthetic procedures: Suzuki couplings: Pd (PPh3) 4, K2CO3, H2O/THF, 24 hours under N2 atmosphere. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]

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A Comparative Guide to the Synthetic Validation of 2-Iodo-6-methoxy-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two plausible synthetic routes to 2-Iodo-6-methoxy-3-nitropyridine, a valuable building block in medicinal chemistry. The presented methodologies are synthesized from established chemical principles and analogous reactions reported in the scientific literature. Each route is critically evaluated for its practicality, efficiency, and potential challenges, providing researchers with the necessary insights to make informed decisions for their synthetic endeavors.

Introduction

The this compound scaffold is of significant interest in drug discovery due to the versatile reactivity of its functional groups. The nitro group can be reduced to an amine, a precursor for a wide array of amide and urea derivatives. The iodo group is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The methoxy group modulates the electronic properties of the pyridine ring and can be a key interaction point with biological targets. Given its utility, the development of a reliable and efficient synthetic route to this compound is of paramount importance. This guide compares two logical synthetic approaches: the nitration of a pre-formed iodo-pyridine (Route A) and the iodination of a nitro-pyridine precursor (Route B).

Route A: Nitration of 2-Iodo-6-methoxypyridine

This synthetic strategy focuses on introducing the nitro group in the final step onto a pre-synthesized 2-Iodo-6-methoxypyridine core.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="2-Chloro-6-methoxypyridine"]; B [label="2-Iodo-6-methoxypyridine"]; C [label="this compound"];

A -> B [label=" Finkelstein Reaction \n (NaI, Acetone)"]; B -> C [label=" Nitration \n (HNO3, H2SO4)"]; }

Figure 1: Synthetic workflow for Route A.

Step 1: Synthesis of 2-Iodo-6-methoxypyridine

The precursor, 2-Iodo-6-methoxypyridine, can be prepared from the commercially available 2-Chloro-6-methoxypyridine via a Finkelstein reaction. This classic SN2 reaction involves the exchange of a halogen for another. The use of sodium iodide in acetone is particularly effective as the resulting sodium chloride is poorly soluble in acetone and precipitates, driving the reaction to completion in accordance with Le Châtelier's principle.[1][2][3]

Experimental Protocol:

  • To a solution of 2-Chloro-6-methoxypyridine (1.0 eq) in dry acetone, add sodium iodide (1.5 - 2.0 eq).

  • The reaction mixture is heated at reflux with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel will afford pure 2-Iodo-6-methoxypyridine.

Step 2: Nitration of 2-Iodo-6-methoxypyridine

The nitration of the electron-rich 2-Iodo-6-methoxypyridine is expected to proceed at the C3 position, directed by the activating methoxy group at C6 and the pyridine nitrogen. A standard nitrating mixture of nitric acid and sulfuric acid is employed.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cooled in an ice-salt bath to 0-5 °C, slowly add 2-Iodo-6-methoxypyridine (1.0 eq), ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1-1.2 eq) to concentrated sulfuric acid (2-3 eq), maintaining the temperature at 0 °C.

  • Add the nitrating mixture dropwise to the 2-Iodo-6-methoxypyridine solution over 1-2 hours, keeping the internal temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield this compound.

Route B: Iodination of 6-Methoxy-3-nitropyridine

This alternative route involves the initial synthesis of a nitropyridine derivative, followed by iodination in the final step.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

D [label="2,6-Dichloro-3-nitropyridine"]; E [label="2-Chloro-6-methoxy-3-nitropyridine"]; F [label="6-Methoxy-3-nitropyridine"]; G [label="this compound"];

D -> E [label=" Methoxylation \n (NaOMe, MeOH)"]; E -> F [label=" Dechlorination \n (H2, Pd/C)"]; F -> G [label=" Iodination \n (e.g., I2, AgNO3)"]; }

Figure 2: Synthetic workflow for Route B.

Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

This key intermediate can be synthesized from the commercially available 2,6-Dichloro-3-nitropyridine through a selective nucleophilic aromatic substitution (SNAr) with sodium methoxide.[4]

Experimental Protocol:

  • To a solution of sodium methoxide (1.0-1.2 eq) in dry methanol, add 2,6-Dichloro-3-nitropyridine (1.0 eq) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 2-Chloro-6-methoxy-3-nitropyridine.

Step 2: Synthesis of 6-Methoxy-3-nitropyridine

The dechlorination of 2-Chloro-6-methoxy-3-nitropyridine can be achieved through catalytic hydrogenation.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd) and a base such as sodium acetate or triethylamine to neutralize the HCl formed during the reaction.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a positive pressure with a hydrogen balloon.

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or analytical monitoring (TLC or LC-MS) indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • The filtrate is concentrated under reduced pressure to give 6-Methoxy-3-nitropyridine.

Step 3: Iodination of 6-Methoxy-3-nitropyridine

The final step is the electrophilic iodination of the electron-rich pyridine ring. The methoxy group at the 6-position activates the ring towards electrophilic substitution, directing the iodine to the 2-position. Various iodinating agents can be used, with a combination of molecular iodine and a silver salt being an effective and environmentally benign option.[5]

Experimental Protocol:

  • To a solution of 6-Methoxy-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or methanol), add molecular iodine (1.1-1.5 eq) and silver nitrate (1.1-1.5 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours, protected from light. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the precipitated silver iodide is removed by filtration.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification by column chromatography on silica gel will afford the final product, this compound.

Comparative Analysis

FeatureRoute A: Nitration of 2-Iodo-6-methoxypyridineRoute B: Iodination of 6-Methoxy-3-nitropyridine
Starting Materials 2-Chloro-6-methoxypyridine, Sodium Iodide, Nitric Acid, Sulfuric Acid2,6-Dichloro-3-nitropyridine, Sodium Methoxide, H₂, Pd/C, Iodine, Silver Nitrate
Number of Steps 23
Key Transformations Finkelstein Reaction, Electrophilic NitrationNucleophilic Aromatic Substitution, Catalytic Hydrogenation, Electrophilic Iodination
Potential Challenges - Lability of the C-I bond under harsh nitrating conditions. - Regioselectivity of nitration.- Selective methoxylation at the 6-position. - Potential for over-reduction during hydrogenation. - Regioselectivity of iodination.
Advantages - Potentially shorter route. - Avoids the use of hydrogen gas.- Milder conditions for the final iodination step. - Well-established precedent for the initial steps.[4]
Disadvantages - Finkelstein reaction can be slow. - Harsh nitrating conditions may lead to side products or degradation.- Longer synthetic sequence. - Requires handling of hydrogen gas and a palladium catalyst.

Validation of this compound

The successful synthesis of the target compound must be confirmed through rigorous analytical and spectroscopic methods.

Spectroscopic Data
  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons on the pyridine ring should appear as doublets due to ortho-coupling. The methoxy group will be a singlet at approximately 3.9-4.1 ppm.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the iodo group (C2) will be significantly shielded, appearing at a lower chemical shift. The carbon of the methoxy group will be in the range of 55-60 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₆H₅IN₂O₃) by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the C-O stretching of the methoxy group.

Expected Spectroscopic Data for this compound
1H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.4 (d, 1H), ~7.0 (d, 1H), ~4.1 (s, 3H)
13C NMR (CDCl₃, 100 MHz) δ (ppm): ~165, ~150, ~140, ~115, ~110, ~55
HRMS (ESI) m/z: [M+H]⁺ calculated for C₆H₆IN₂O₃⁺, found within ± 5 ppm
IR (KBr) ν (cm⁻¹): ~1530 (NO₂ asym), ~1350 (NO₂ sym), ~1250 (C-O)

Conclusion and Recommendations

Both Route A and Route B present viable strategies for the synthesis of this compound.

  • Route A is more convergent but carries the risk of C-I bond cleavage or undesired side reactions during the harsh nitration step. Careful optimization of the nitration conditions would be crucial for the success of this route.

  • Route B , although longer, offers a more controlled and potentially higher-yielding approach. The functional group transformations are generally reliable, and the final iodination step is performed under mild conditions, which is advantageous for preserving the integrity of the molecule.

For researchers prioritizing a robust and predictable synthesis, Route B is the recommended approach . The step-wise functionalization provides greater control and is based on more established and milder transformations for the critical bond-forming steps. However, for process optimization where atom economy and step count are critical, further investigation and careful optimization of Route A could prove beneficial.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and the level of acceptable risk for side reactions. This guide provides the foundational knowledge and experimental frameworks to enable scientists to pursue the synthesis of this important heterocyclic building block with confidence.

References

  • Grokipedia. Finkelstein reaction. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • SATHEE. Finkelstein Reaction. [Link]

  • US Patent 7,256,295 B2. Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

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A Senior Application Scientist’s Guide to the Stability and Utility of 2-Iodo-6-methoxy-3-nitropyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the stability and application of 2-iodo-6-methoxy-3-nitropyridine, a versatile building block in modern synthetic chemistry. As researchers, scientists, and professionals in drug development, our choice of starting materials is paramount to the success of our synthetic campaigns. This guide is designed to provide you with a comprehensive understanding of the reactivity of this compound under various common reaction conditions, enabling you to make informed decisions in your experimental design. We will delve into the nuances of its stability, compare it with viable alternatives, and provide actionable experimental protocols.

The Chemical Personality of this compound

This compound is a highly functionalized pyridine ring, making it an attractive starting material for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure incorporates several key features that dictate its reactivity:

  • The 2-Iodo Group: This is the primary site for cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition by transition metal catalysts.

  • The 3-Nitro Group: As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the pyridine ring. It activates the ring for nucleophilic aromatic substitution (SNAr) and can impact the reactivity of the iodo group in cross-coupling reactions.

  • The 6-Methoxy Group: This electron-donating group can also modulate the ring's electronics and reactivity, albeit to a lesser extent than the nitro group.

Understanding the interplay of these functional groups is crucial for predicting the stability and behavior of this compound under various reaction conditions.

Stability Under Common Reaction Conditions: A Comparative Analysis

Let's explore the stability of this compound in several widely used synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[2][3] For this compound, the reaction proceeds at the C-I bond.

  • Stability and Reactivity: The presence of the electron-withdrawing nitro group generally enhances the reactivity of the aryl iodide towards oxidative addition, which is often the rate-determining step.[4] However, the nitro group can be sensitive to the basic conditions often employed in Suzuki couplings. Strong bases like sodium hydroxide or potassium carbonate, especially at elevated temperatures, can lead to decomposition or side reactions.[5]

  • Potential Side Reactions:

    • Protodeiodination: Removal of the iodine atom and replacement with a hydrogen atom can occur, especially in the presence of a hydride source and a suitable palladium catalyst.

    • Decomposition: The nitro group can be reduced under certain conditions, particularly if the reaction is not performed under an inert atmosphere.

    • Inhibition by N-H containing substrates: If the coupling partner contains an unprotected N-H group, it can coordinate to the palladium catalyst and inhibit the reaction.[6]

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of this compound

BaseTypical ConditionsAdvantagesDisadvantages
K₂CO₃Aqueous or biphasic, 80-100 °CInexpensive, good for many substratesCan be too harsh for sensitive substrates
Cs₂CO₃Anhydrous THF or dioxane, 80-100 °CMilder, often gives higher yieldsMore expensive, can be difficult to stir on large scale[5]
K₃PO₄Anhydrous or aqueous, 60-100 °CGood functional group toleranceCan require higher catalyst loadings and longer reaction times[5]

Experimental Insight: When working with nitro-containing substrates like this compound, it is often advantageous to start with milder bases like cesium carbonate or potassium phosphate to minimize potential side reactions.[5] Careful control of temperature and reaction time is also crucial.

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8]

  • Stability and Reactivity: Similar to the Suzuki coupling, the iodo group is the reactive site. The reaction is generally carried out under mild, basic conditions (often with an amine base like triethylamine or diisopropylethylamine), which are usually compatible with the nitro and methoxy groups.[7]

  • Potential Side Reactions:

    • Glaser Coupling: Homocoupling of the terminal alkyne is a common side reaction, which can be minimized by using a copper-free Sonogashira protocol.[9]

    • Decomposition: Prolonged reaction times or high temperatures can lead to decomposition of the starting material or product.

Experimental Insight: To suppress the formation of Glaser coupling byproducts, it is advisable to add the terminal alkyne slowly to the reaction mixture. Running the reaction under strictly anaerobic conditions is also critical for catalyst stability and to prevent oxidative side reactions.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[5][10]

  • Stability and Reactivity: This reaction often requires a strong base, such as sodium tert-butoxide (NaOtBu), which can be incompatible with the nitro group.[5] The nitro group can undergo undesired reactions under strongly basic conditions.

  • Potential Side Reactions:

    • SNAr: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution by the amine, competing with the desired C-N coupling.

    • Reduction of the Nitro Group: Some palladium-phosphine catalyst systems, in the presence of a base and an amine, can potentially reduce the nitro group.

Experimental Insight: For substrates like this compound, using a milder base such as cesium carbonate or potassium phosphate is highly recommended to avoid decomposition and side reactions involving the nitro group.[5] The choice of ligand is also critical; sterically hindered biarylphosphine ligands often provide the best results.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[11][12]

  • Stability and Reactivity: The presence of the strong electron-withdrawing nitro group at the 3-position and the pyridine nitrogen makes the ring highly electron-deficient and thus activated towards nucleophilic attack. The 2-iodo group is a good leaving group. This makes this compound a prime candidate for SNAr reactions.[13]

  • Regioselectivity: Nucleophilic attack is expected to occur at the C2 position, leading to the displacement of the iodide.

  • Reaction Conditions: SNAr reactions with this substrate can often be carried out under relatively mild conditions, sometimes even at room temperature, with a variety of nucleophiles (amines, alkoxides, thiolates).[14]

Experimental Insight: The rate and success of the SNAr reaction will depend on the nucleophilicity of the incoming nucleophile and the solvent used. Polar aprotic solvents like DMF or DMSO are typically preferred as they can stabilize the charged intermediate (Meisenheimer complex).

Comparative Overview of Reagents

Table 2: Comparison of 2-Halo-6-methoxy-3-nitropyridines for Synthetic Transformations

ReagentReactivity in Cross-CouplingReactivity in SNArStabilityCost & Availability
This compound HighHigh (good leaving group)Moderate (C-I bond is weaker)Generally higher cost
2-Bromo-6-methoxy-3-nitropyridine ModerateModerateGoodModerate cost
2-Chloro-6-methoxy-3-nitropyridine Low (requires specialized catalysts)Low (poor leaving group)HighGenerally lower cost

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

Protocol for Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination

Reaction: Coupling of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

  • Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Decision Making

To aid in experimental design, the following diagrams illustrate key concepts.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Purge with Inert Gas (Ar/N2) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product product purify->product Isolated Product

Caption: A generalized experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-R(L_n) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reagents Ar-I + R-B(OR)₂ reagents->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

decision_tree start Desired Transformation? c_c_bond C-C Bond Formation? start->c_c_bond c_n_bond C-N Bond Formation? start->c_n_bond c_o_s_bond C-O or C-S Bond Formation? start->c_o_s_bond alkyne With a terminal alkyne? c_c_bond->alkyne Yes boronic_acid With a boronic acid/ester? c_c_bond->boronic_acid No amine With an amine? c_n_bond->amine Yes amide With an amide? c_n_bond->amide No alcohol_thiol With an alcohol or thiol? c_o_s_bond->alcohol_thiol sonogashira Use Sonogashira Coupling (Consider copper-free variant) alkyne->sonogashira suzuki Use Suzuki-Miyaura Coupling (Use mild base, e.g., Cs₂CO₃) boronic_acid->suzuki buchwald Use Buchwald-Hartwig Amination (Use mild base, e.g., K₃PO₄) amine->buchwald snar_amine Consider SNAr if amine is a strong nucleophile amine->snar_amine snar_os Use SNAr Conditions (Strong base like NaH may be needed) alcohol_thiol->snar_os

Caption: A decision tree for selecting reaction conditions.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its stability is highly dependent on the specific reaction conditions employed. By understanding the electronic nature of the substrate and carefully selecting catalysts, bases, and solvents, researchers can successfully utilize this reagent in a wide array of synthetic transformations. The key to success lies in anticipating potential side reactions, such as those involving the sensitive nitro group, and choosing conditions that favor the desired reaction pathway. This guide provides a solid foundation for navigating the synthetic utility of this important compound.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Iodo-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a specialized heterocyclic compound used in targeted synthesis and drug development, 2-Iodo-6-methoxy-3-nitropyridine (CAS No. 1600094-08-3) requires meticulous handling and disposal to ensure laboratory safety and environmental compliance.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure—a pyridine ring substituted with a nitro group and an iodine atom—provides clear guidance. The procedures outlined here are based on established protocols for analogous hazardous compounds, including halogenated organic chemicals and nitropyridine derivatives.[2][3]

This guide provides a self-validating system for the safe disposal of this compound, grounded in regulatory principles and field-proven laboratory practices.

Hazard Assessment and Rationale for Stringent Disposal

The molecular structure of this compound necessitates its classification as a hazardous substance. The rationale is threefold:

  • Pyridine Backbone: Pyridine and its derivatives are known for their potential toxicity, acting as irritants and being harmful if inhaled, swallowed, or absorbed through the skin.[4][5]

  • Nitro Group: The presence of a nitro group often imparts toxicological properties and can increase chemical reactivity.[6][7]

  • Iodine Substitution: As an iodinated organic compound, it falls under the category of halogenated organic waste .[3] This classification is critical because land disposal of such wastes is often restricted, and they require specific treatment technologies, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[8][9]

Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous waste in compliance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][10]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE. The following table summarizes the minimum requirements based on data from analogous chemicals.[4][11]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.[12]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Lab Coat Standard laboratory coat, fully buttoned.To protect clothing and skin from contamination.
Respiratory Protection All handling should occur in a certified chemical fume hood.To avoid the inhalation of vapors or aerosolized dust.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 1: Designate a Hazardous Waste Container

  • Select a sealable, airtight container made of a compatible material (e.g., glass or high-density polyethylene).

  • The container must be in good condition, with no cracks or leaks.

Step 2: Classify and Segregate the Waste

  • All waste containing this compound must be classified as Halogenated Organic Waste .[3]

  • This includes pure or residual compound, solutions containing the compound, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads, gloves).

  • Crucially, do not mix this waste stream with non-halogenated organic wastes, aqueous wastes, or strong oxidizers and acids. [3][12]

Step 3: Label the Waste Container

  • Attach a "Hazardous Waste" label to the container before adding the first drop of waste.

  • The label must clearly state:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

Step 4: Accumulate Waste Safely

  • Keep the waste container tightly sealed when not in use.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and incompatible materials.[10][12]

Step 5: Arrange for Final Disposal

  • Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) department.[12]

  • Your EHS office will then transport the waste for final disposal, which is typically high-temperature incineration for halogenated compounds.[2]

Below is a workflow diagram illustrating the disposal decision process.

G cluster_prep Preparation & Handling cluster_disposal Waste Generation & Disposal cluster_spill Contingency: Spill Event start Begin Work with This compound ppe Don Appropriate PPE (See Table 1) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid or Liquid) fume_hood->waste_gen spill Spill Occurs fume_hood->spill classify Classify as 'Halogenated Organic Waste' waste_gen->classify segregate Segregate from other waste streams classify->segregate container Place in labeled, compatible waste container segregate->container store Store in Satellite Accumulation Area container->store request Request EHS Pickup for Final Disposal store->request evacuate Evacuate & Alert Personnel spill->evacuate assess Assess Spill Size evacuate->assess minor_spill Minor Spill: Absorb with inert material (e.g., vermiculite) assess->minor_spill Minor major_spill Major Spill: Contact EHS Immediately assess->major_spill Major spill_cleanup Collect absorbent & debris as Halogenated Waste minor_spill->spill_cleanup spill_cleanup->container

Disposal Workflow for this compound

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate risks.

For Minor Spills (contained within a chemical fume hood):

  • Ensure you are wearing the appropriate PPE.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.[4]

  • Carefully collect the contaminated absorbent material using non-sparking tools.

  • Place the collected material into your designated halogenated organic waste container.[12]

  • Decontaminate the spill area according to your lab's standard procedures.

For Major Spills (outside a fume hood or a large volume):

  • Evacuate the immediate area and alert nearby personnel.

  • If safe to do so, prevent the spill from entering drains.[4][13]

  • Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[14]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

By adhering to these systematic procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Advanced ChemBlocks. (2026, January 10). This compound.
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  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • Fisher Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Rensselaer Polytechnic Institute. (n.d.). Hazardous Waste Segregation. Retrieved from RPI Environmental Health & Safety website.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • ChemicalBook. (2022, August 11). 2-Iodo-3-methoxy-6-nitropyridine Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Hydroxy-5-nitropyridine Safety Data Sheet.
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  • Fisher Scientific. (2025, December 25). 2-Methoxy-6-methylpyridine Safety Data Sheet.
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  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
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A Researcher's Guide to Handling 2-Iodo-6-methoxy-3-nitropyridine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Operational and Safety Blueprint for Laboratory Professionals

Handling highly functionalized aromatic compounds like 2-Iodo-6-methoxy-3-nitropyridine (CAS No. 1600094-08-3) is a common task in medicinal chemistry and materials science.[1] The presence of an iodo-group, a nitro-group, and a methoxy-pyridine core necessitates a stringent and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deeper understanding of the causality behind each safety recommendation, ensuring that researchers are not just following rules, but are actively managing risk.

Understanding the Risks: A Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively published, an analysis of its constituent functional groups and data from structurally similar compounds allows for a robust hazard assessment. Compounds in this family are generally classified as irritants and are potentially harmful if ingested, inhaled, or absorbed through the skin.

Based on safety data sheets for analogous compounds, the primary hazards include:

  • Skin Corrosion/Irritation (Category 2): Direct contact can cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Can cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation upon inhalation of dust or aerosols.[2][3]

It is crucial to handle this compound with the assumption that it is harmful and to take all necessary precautions to minimize exposure.

Core Defense: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your primary line of defense against chemical exposure. The following is a detailed, step-by-step guide to the appropriate PPE for handling this compound.

  • What to Wear: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact (e.g., splashes).[4] For extended handling or situations with a higher risk of immersion, consider thicker, more robust gloves or double-gloving.

  • The Rationale: Halogenated aromatic compounds can be absorbed through the skin. Gloves provide a critical barrier to prevent dermal absorption and local irritation.

  • Protocol:

    • Always inspect gloves for tears, pinholes, or signs of degradation before use.

    • Don the gloves, ensuring they cover the wrist and overlap with the sleeves of your lab coat.

    • After handling the compound, remove gloves using the proper technique (without touching the outer surface with your bare hands) to avoid cross-contamination.

    • Dispose of contaminated gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

  • What to Wear: Chemical safety goggles that provide a complete seal around the eyes are essential.[2] If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[6]

  • The Rationale: The eyes are particularly vulnerable to chemical irritation. The fine powder of the compound can easily become airborne and cause serious damage upon contact with the eyes.

  • Protocol:

    • Ensure your safety goggles fit snugly and comfortably.

    • If using a face shield, position it so that it protects your entire face.

    • In the event of eye contact, immediately use an eyewash station for at least 15 minutes and seek medical attention.[2][7]

  • What to Wear: A professional lab coat, fully buttoned, is the minimum requirement. For tasks with a higher potential for contamination, such as weighing out large quantities, a disposable chemical-resistant apron or coverall is recommended.

  • The Rationale: Protective clothing prevents the compound from coming into contact with your skin and contaminating your personal clothing.

  • Protocol:

    • Always wear a clean, well-maintained lab coat.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • Contaminated clothing should be removed immediately and laundered separately or disposed of as hazardous waste.[8]

  • When to Wear: Respiratory protection is necessary when there is a risk of inhaling dust, especially when handling the solid compound outside of a fume hood or other ventilated enclosure.

  • What to Wear: A NIOSH-approved N95 or P95 particulate respirator is suitable for nuisance exposures to dust.[5] For more significant aerosol-generating procedures, a respirator with organic vapor cartridges may be necessary.

  • The Rationale: Inhalation is a direct route of exposure. The nitro and iodo functionalities suggest that the compound could be harmful if inhaled, leading to respiratory tract irritation.

  • Protocol:

    • Ensure you are fit-tested for the respirator you are using.

    • Perform a seal check each time you don the respirator.

    • Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize the need for respiratory protection.[7]

Summary of Recommended PPE

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (or equivalent)Prevents dermal absorption and skin irritation.[2][7]
Eye/Face Protection Chemical safety goggles; face shield as neededProtects against splashes and airborne particles causing eye irritation.[2][6]
Protective Clothing Fully-buttoned lab coat; disposable apron if neededPrevents contamination of skin and personal clothing.[7]
Respiratory N95/P95 respirator (if not in a fume hood)Prevents inhalation of harmful dust and potential respiratory irritation.[5]

Operational and Disposal Plans

A proactive approach to safety includes planning your experiment from start to finish, including waste disposal.

Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound, emphasizing the integration of PPE at each step.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Review SDS & Protocol B Assemble & Inspect PPE A->B C Prepare Fume Hood & Equipment B->C D Don Full PPE C->D Begin Experiment E Weigh Compound in Fume Hood D->E F Perform Reaction/Procedure E->F G Decontaminate Glassware & Surfaces F->G Complete Experiment H Segregate & Label Waste G->H I Properly Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A step-by-step workflow for handling this compound.

Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including excess reagent, contaminated filter paper, and disposable PPE, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated halogenated organic waste container. Do not mix with non-halogenated waste streams.

  • Disposal Protocol:

    • Collect all waste in appropriate, sealed containers.

    • Label containers clearly with "Hazardous Waste," the full chemical name, and the approximate concentration.

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not pour any waste down the drain.[7]

By adhering to these detailed PPE, operational, and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.

References

  • Advanced ChemBlocks. (n.d.). This compound.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 2-Iodo-3-methoxy-6-nitropyridine.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 2-Iodo-3-methoxypyridine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Methoxy-2-nitropyridine.
  • Sigma-Aldrich. (2025, August 26). Aldrich M25406 - SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, August 21). SAFETY DATA SHEET - Bisphenol A diglycidyl ether.
  • Angene Chemical. (2024, April 19). Safety Data Sheet.
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  • 3M. (n.d.). PPE Solutions for Chemical Industries.
  • Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.